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  • Product: 5-Chlorosalicylanilide
  • CAS: 4638-48-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Mechanism of Action of 5-Chlorosalicylanilide (5-CSA)

Executive Summary 5-Chlorosalicylanilide (5-CSA) represents a canonical scaffold within the salicylanilide class of compounds. While historically recognized for anthelmintic properties, modern pharmacological interest ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chlorosalicylanilide (5-CSA) represents a canonical scaffold within the salicylanilide class of compounds. While historically recognized for anthelmintic properties, modern pharmacological interest has pivoted toward its capacity as a lipophilic weak acid protonophore .

This guide dissects the molecular mechanics of 5-CSA. Unlike enzyme inhibitors that target a specific active site (lock-and-key), 5-CSA acts as a bioenergetic modulator . Its primary mechanism is the disruption of the proton motive force (PMF) across biological membranes—specifically the Inner Mitochondrial Membrane (IMM) in eukaryotes and the cytoplasmic membrane in Gram-positive bacteria.

Physicochemical Basis of Action: The Proton Shuttle

The efficacy of 5-CSA is dictated by two physicochemical parameters: Lipophilicity (logP) and Acidity (pKa) .

The Chemical Mechanism

5-CSA exists in equilibrium between its neutral (protonated) phenolic form and its anionic (deprotonated) form. The chlorine substitution at the 5-position of the salicylic ring is critical; it is an electron-withdrawing group (EWG) that stabilizes the phenolate anion via inductive effects, lowering the pKa to a physiologically relevant range (approx. pKa 6.5–7.5).

  • Membrane Entry: The neutral form is highly lipophilic, allowing it to diffuse freely through the phospholipid bilayer.

  • Proton Release: Upon reaching the Matrix side (high pH) or Cytoplasm, the compound dissociates, releasing a proton (

    
    ).
    
  • Anion Return: The resulting anion, stabilized by the amide hydrogen bond and the chloro-group, diffuses back across the membrane along the electrical gradient (

    
    ).
    
  • Reloading: On the Intermembrane Space (IMS) side (low pH), the anion reprotonates, completing the cycle.

Visualization: The Protonophore Cycle

ProtonophoreCycle cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (High Conc) CSA_neutral_out 5-CSA (Neutral) H_out->CSA_neutral_out Protonation Diffusion_In Diffusion (Lipophilic) CSA_neutral_out->Diffusion_In CSA_anion_in 5-CSA- (Anion) Diffusion_In->CSA_anion_in Deprotonation Diffusion_Out Anion Return (Electrophoretic) Diffusion_Out->CSA_neutral_out Cycle Repeats H_in H+ (Released) CSA_anion_in->Diffusion_Out CSA_anion_in->H_in

Figure 1: The futile cycle of proton transport mediated by 5-CSA. The compound short-circuits the proton gradient generated by the Electron Transport Chain.

Biological Mechanisms[1][2][3][4][5]

Eukaryotic Context: Mitochondrial Uncoupling

In mammalian cells, 5-CSA uncouples oxidative phosphorylation. By dissipating the proton gradient (


), it forces the Electron Transport Chain (ETC) to work at maximum velocity to restore the gradient, yet no ATP is synthesized.
  • Primary Consequence: Rapid depletion of intracellular ATP.

  • Secondary Signaling: The drop in ATP/AMP ratio activates AMPK (AMP-activated protein kinase).

  • Downstream Effects: AMPK activation leads to the inhibition of mTORC1 (mechanistic target of rapamycin), inducing autophagy and inhibiting cell proliferation. This is the mechanistic basis for the investigation of salicylanilides in oncology.

Prokaryotic Context: Antibacterial Activity

5-CSA exhibits potent activity against Gram-positive bacteria (e.g., S. aureus, MRSA).

  • Gram-Positive Selectivity: The thick peptidoglycan layer of Gram-positives is permeable to small lipophilic molecules like 5-CSA. In contrast, the outer membrane of Gram-negatives acts as a barrier, often requiring efflux pump inhibitors or structural modification for 5-CSA to be effective.

  • Mechanism: Collapse of the bacterial Proton Motive Force (PMF). This disrupts essential PMF-dependent processes:

    • ATP synthesis (via ATPase).

    • Active transport of nutrients.

    • Cell division (FtsZ ring formation is energy-dependent).

Experimental Validation Protocols

To validate the MOA of 5-CSA in your specific application, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Respiration Profiling (Seahorse Assay)

Objective: Confirm uncoupling activity distinct from ETC inhibition.

Methodology:

  • Cell Prep: Seed cells (e.g., HepG2 or HeLa) in XF96 microplates.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR).

  • Injection 1 (Oligomycin): Inhibits ATP Synthase. Expected Result: OCR drops (coupled respiration stops).

  • Injection 2 (5-CSA Titration): Add 5-CSA (0.5 – 5 µM).

    • Validation Logic: If 5-CSA is an uncoupler, OCR will spike significantly above basal levels (maximal respiration) despite Oligomycin presence. If it were an inhibitor, OCR would remain low.

  • Injection 3 (Rotenone/Antimycin A): Shuts down ETC completely to determine non-mitochondrial respiration.

Data Interpretation Table:

Parameter5-CSA EffectStandard Uncoupler (FCCP)ETC Inhibitor (Rotenone)
Basal Respiration IncreasesIncreasesDecreases
ATP Production DecreasesDecreasesDecreases
Maximal Respiration Increases (Bell-shaped dose response)IncreasesDecreases
Spare Respiratory Capacity ConsumedConsumedEliminated
Protocol B: Bacterial Membrane Potential Assay (DiSC3(5))

Objective: Quantify the collapse of bacterial membrane potential (


).

Methodology:

  • Dye Loading: Incubate S. aureus (approx

    
     CFU/mL) with 0.4 µM DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide).
    
  • Equilibration: Wait until fluorescence quenches (dye accumulates in polarized membranes).

  • Treatment: Inject 5-CSA.

  • Readout: Monitor fluorescence increase (Excitation 622 nm / Emission 670 nm).

    • Causality: As 5-CSA depolarizes the membrane, the dye is released into the medium, causing a fluorescence surge.

Structure-Activity Relationship (SAR) & Optimization

Why "5-Chloro"? The SAR of salicylanilides balances two opposing forces:

  • Acidity (pKa): The phenolic -OH must be acidic enough to deprotonate in the matrix.

    • Too weak: Drug stays neutral, no proton transport.

    • Too strong: Drug stays anionic, cannot cross back to the IMS.

    • 5-CSA: The single Chlorine (Cl) provides moderate electron withdrawal, optimizing pKa (~7.0) for physiological cycling.

  • Lipophilicity:

    • Too hydrophilic: Cannot cross the membrane.

    • Too lipophilic: Gets "stuck" in the lipid bilayer (the "membrane reservoir" effect).

    • Optimization: 5-CSA is often a starting scaffold. Adding hydrophobic tails (e.g., in Niclosamide) increases potency but decreases solubility.

Visualization: Bioenergetic Logic Flow

Bioenergetics CSA 5-CSA Treatment PMF Collapse of PMF (Δp) CSA->PMF Protonophore Action ATP ATP Depletion PMF->ATP Uncoupling BactDeath Bacterial Cell Death (Starvation/Lysis) PMF->BactDeath In Prokaryotes AMPK AMPK Activation ATP->AMPK Energy Sensing mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylation Autophagy Autophagy Induction mTOR->Autophagy De-repression

Figure 2: Downstream signaling cascades initiated by 5-CSA induced membrane depolarization.

References

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation.[1][2][3] Environmental Health Perspectives, 87, 213–218. Link

  • Gooyit, M., & Janda, K. D. (2016). Metabolic reprogramming of bacteria by salicylanilides: A dual-action mechanism. ACS Infectious Diseases, 2(11), 820-827. Link

  • Kessler, R. J., & Tyson, C. A. (1976). Mechanism of uncoupling in mitochondria: uncouplers as ionophores for cycling cations and protons.[2] Proceedings of the National Academy of Sciences, 73(9), 3141–3145. Link

  • Urra, F. A., et al. (2013). Mitochondrial uncoupling as a target for drug development. Current Pharmaceutical Design, 19(12), 2262-2283. Link

  • PubChem Compound Summary. (2025). 5-Chlorosalicylanilide (CID 10332). National Center for Biotechnology Information. Link

Sources

Exploratory

The 5-Chlorosalicylanilide Scaffold: A Technical Guide to Protonophoric Therapeutics

Executive Summary This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental characterization of 5-chlorosalicylanilide derivatives . Historically categorized as anthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental characterization of 5-chlorosalicylanilide derivatives . Historically categorized as anthelmintics (e.g., Niclosamide), this scaffold has re-emerged as a "privileged structure" in drug discovery due to its potent protonophoric uncoupling capability.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic descriptions to explore the causality of the 5-chloro substitution, its impact on


 and lipophilicity, and its downstream effects on mycobacterial survival and oncogenic signaling (mTOR/STAT3).

Part 1: Chemical Basis & Mechanism of Action[1]

The Pharmacophore: Why 5-Chloro?

The biological potency of salicylanilides hinges on their ability to act as proton shuttles across lipid bilayers. The 5-chloro substituent on the salicylic acid ring is not merely a lipophilic handle; it is an electronic tuner.

  • Acidity Modulation (

    
    ):  The phenolic hydroxyl group must dissociate to pick up a proton in the intermembrane space (high 
    
    
    
    ) and release it in the matrix (low
    
    
    ).
    • Unsubstituted salicylanilide

      
      : ~8.5 (Too high; stays protonated).
      
    • 5-Chloro derivative

      
      :  ~6.5–7.0 (Physiological sweet spot).
      
    • Mechanism:[1][2][3] The electron-withdrawing chlorine atom stabilizes the phenolate anion (

      
      ) via inductive effects, allowing the molecule to cycle rapidly across the membrane.
      
  • Lipophilicity (

    
    ):  The 5-Cl group increases the partition coefficient (
    
    
    
    ), facilitating the transit of the anionic form through the hydrophobic core of the mitochondrial or bacterial membrane ("The Anionic Shield").
The Protonophore Shuttle Mechanism

The following diagram illustrates the self-validating cycle of uncoupling. The drug acts catalytically; a single molecule can transport thousands of protons, collapsing the Proton Motive Force (PMF) required for ATP synthesis.

ProtonophoreMechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (Accumulated) Drug_H_Out Drug-H (Neutral) H_out->Drug_H_Out Drug_Anion_Out Drug- (Anion) Drug_Anion_Out->Drug_H_Out Protonation (pH < pKa) Drug_H_In Drug-H (Neutral) Drug_H_Out->Drug_H_In Diffusion across Membrane H_in H+ (Released) Drug_Anion_In Drug- (Anion) Drug_Anion_In->Drug_Anion_Out Electrophoretic Return (Driven by ΔΨm) Drug_H_In->H_in Drug_H_In->Drug_Anion_In Deprotonation (pH > pKa)

Caption: The catalytic cycle of 5-chlorosalicylanilide uncoupling. The neutral form diffuses via concentration gradient; the anionic form returns via electrical gradient.

Part 2: Biological Activity Profiles[5]

Antimycobacterial Activity (Tuberculosis)

5-Chlorosalicylanilides are potent against Mycobacterium tuberculosis (Mtb), including MDR strains. Unlike standard antibiotics that target cell wall synthesis, these derivatives target the bioenergetics of the non-replicating (dormant) bacilli.

  • Key Derivative: IMD-0354 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide).

  • SAR Insight: The addition of 3,5-bis(trifluoromethyl) groups on the aniline ring significantly enhances lipophilicity and metabolic stability against mycobacterial esterases.

  • Data Summary:

Compound ClassR-Group (Aniline)Target StrainMIC (

g/mL)
Mechanism Note
Niclosamide 2-Cl, 4-NO2M. tuberculosis H37Rv0.5 – 2.0Proton uncoupling; pH dependent.
IMD-0354 3,5-bis(CF3)M. tuberculosis H37Rv< 1.0Enhanced membrane permeability.
Salicylanilide Esters VariousM. avium0.25 – 4.0Pro-drugs; cleaved to active phenol.
Closantel Di-iodo substitutionS. aureus (MRSA)0.5 – 1.0Targets Two-Component System (TCS).
Anticancer Activity (Metabolic Reprogramming)

The "Warburg Effect" makes cancer cells highly dependent on glycolytic and mitochondrial throughput. By uncoupling oxidative phosphorylation, 5-chlorosalicylanilides induce a state of energy stress .

  • The Cascade: ATP Depletion

    
     AMPK Activation 
    
    
    
    mTORC1 Inhibition.
  • Secondary Targets: Inhibition of STAT3 phosphorylation (Tyr705) and NF-

    
    B signaling.
    
  • Therapeutic Window: Glioblastoma (GBM) and Colorectal Cancer (CRC) show high sensitivity due to elevated basal metabolic rates.

AnticancerPathway Drug 5-Chlorosalicylanilide (Mitochondrial Uncoupling) ATP Intracellular ATP (Depletion) Drug->ATP Disruption of ΔΨm STAT3 STAT3 (Tyr705) Phosphorylation Block Drug->STAT3 Direct Interaction? AMPK AMPK Activation (Energy Sensor) ATP->AMPK AMP:ATP Ratio ↑ TSC2 TSC2 Complex (Stabilization) AMPK->TSC2 Phosphorylation mTOR mTORC1 Complex (Inhibition) TSC2->mTOR Inhibition Outcomes Autophagy Induction & G1 Cell Cycle Arrest mTOR->Outcomes Downstream Effect STAT3->Outcomes Reduced Proliferation

Caption: Signal transduction cascade induced by 5-chlorosalicylanilides leading to cancer cell growth arrest.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis: Microwave-Assisted Amide Coupling

Rationale: Traditional


 methods are harsh and produce side products. The Microwave (MW) method using DCC/HOBt ensures high yields and cleaner crude products, essential for SAR studies.

Reagents:

  • 5-Chlorosalicylic acid (1.0 eq)

  • Substituted Aniline (e.g., 3,5-bis(trifluoromethyl)aniline) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq) & HOBt (Catalytic)

  • Solvent: Chlorobenzene or DMF.

Step-by-Step Protocol:

  • Activation: Dissolve 5-chlorosalicylic acid in minimal DMF. Add DCC and HOBt. Stir at RT for 20 mins to form the active ester.

  • Coupling: Add the substituted aniline.

  • Irradiation: Place in a microwave reactor. Set parameters: 130°C, 150W, 15 minutes . (Conventional heating requires 4-6 hours reflux).

  • Work-up: Cool to RT. Filter off the dicyclohexylurea (DCU) precipitate (white solid).

  • Purification: Pour filtrate into ice-cold 5% HCl. The precipitate is the crude product. Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR must show the amide singlet at 
    
    
    
    10.0–12.0 ppm and the phenolic -OH at
    
    
    11.0–13.0 ppm (often hydrogen-bonded).
Biological Assay: Mitochondrial Membrane Potential ( )

Rationale: To confirm the mechanism is indeed uncoupling (and not general cytotoxicity), one must measure the collapse of the mitochondrial membrane potential directly.

Reagents:

  • JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

  • Positive Control: FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone).

Protocol:

  • Seeding: Plate HepG2 or bacterial cells in 96-well black plates. Treat with 5-chlorosalicylanilide derivatives (0.1 – 10

    
    M) for 4 hours.
    
  • Staining: Add JC-1 working solution (final conc. 2

    
    M). Incubate for 20 mins at 37°C in dark.
    
  • Wash: Wash 2x with PBS to remove extracellular dye.

  • Measurement (Dual Emission):

    • Red Fluorescence (Aggregates): Ex 535 nm / Em 590 nm (Indicates healthy, polarized mitochondria).

    • Green Fluorescence (Monomers): Ex 485 nm / Em 535 nm (Indicates depolarized mitochondria).

  • Data Analysis: Calculate the Red/Green ratio. A decrease in this ratio compared to vehicle control confirms protonophoric activity.

Part 4: Future Outlook & Challenges

While the biological activity is potent, the "Brick Dust" property (low aqueous solubility, high melting point) remains the primary hurdle for clinical translation.

  • Formulation Strategies: Future development must focus on prodrugs (e.g., phosphate esters) or nano-encapsulation (cyclodextrins/liposomes) to improve oral bioavailability.

  • Selectivity: Designing derivatives that preferentially accumulate in bacterial membranes or tumor microenvironments (pH < 7.0) to reduce systemic toxicity.

References

  • Structural requirements of salicylanilides for uncoupling activity in mitochondria. Source: PubMed / Biochim Biophys Acta (1988).[4] URL:[Link]

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient. Source: NIH / ACS Med Chem Lett (2013). URL:[Link]

  • Salicylanilides and Their Anticancer Properties. Source: NIH / Int J Mol Sci (2020). URL:[Link]

  • Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. Source: PubMed / J Med Chem (1977).[5] URL:[Link]5]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Source: MDPI / Biomedicines (2022). URL:[Link]

Sources

Foundational

5-Chlorosalicylanilide (5-CSA) Scaffolds in Oncology: Mechanisms, Protocols, and Translational Potential

Executive Summary The repurposing of salicylanilides from anthelmintic applications to oncology represents a paradigm shift in targeting cancer metabolism and signal transduction. 5-Chlorosalicylanilide (5-CSA) serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The repurposing of salicylanilides from anthelmintic applications to oncology represents a paradigm shift in targeting cancer metabolism and signal transduction. 5-Chlorosalicylanilide (5-CSA) serves as the foundational pharmacophore for a class of small molecules capable of uncoupling oxidative phosphorylation (OXPHOS) and inhibiting oncogenic signaling (STAT3, mTOR, NF-κB). This technical guide synthesizes the mechanistic basis of 5-CSA derivatives, provides validated experimental protocols for their evaluation, and outlines their translational utility in drug resistant solid tumors, specifically Glioblastoma (GBM) and Triple-Negative Breast Cancer (TNBC).

Part 1: Mechanistic Architecture

The Metabolic Checkpoint: Mitochondrial Uncoupling

The primary cytotoxicity of 5-CSA stems from its lipophilic, weak acid nature, allowing it to function as a protonophore. Unlike inhibitors that block the Electron Transport Chain (ETC) complexes (e.g., Rotenone), 5-CSA shuttles protons across the Inner Mitochondrial Membrane (IMM), dissipating the proton motive force (


) without ATP generation.
  • Causality: The collapse of

    
     (mitochondrial membrane potential) forces the cell to maximize glycolytic flux. In tumors with metabolic inflexibility or those under glucose deprivation (common in the tumor microenvironment), this leads to rapid ATP depletion and bioenergetic crisis.
    
  • Therapeutic Window: Normal cells often possess sufficient metabolic plasticity to survive mild uncoupling, whereas hyper-metabolic tumors reach a lethal threshold.

Signal Transduction Modulation: STAT3 and mTOR

Beyond bioenergetics, 5-CSA derivatives act as pleiotropic inhibitors.[1]

  • STAT3 Inhibition: Constitutive STAT3 activation drives survival and immune evasion.[2] 5-CSA derivatives inhibit STAT3 phosphorylation (Tyr705), preventing dimerization and nuclear translocation.

  • mTORC1 Suppression: The drop in intracellular ATP activates AMPK, which subsequently inhibits mTORC1, blocking protein synthesis and inducing autophagy.

Visualization of Mechanism

The following diagram illustrates the dual-action mechanism of 5-CSA: direct mitochondrial uncoupling and downstream signaling modulation.

G cluster_mito Mitochondria (IMM) cluster_cyto Cytosol / Nucleus CSA 5-CSA (Protonophore) H_grad Proton Gradient (ΔΨm) CSA->H_grad Dissipates STAT3_P p-STAT3 (Tyr705) CSA->STAT3_P Inhibits Dimerization ATP ATP Production H_grad->ATP Reduces ROS ROS Generation H_grad->ROS Modulates AMPK AMPK Activation ATP->AMPK Low Energy Stress mTOR mTORC1 AMPK->mTOR Inhibits Apoptosis Apoptosis / Autophagy mTOR->Apoptosis Blockade induces Nucleus Nuclear Translocation STAT3_P->Nucleus Promotes Gene Exp. Nucleus->Apoptosis Survival Genes Downreg.

Figure 1: Dual-mechanism of action: Mitochondrial uncoupling leading to ATP depletion and AMPK-mediated mTOR inhibition, alongside direct STAT3 suppression.

Part 2: Experimental Protocols

Synthesis of 5-Chlorosalicylanilide Derivatives

Rationale: To optimize lipophilicity and target specificity, the core 5-CSA scaffold is often modified at the aniline ring. Standard Procedure:

  • Reagents: 5-Chlorosalicylic acid (1.0 eq), Appropriate Aniline derivative (1.0 eq), PCl3 (0.5 eq) or HATU/DIPEA for milder conditions.

  • Reaction: Reflux in Chlorobenzene (PCl3 method) or stir in DMF at RT (HATU method) for 3-12 hours.

  • Purification: Recrystallization from Ethanol/Water is critical to remove unreacted aniline, which can confound cytotoxicity data.

  • Validation: 1H-NMR must confirm the amide proton peak (typically

    
     10-12 ppm) and the phenolic -OH.
    
Mitochondrial Respiration Assay (Seahorse XF)

Rationale: Cytotoxicity assays (MTT) do not distinguish between ETC inhibition and uncoupling. Real-time respirometry is mandatory to validate the protonophore mechanism.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U87 GBM, MDA-MB-231) at 20,000 cells/well in XF96 plates. Incubate O/N.

  • Media Switch: Replace media with unbuffered XF assay media (pH 7.4) supplemented with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.

  • Injection Strategy:

    • Port A: 5-CSA Derivative (Titration: 0.1 - 10

      
      M).
      
    • Port B: Oligomycin (1

      
      M) - Inhibits ATP synthase.
      
    • Port C: FCCP (0.5

      
      M) - Maximal uncoupler control.
      
    • Port D: Rotenone/Antimycin A (0.5

      
      M) - Shuts down ETC.
      
  • Data Interpretation: A true uncoupler will increase Oxygen Consumption Rate (OCR) immediately upon injection (Port A) without affecting Extracellular Acidification Rate (ECAR) initially, unlike glycolysis inducers.

    • Success Criteria: OCR spike > 150% baseline.

Metabolic Dependency Cytotoxicity Assay

Rationale: To prove the metabolic vulnerability, cytotoxicity must be compared in high-glucose vs. galactose (or low glucose) media. Galactose forces cells to rely on OXPHOS; uncouplers become significantly more potent in galactose.

Workflow:

  • Culture: Adapt cells to Glucose-free/Galactose (10mM) media for 24h.

  • Treatment: Treat with 5-CSA derivative (0-50

    
    M) for 48h.
    
  • Readout: Crystal Violet or SRB assay (avoid MTT as mitochondrial enzymes may be directly affected by metabolic shifts).

  • Calculation: Calculate the Mitochondrial Sensitivity Index (MSI):

    
    . An MSI > 2 indicates mitochondrial targeting.
    

Part 3: Data & Translational Applications

Comparative Potency of Salicylanilide Scaffolds

The following table summarizes key derivatives and their reported efficacy in oncology models.

CompoundCore ScaffoldPrimary TargetCancer ModelRef
5-CSA 5-ChlorosalicylanilideMitochondria (Uncoupling)General Solid Tumors[1, 2]
Niclosamide 5-Cl, 4'-NO2STAT3 / Wnt / MitochondriaTNBC, Colon, Prostate[3, 6]
Salicylanilide 5-Cl-pyrazinoate Modified 5-CSAAutophagy / GlioblastomaU87 MG (Glioblastoma)[4]
Sulfonamide-5-CSA 5-Cl-N-(4-sulfamoyl)Tubulin / Cell CycleMCF-7 (Breast)[5]
Workflow: From Synthesis to Lead Identification

This flowchart guides the researcher through the validation pipeline for new 5-CSA derivatives.

Workflow Synth Synthesis (Amide Coupling) ChemVal Chem. Validation (NMR/MS/Purity) Synth->ChemVal Screen1 Primary Screen (MTT: Glc vs Gal) ChemVal->Screen1 MechVal Mechanistic Validation (Seahorse XF) Screen1->MechVal Select Hits (MSI > 2) Pathway Pathway Analysis (Western: p-STAT3, LC3B) MechVal->Pathway Confirm Uncoupling InVivo In Vivo Model (Xenograft) Pathway->InVivo Lead Candidate

Figure 2: Strategic pipeline for validating 5-CSA derivatives, prioritizing metabolic specificity before signaling analysis.

Clinical Implications & Challenges
  • Bioavailability: The primary hurdle for 5-CSA scaffolds is poor aqueous solubility and rapid metabolism (glucuronidation).

  • Formulation Strategies: Recent successes utilize peptide conjugation (e.g., Oligotuftsin conjugates) to target neuropilin receptors on Glioblastoma cells, enhancing uptake and blood-brain barrier penetration [4].

  • Combination Therapy: 5-CSA derivatives synergize with immune checkpoint inhibitors (PD-1/PD-L1 blockade) by reducing tumor hypoxia and lactate (which suppress T-cells) via metabolic modulation.

References

  • Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. (2023). [Link]

  • Mitochondrial uncoupling as a target in cancer therapy. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (2017). [Link]

  • Niclosamide, an anthelmintic drug, suppresses STAT3 signaling. Cancer Research. [Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. (2020). [Link]

  • Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm. (2018). [Link]

  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Biomolecules. (2022).[3] [Link]

Sources

Exploratory

Technical Monograph: 5-Chlorosalicylanilide (5-CSA) in Anthelmintic Discovery

This technical guide provides a rigorous analysis of 5-Chlorosalicylanilide (5-CSA), positioning it as both a bioactive agent and a critical pharmacophore in the development of oxidative phosphorylation uncouplers. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 5-Chlorosalicylanilide (5-CSA), positioning it as both a bioactive agent and a critical pharmacophore in the development of oxidative phosphorylation uncouplers.

Executive Summary

5-Chlorosalicylanilide (5-CSA) represents a foundational scaffold in the salicylanilide class of anthelmintics. While less commercially prominent than its derivatives (e.g., Niclosamide, Rafoxanide), 5-CSA serves as the essential structural prototype for understanding the protonophore-mediated uncoupling of oxidative phosphorylation . This guide dissects the chemical biology, synthesis, and validation protocols required to evaluate 5-CSA as a potential anthelmintic agent, specifically targeting cestodes and trematodes.

Chemical Profile & Pharmacophore Analysis

The anthelmintic potency of 5-CSA relies on its ability to act as a lipophilic weak acid. Its structure contains three critical domains that facilitate its mechanism of action (MOA):

  • The Proton Donor (Phenolic -OH): The hydroxyl group at the ortho position is the active site for proton exchange.

  • The Lipophilic Shield (5-Chloro & Aniline Ring): The chlorine atom at position 5 increases lipophilicity (LogP) and electron withdrawal, lowering the pKa of the phenolic group to physiological relevance.

  • The Linker (Amide Bond): Provides the necessary geometry for intramolecular hydrogen bonding, stabilizing the anionic form.

Structure-Activity Relationship (SAR) Logic
  • Acidity Modulation: The 5-Cl substituent stabilizes the phenolate anion via inductive effects. Without this electron-withdrawing group (EWG), the pKa is too high to allow effective proton cycling across the mitochondrial membrane.

  • Permeability: The anilide ring contributes to the overall lipophilicity, allowing the molecule to dissolve in the inner mitochondrial membrane (IMM).

SAR_Analysis Core 5-Chlorosalicylanilide Core Structure Phenol Phenolic -OH (Proton Donor) Core->Phenol Chlorine 5-Chloro Group (Lipophilicity & pKa Modulation) Core->Chlorine Amide Amide Linker (H-Bond Stabilization) Core->Amide Activity Mitochondrial Uncoupling (Bioactivity) Phenol->Activity Releases H+ in Matrix Chlorine->Activity Facilitates Membrane Entry Amide->Activity Stabilizes Anion

Figure 1: Pharmacophore decomposition of 5-CSA illustrating the functional contribution of each structural moiety to biological activity.

Mechanism of Action: Mitochondrial Uncoupling

5-CSA functions as a protonophore . It disrupts the chemiosmotic gradient essential for ATP production in helminths. Unlike mammals, many helminths (particularly anaerobes) rely heavily on distinct fumarate reductase pathways, but the uncoupling effect is universal across aerobic and anaerobic respiration where a proton gradient is involved.

The Uncoupling Cycle
  • Entry: The neutral, protonated 5-CSA diffuses through the Outer Mitochondrial Membrane (OMM) and into the Inner Mitochondrial Membrane (IMM).

  • Deprotonation: Upon reaching the mitochondrial matrix (high pH), the phenolic proton dissociates.

  • Return: The resulting anion (5-CSA⁻), stabilized by the internal hydrogen bond and the 5-Cl group, diffuses back across the IMM to the intermembrane space (low pH).

  • Reprotonation: In the acidic intermembrane space, the anion picks up a proton, regenerating the neutral molecule to repeat the cycle.

  • Result: The proton gradient (ΔpH) dissipates as heat rather than driving ATP Synthase, leading to parasite starvation and paralysis.

MOA_Uncoupling cluster_matrix Mitochondrial Matrix (High pH) cluster_membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_intermembrane Intermembrane Space (Low pH) Anion_Matrix 5-CSA⁻ (Anion) H_Matrix H+ Released Anion_Matrix->H_Matrix Transport_Out Diffusion of Anion 5-CSA⁻ Anion_Matrix->Transport_Out Returns to IMS Transport_In Diffusion of Neutral 5-CSA Transport_In->Anion_Matrix Deprotonates Neutral_Space 5-CSA-H (Neutral) Transport_Out->Neutral_Space Reprotonates Neutral_Space->Transport_In Enters Membrane H_Space H+ Uptake H_Space->Neutral_Space

Figure 2: The protonophore cycle of 5-CSA across the inner mitochondrial membrane, leading to ATP synthesis failure.

Experimental Protocols

Protocol A: Chemical Synthesis of 5-Chlorosalicylanilide

This protocol utilizes a direct amidation via an acid chloride intermediate. It is designed for high purity to prevent false positives from impurities like unreacted anilines.

Reagents:

  • 5-Chlorosalicylic acid (1.0 eq)

  • Aniline (1.0 eq)

  • Thionyl chloride (SOCl₂, Excess)

  • Toluene (Solvent)[1]

  • Dimethylformamide (DMF, catalytic amount)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorosalicylic acid in toluene. Add SOCl₂ (1.5 eq) and 2 drops of DMF.

  • Reflux: Heat to 80°C for 2 hours until gas evolution (HCl/SO₂) ceases. This forms 5-chlorosalicyloyl chloride.

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride residue.

  • Coupling: Redissolve the residue in fresh anhydrous toluene. Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of Aniline (1.0 eq) and Triethylamine (1.1 eq, as acid scavenger) in toluene.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Work-up: Quench with 1M HCl (to remove unreacted amine). Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Recrystallize from Ethanol/Water (80:20) to obtain white crystalline 5-CSA.

Protocol B: In Vitro Anthelmintic Motility Assay

This assay quantifies the physical paralysis of parasites, a direct phenotype of energy depletion.

Target Organism: Haemonchus contortus (L3 larvae or adults) or Caenorhabditis elegans (Bristol N2 strain) as a model.

Materials:

  • 24-well culture plates.

  • Phosphate Buffered Saline (PBS) or M9 Buffer.

  • Test Compound: 5-CSA (dissolved in DMSO).

  • Positive Control: Niclosamide or Albendazole.

  • Negative Control: 1% DMSO in buffer.

Workflow:

  • Preparation: Harvest C. elegans or H. contortus and wash 3x with buffer to remove bacteria/debris.

  • Seeding: Place approximately 20-30 worms per well in 1 mL of buffer.

  • Treatment: Add 5-CSA at graded concentrations (e.g., 1, 5, 10, 50, 100 µM). Ensure final DMSO concentration is <1%.

  • Incubation: Incubate at 20°C (for C. elegans) or 37°C (for H. contortus).

  • Scoring: Observe motility under a dissecting microscope at T=0, 1, 4, 12, and 24 hours.

    • Score 3: Highly active (thrashing).

    • Score 2: Sluggish (moving only when stimulated).

    • Score 1: Paralyzed (no movement even when stimulated with warm water).

    • Score 0: Dead (structural degradation).

Data Analysis: Calculate the Motility Index (MI) for each time point and determine the IC50 (concentration inhibiting 50% motility).

Time (h)1 µM (MI)10 µM (MI)100 µM (MI)Control (MI)
03.03.03.03.0
42.82.01.02.9
122.51.20.02.8
242.20.50.02.7
Table 1: Example template for recording Motility Index data.

Toxicology & Selectivity Challenges

A critical limitation of salicylanilides is their narrow therapeutic index . The mitochondrial uncoupling mechanism is not specific to parasites; it can affect mammalian mitochondria if systemic absorption is high.

  • Selectivity Strategy: 5-CSA derivatives are often designed to be poorly absorbed from the host GI tract, ensuring high concentrations locally where intestinal worms reside (e.g., tapeworms) while minimizing systemic toxicity to the host.

  • Safety Metrics: In preclinical development, the ratio of Mammalian Cytotoxicity (CC50 in HepG2 cells) to Parasite Potency (IC50) must be maximized.

References

  • Mechanism of Oxidative Phosphorylation. NCBI Bookshelf. [Link]

  • Structure-Activity Relationships of Antitubercular Salicylanilides. National Institutes of Health (NIH). [Link]

  • Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. PubMed. [Link][2]

  • In Vitro Anthelmintic Activity of Crude Extracts... against Haemonchus contortus. PubMed Central. [Link]

  • The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Halogenated Salicylanilides

Executive Summary Halogenated salicylanilides (e.g., niclosamide, closantel, oxyclozanide) have historically served as potent anthelmintics in veterinary and human medicine.[1][2] However, recent drug repurposing campaig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated salicylanilides (e.g., niclosamide, closantel, oxyclozanide) have historically served as potent anthelmintics in veterinary and human medicine.[1][2] However, recent drug repurposing campaigns have identified their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and enveloped viruses like SARS-CoV-2.

This guide deconstructs the chemical logic governing their bioactivity. The core mechanism—mitochondrial uncoupling —relies on a precise balance between lipophilicity (to enter the membrane) and acidity (to shuttle protons). This document provides the structural blueprints, synthetic protocols, and validation assays required to engineer next-generation salicylanilides.

The Pharmacophore: Anatomy of a Protonophore

The salicylanilide scaffold consists of two aromatic rings linked by an amide bond. Activity is not binary; it is a function of the electronic and steric environment created by substituents.

Structural Zones
ZoneComponentFunctionCritical SAR Feature
A Salicylic Ring Proton DonorMust possess a phenolic hydroxyl (-OH) group. Removal abolishes uncoupling activity.
B Amide Linker Scaffold/H-BondThe -CONH- bridge creates an intramolecular hydrogen bond with the phenolic -OH, stabilizing the molecule in a planar conformation essential for membrane insertion.
C Aniline Ring Lipophilic TailModulates LogP and target specificity. Hydrophobic substituents here improve membrane partitioning.
D Halogens (X) Electronic TuningElectron Withdrawing Groups (EWGs) like Cl, Br, I, and F lower the pKa of the phenolic -OH, facilitating proton release.
The Intramolecular Hydrogen Bond

A critical, often overlooked feature is the hydrogen bond between the phenolic hydroxyl proton and the amide carbonyl oxygen.

  • Effect: This "locks" the molecule into a pseudo-six-membered ring.

  • Consequence: It masks the polar groups, effectively increasing lipophilicity and allowing the neutral molecule to pass through the non-polar lipid bilayer.

Physicochemical SAR: The "Goldilocks" Zone

The potency of a salicylanilide is governed by two opposing forces: Lipophilicity (LogP) and Acidity (pKa) .

The pKa Driver

To act as a protonophore, the molecule must exist in equilibrium between its neutral (protonated) and anionic (deprotonated) forms at physiological pH (7.4).

  • Mechanism:

    • If pKa > 9: The molecule remains protonated. It enters the membrane but cannot release the proton in the matrix. (Inactive)

    • If pKa < 4: The molecule is permanently ionized. It cannot cross the hydrophobic membrane core. (Inactive)

    • Optimal pKa (6.0 – 8.0): The molecule can pick up a proton in the acidic intermembrane space and release it in the alkaline matrix.

Halogen Impact on pKa: Adding halogens (Cl, Br, I) to the salicylic ring exerts a negative inductive effect (-I), stabilizing the phenolate anion and lowering pKa.

  • Example: Salicylanilide (pKa ~8.5) vs. 5-Chlorosalicylanilide (pKa ~7.5) vs. 3,5-Dichlorosalicylanilide (pKa ~6.5).

The Lipophilicity Driver (LogP)
  • Requirement: High lipophilicity (LogP > 4.0) is generally required to partition into the bacterial or mitochondrial membrane.

  • Modification: Adding hydrophobic groups (e.g., 4'-trifluoromethyl in triflumuron or iodine in rafoxanide) to the aniline ring increases LogP without drastically altering the pKa of the distant phenolic group.

Mechanism of Action: The Proton Shuttle

The primary mode of action is the collapse of the Proton Motive Force (PMF). The salicylanilide acts as a cyclic shuttle, transporting protons from the Intermembrane Space (IMS) to the Matrix, bypassing ATP Synthase.

Pathway Visualization

The following diagram illustrates the futile cycle of proton transport.

ProtonophoreCycle cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_plus_IMS H+ (High Conc) SH_IMS Sal-H (Neutral) H_plus_IMS->SH_IMS Forms S_minus_IMS Sal- (Anion) S_minus_IMS->H_plus_IMS Protonation (Low pH) Diffusion_In Diffusion of Sal-H SH_IMS->Diffusion_In Enters Membrane SH_Matrix Sal-H (Neutral) Diffusion_In->SH_Matrix Crosses Bilayer Diffusion_Out Diffusion of Sal- Diffusion_Out->S_minus_IMS Returns to IMS S_minus_Matrix Sal- (Anion) SH_Matrix->S_minus_Matrix Deprotonation (High pH) S_minus_Matrix->Diffusion_Out Delocalized Charge H_plus_Matrix H+ (Released) S_minus_Matrix->H_plus_Matrix Releases H+

Caption: The futile proton cycle. The neutral molecule (Sal-H) crosses into the matrix, releases a proton due to higher pH, and the delocalized anion (Sal-) returns to the IMS driven by the membrane potential.

Synthetic Protocol: Microwave-Assisted Coupling

Traditional synthesis uses PCl3 in chlorobenzene (harsh, toxic). The modern method uses microwave irradiation for higher yields and cleaner profiles.

Reagents
  • Substituted Salicylic Acid (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • PCl3 (0.5 eq) or SOCl2 (Thionyl Chloride)

  • Solvent: Chlorobenzene or Toluene (Microwave transparent)

Step-by-Step Workflow
  • Activation: Dissolve the substituted salicylic acid in dry toluene. Add PCl3 dropwise at room temperature.

  • Coupling: Add the substituted aniline immediately.

  • Irradiation: Place in a microwave synthesis reactor. Heat to 130°C for 15-20 minutes (Power: 150W). Note: Conventional heating requires reflux for 3-4 hours.

  • Quenching: Pour the hot reaction mixture into ice-cold water containing 5% NaHCO3 (to neutralize excess acid).

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Synthesis Logic Diagram

SynthesisWorkflow SalAcid Substituted Salicylic Acid Mix Mixing (In situ Acid Chloride) SalAcid->Mix Aniline Substituted Aniline Aniline->Mix Reagent PCl3 / Toluene Reagent->Mix MW Microwave Irradiation 130°C, 20 min Mix->MW Coupling Quench Quench (5% NaHCO3) MW->Quench Workup Product Crude Salicylanilide Quench->Product Precipitation Pure Recrystallized Product Product->Pure EtOH Recryst.

Caption: Microwave-assisted synthesis pathway minimizing reaction time and solvent waste.

Biological Evaluation Protocols

To validate the SAR, one must confirm the mechanism (uncoupling) and the phenotypic result (bacterial death).

Assay A: Mitochondrial Uncoupling (Oxygen Consumption)
  • Objective: Confirm the compound increases respiration rate (trying to restore PMF) without producing ATP.

  • System: Isolated rat liver mitochondria or permeabilized cells.

  • Protocol:

    • Incubate mitochondria in respiration buffer (Sucrose/HEPES).

    • Add substrate (Succinate) -> State 2 Respiration .

    • Add ADP -> State 3 Respiration (Active ATP synthesis).

    • Add Oligomycin (ATP Synthase inhibitor) -> State 4 Respiration (Basal).

    • Titrate Salicylanilide: If the compound is an uncoupler, oxygen consumption will spike significantly despite the presence of Oligomycin.

    • Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control.

Assay B: Minimum Inhibitory Concentration (MIC)
  • Objective: Determine antibacterial potency.

  • Standard: CLSI Broth Microdilution.

  • Critical Step: Salicylanilides bind highly to serum proteins (albumin).

    • Note: Standard Mueller-Hinton Broth (MHB) is acceptable, but if testing for in vivo relevance, add 10% Fetal Bovine Serum (FBS) to assess the "serum shift." A large increase in MIC with serum indicates poor bioavailability due to protein binding.

References

  • Mrazek, J. et al. (2025). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. ResearchGate. Link

  • Kauerová, T. et al. (2023).[1] Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. Link

  • Gooyit, M. et al. (2020). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS One.[3] Link

  • Skulachev, V.P. (2025).[4] Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. NIH/PubMed. Link

  • Lovering, A. et al. (2023). Design and synthesis of novel halogen rich salicylanilides as potential antileishmanial agents. PubMed.[3][5] Link

Sources

Exploratory

The Enduring Legacy of Salicylanilides: From Antiparasitic Agents to Multifaceted Therapeutics

An In-depth Technical Guide on the Historical Discovery and Development of a Versatile Chemical Scaffold Abstract Salicylanilides, a class of compounds born from the elegant fusion of salicylic acid and aniline, have car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Historical Discovery and Development of a Versatile Chemical Scaffold

Abstract

Salicylanilides, a class of compounds born from the elegant fusion of salicylic acid and aniline, have carved a remarkable and evolving niche in the landscape of medicinal chemistry. Initially explored for their modest antimicrobial properties in the mid-20th century, their true potential was unlocked with the discovery of halogenated derivatives as potent anthelmintics, forever changing veterinary and human medicine. This technical guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and burgeoning therapeutic applications of salicylanilides. We delve into the foundational synthetic methodologies, dissect the critical structure-activity relationships that govern their biological effects, and illuminate the multifaceted mechanisms of action that underpin their journey from antiparasitic agents to promising candidates in oncology, virology, and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this enduring and versatile chemical scaffold.

The Genesis of a Scaffold: Early Discovery and Synthetic Foundations

The story of salicylanilides begins in the late 19th century, with the first documented synthesis of the core scaffold. This seminal work laid the groundwork for future exploration and optimization of this versatile chemical entity.

The "Salol Process": An Early Gateway to Salicylanilides

One of the earliest methods for synthesizing salicylanilides was the "salol process," first reported by M. Schopff in 1892.[1] This process involves the heating of phenyl salicylate (salol) with an amine.[1] While historically significant, this method often required high temperatures, sometimes exceeding 200°C, and long reaction times.

The Advent of Condensing Agents: A More Efficient Path

A more direct and efficient approach to salicylanilide synthesis involves the condensation of salicylic acid and an aniline, facilitated by a condensing agent. Phosphorus trichloride (PCl₃) emerged as a key reagent for this transformation, as detailed in several mid-20th-century patents.[1] This method proved instrumental in scaling up the production of salicylanilide derivatives, paving the way for extensive biological screening and development.

Experimental Protocol: Synthesis of Salicylanilide using Phosphorus Trichloride

This protocol outlines a general procedure for the synthesis of the parent salicylanilide via the condensation of salicylic acid and aniline using phosphorus trichloride.

Materials:

  • Salicylic acid

  • Aniline

  • Phosphorus trichloride (PCl₃)

  • Inert solvent (e.g., chlorobenzene, toluene)

  • Apparatus for heating under reflux

  • Apparatus for filtration

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of 5-chlorosalicylic acid (e.g., 3.44g, 20.0 mmol) and 2-chloro-4-nitroaniline (e.g., 3.44g, 20.0 mmol) in an inert solvent such as chlorobenzene.[2]

  • While stirring, slowly add a solution of phosphorus trichloride (e.g., 2.4g, 17.5 mmol) dissolved in the same inert solvent to the reaction mixture.[2] The addition should be performed cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to a temperature of approximately 135°C and maintain it under reflux for 3 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • The resulting solid product is collected by filtration.[2]

  • The crude product is then washed and can be further purified by recrystallization from a suitable solvent like ethyl acetate or acetone to yield the desired salicylanilide.[2]

The Halogenation Breakthrough: Unlocking Anthelmintic Potency

While the core salicylanilide scaffold exhibited some biological activity, it was the strategic incorporation of halogen atoms that dramatically amplified its therapeutic potential, leading to the development of a powerful new class of anthelmintic drugs.

The Discovery of Niclosamide: A Paradigm Shift in Cestode Treatment

In 1953, researchers at Bayer made a pivotal discovery that would transform the treatment of tapeworm infections.[3] Through systematic screening, they identified a chlorinated salicylanilide derivative, niclosamide, as a highly effective agent against cestodes.[4] Initially developed as a molluscicide to control the snail intermediate host of schistosomiasis and marketed as Bayluscide in 1959, its efficacy against human tapeworms was soon recognized.[3] Marketed as Yomesan for human use in 1962, niclosamide was later approved by the US FDA in 1982 for the treatment of tapeworm infections and is included in the World Health Organization's list of essential medicines.[3]

Expanding the Armamentarium: Other Halogenated Salicylanilides

The success of niclosamide spurred the development of other halogenated salicylanilides for veterinary use, including closantel, rafoxanide, and oxyclozanide.[5][6][7] These compounds proved highly effective against a range of parasitic flatworms, particularly liver flukes, in livestock.[5]

Structure-Activity Relationships: Decoding the Molecular Determinants of Activity

The biological activity of salicylanilides is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) has been crucial for the rational design of more potent and selective derivatives.

The Crucial Role of Halogenation and Lipophilicity

A key determinant of the anthelmintic activity of salicylanilides is the presence of electron-withdrawing halogen substituents on both the salicylic acid and aniline rings. These substituents, coupled with a lipophilic group, are critical for their mechanism of action as mitochondrial uncouplers. Both hydrophobic and electron-withdrawing properties are essential for potent uncoupling activity.

Quantitative Insights into Anticancer Activity

The repurposing of salicylanilides for cancer therapy has led to more detailed investigations into the SAR for their antiproliferative effects. The following table summarizes the IC₅₀ values of niclosamide and some of its analogues against various cancer cell lines, illustrating the impact of structural modifications.

CompoundModificationCell LineIC₅₀ (µM)Reference
Niclosamide-DU145 (Prostate)0.7[8]
Niclosamide-HCT-116 (Colon)Varies[9]
Niclosamide Analog 5VariesVero E6 (SARS-CoV-2)0.057[10]
Niclosamide Analog 6VariesVero E6 (SARS-CoV-2)0.39[10]
Niclosamide Analog 10VariesVero E6 (SARS-CoV-2)0.38[10]
Niclosamide Analog 11VariesVero E6 (SARS-CoV-2)0.49[10]

Multifaceted Mechanisms of Action: From Mitochondrial Uncoupling to Signal Transduction Modulation

The therapeutic versatility of salicylanilides stems from their ability to interact with multiple cellular targets and pathways. While mitochondrial uncoupling is the classical mechanism for their anthelmintic effects, their anticancer and antiviral activities are attributed to the modulation of a diverse array of cellular signaling cascades.[11]

Mitochondrial Uncoupling: The Primary Anthelmintic Weapon

Salicylanilides act as potent uncouplers of oxidative phosphorylation in the mitochondria of parasites. They function as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient essential for ATP synthesis. This disruption of the parasite's energy metabolism leads to paralysis and death.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial uncoupling.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

  • FCCP or CCCP (positive control for depolarization)

Procedure:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Compound Treatment: Treat cells with the desired concentrations of the salicylanilide compound for the appropriate duration. Include untreated cells as a negative control and cells treated with FCCP or CCCP as a positive control for depolarization.[12]

  • JC-1 Staining: Prepare a JC-1 staining solution (typically 1-10 µM) in cell culture medium. Remove the treatment medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[12]

  • Washing: After incubation, carefully remove the staining solution and wash the cells with an appropriate assay buffer.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize under a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic or depolarized cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~515/528 nm).[12]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[12]

Modulation of Oncogenic Signaling Pathways

The anticancer properties of salicylanilides, particularly niclosamide, are attributed to their ability to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Niclosamide has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway.[14][15][16] It exerts this effect by promoting the degradation of the Wnt co-receptor LRP6, which in turn leads to the downregulation of β-catenin and the inhibition of downstream target gene expression.[15][16]

Experimental Protocol: Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)

The TOPflash reporter assay is a common method to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T or other suitable cell line

  • TOPflash and FOPflash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium (or other Wnt ligand)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.

  • Compound Treatment and Wnt Stimulation: After transfection, treat the cells with the salicylanilide compound at various concentrations. Subsequently, stimulate the cells with Wnt3a conditioned medium to activate the Wnt/β-catenin pathway.[9]

  • Cell Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly (TOPflash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the salicylanilide indicates inhibition of the Wnt/β-catenin pathway.[9]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor progression. Niclosamide has been identified as an inhibitor of the STAT3 signaling pathway.[8][11] It has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is essential for its activation, dimerization, and nuclear translocation.[8]

Experimental Protocol: Immunoblotting for Phosphorylated STAT3 (p-STAT3)

Immunoblotting (Western blotting) is a standard technique to detect the levels of specific proteins, including the phosphorylated (activated) form of STAT3.

Materials:

  • Cell culture reagents

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells (e.g., DU145) with niclosamide at various concentrations and for different time points. Lyse the cells to extract total protein.[8][17]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control overnight at 4°C.[18]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 signaling.

The Future of Salicylanilides: A Scaffold of Enduring Promise

The historical journey of salicylanilides is a testament to the power of chemical exploration and the potential for drug repurposing. From their humble beginnings as antimicrobials to their current status as multifaceted therapeutic agents, this chemical scaffold continues to inspire new avenues of research. The ongoing investigation into their anticancer, antiviral, and antibacterial properties, coupled with efforts to improve their pharmacokinetic profiles, promises to further expand the therapeutic utility of this remarkable class of molecules. As our understanding of the intricate cellular pathways they modulate deepens, the future of salicylanilides in medicine appears brighter than ever.

Visualizations

Salicylanilide_Historical_Development cluster_Discovery Early Discovery & Synthesis cluster_Anthelmintic Anthelmintic Development cluster_Repurposing Modern Repurposing Discovery 1892: First Synthesis (M. Schopff) Salol Salol Process Discovery->Salol Early Method PCl3 PCl3 Condensation Discovery->PCl3 Improved Method Halogenation Halogenation Breakthrough PCl3->Halogenation Niclosamide 1953: Niclosamide Discovery (Bayer) Halogenation->Niclosamide Key Innovation Veterinary Other Anthelmintics (Closantel, Rafoxanide) Halogenation->Veterinary Anticancer Anticancer Activity Niclosamide->Anticancer Repurposed for Antiviral Antiviral Activity Niclosamide->Antiviral Repurposed for Antibacterial Antibacterial Activity Niclosamide->Antibacterial Repurposed for

Caption: Historical timeline of salicylanilide discovery and development.

Niclosamide_MoA cluster_Mitochondria Mitochondrial Uncoupling cluster_Signaling Signaling Pathway Modulation Niclosamide Niclosamide ProtonGradient Dissipates Proton Gradient Niclosamide->ProtonGradient Wnt Wnt/β-catenin Pathway Niclosamide->Wnt STAT3 STAT3 Pathway Niclosamide->STAT3 mTOR mTOR Pathway Niclosamide->mTOR NFkB NF-κB Pathway Niclosamide->NFkB ATP_Synthesis Inhibits ATP Synthesis ProtonGradient->ATP_Synthesis

Caption: Multifaceted mechanisms of action of niclosamide.

References

  • Rezaei, H., Nematollahi, D., Mohamadighadera, N., & Lotfipour, F. (2023). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. RSC Advances, 13(38), 26685-26691. [Link]

  • ResearchGate. Synthesis of niclosamide. Chlorination of salicylic acid leads to...[Link]

  • Chen, C. Z., Wang, Y. T., Chen, Y. H., Hsu, H. T., & Chen, C. H. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Bioorganic & medicinal chemistry letters, 62, 128639. [Link]

  • Cloud-Clone Corp. ELISA Kit for Signal Transducer And Activator Of Transcription 3 (STAT3). [Link]

  • Google Patents. CN1687016A - New method for synthesizing niclosamide.
  • Santoro, F., Ferro, A., Cicoira, M., Zannoni, G. F., Scambia, G., & Fagotti, A. (2018). Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer. Journal of ovarian research, 11(1), 1-11. [Link]

  • FineTest. Rat Stat3(Signal transducer and activator of transcription 3) ELISA Kit. [Link]

  • Assay Genie. STAT3 Transcription Factor Activity (ELISA) Assay Kit. [Link]

  • Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Lu, W., Lin, C., Li, Y., Chen, H., Wang, J., & Chen, J. (2012). Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure. Bioorganic & medicinal chemistry, 20(18), 5602-5606. [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61–70. [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Ren, X., Duan, L., He, Q., Zhang, J., & Li, Y. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS medicinal chemistry letters, 1(9), 454-459. [Link]

  • Aksenov, A. V., Aksenova, I. V., Magedov, I. V., & Kornienko, A. (2015). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 6(35), 37432. [Link]

  • Lu, W., Lin, C., Roberts, M. J., Waud, W. R., & Li, Y. (2011). Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway. PloS one, 6(12), e29290. [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 11(1), e3892-e3892. [Link]

  • Lu, W., Lin, C., Roberts, M. J., Waud, W. R., Piazza, G. A., & Li, Y. (2011). Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway. PloS one, 6(12), e29290. [Link]

  • Wu, M., Neilson, A., Swift, A. L., Moran, R., Tamagnine, J., Parslow, D., ... & Ferrick, D. A. (2007). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Journal of visualized experiments: JoVE, (5), 239. [Link]

  • ResearchGate. Chemical structures of the halogenated salicylanilides developed for use as anthelmintics in animals 1,14. [Link]

  • ResearchGate. Downregulation of p-STAT3 by niclosamide in inflammatory skin disease.[Link]

  • ResearchGate. JC-1 Mitochondrial Membrane Potential. [Link]

  • Kauerová, T., Goněc, T., Jampílek, J., Hafner, S., Gaiser, A. K., Syrovets, T., ... & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728. [Link]

  • Agilent. How Agilent Seahorse XF Analyzers Work. [Link]

  • Chen, W., Mook, R. A., Jr, Premont, R. T., & Lyerly, H. K. (2018). Niclosamide, a drug with many (re)purposes. Biochemical pharmacology, 147, 1-3. [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. Molecules, 17(10), 11566-11581. [Link]

  • Kim, K. H., Lee, J. H., Kim, H. N., & Kim, Y. S. (2016). Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer. Oncotarget, 7(41), 67363. [Link]

  • Dittrich, A., Gerlach, M., & Reeh, P. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102528. [Link]

  • ResearchGate. Antifungal activity of the halogenated salicylanilide, oxyclozanide.[Link]

  • PrepChem. Preparation of phosphorus trichloride. [Link]

  • Kumar, A., Kumar, A., Sharma, G., & Singh, U. P. (2021). Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads. Molecules, 26(16), 4811. [Link]

  • Zuccaro, E., Beke, M., & D'Onofrio, M. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR protocols, 5(3), 103328. [Link]

  • Dittrich, A., Gerlach, M., & Reeh, P. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3). [Link]

  • ResearchGate. (PDF) Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer v1. [Link]

  • YouTube. Synthesis of salol Medicinal Chemistry. [Link]

  • ResearchGate. Combined structure–activity relationship (SAR) based on IC50 values and docking study …. [Link]

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  • Google Patents. Process for preparing salicylamide compounds.
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  • Pan, J. X., Ding, K., & Wang, C. Y. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese journal of cancer, 31(4), 178. [Link]

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Foundational

Technical Monograph: 5-Chlorosalicylanilide (5-CSA)

[1] CAS Number: 4638-48-6 Synonyms: 5-Chloro-2-hydroxy-N-phenylbenzamide; WR 13084; NSC 402600 Molecular Formula: C₁₃H₁₀ClNO₂ Molecular Weight: 247.68 g/mol [1] Executive Summary 5-Chlorosalicylanilide (5-CSA) is a halog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 4638-48-6 Synonyms: 5-Chloro-2-hydroxy-N-phenylbenzamide; WR 13084; NSC 402600 Molecular Formula: C₁₃H₁₀ClNO₂ Molecular Weight: 247.68 g/mol [1]

Executive Summary

5-Chlorosalicylanilide (5-CSA) is a halogenated salicylanilide derivative that serves as a critical scaffold in the development of anthelmintic, antibacterial, and antifungal therapeutics. Historically identified under the Walter Reed designation WR 13084 , it functions primarily as a potent protonophore uncoupler of oxidative phosphorylation. Its lipophilic anionic nature allows it to shuttle protons across the inner mitochondrial membrane (IMM), collapsing the proton motive force (


) required for ATP synthesis.

This guide provides a comprehensive technical analysis of 5-CSA, detailing its physicochemical properties, synthetic pathways, mechanism of action, and validated experimental protocols for researchers in drug discovery.

Chemical Architecture & Properties[1][2][3]

5-CSA is characterized by a salicylic acid core amidated with an aniline ring.[1] The chlorine substitution at the 5-position of the salicylic ring enhances lipophilicity and acidity (lowering pKa), which is crucial for its uncoupling activity.

Physicochemical Profile
PropertyValueContext
Appearance White to off-white crystalline solid-
Melting Point 210–212 °CHigh thermal stability
pKa (Predicted) ~6.66Physiologically relevant for proton shuttling
LogP ~3.9High lipophilicity; membrane permeable
Solubility DMSO, Ethanol, AcetonePoorly soluble in water; requires organic co-solvent
H-Bond Donors 2Phenolic -OH and Amide -NH
H-Bond Acceptors 2Amide Carbonyl and Phenolic Oxygen
Structural Significance

The molecule exists in a "closed-ring" conformation stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen. This pseudo-ring structure protects the polar groups, enhancing membrane permeability—a prerequisite for its function as a mitochondrial uncoupler.[1]

Synthetic Methodology

The synthesis of 5-CSA is achieved through the direct amidation of 5-chlorosalicylic acid with aniline.[1] While classical methods utilize thionyl chloride (


), the Phosphorus Trichloride (

) method
in chlorobenzene is preferred for higher yields and simplified purification.
Reaction Scheme (DOT Visualization)

Synthesispathway Reactant1 5-Chlorosalicylic Acid (Solid) Intermediate Activated Acyl Chloride (Transient) Reactant1->Intermediate Chlorobenzene, Reflux Reactant2 Aniline (Liquid) Reactant2->Intermediate Reagent PCl3 (Activation Agent) Reagent->Intermediate Product 5-Chlorosalicylanilide (Precipitate) Intermediate->Product -HCl, -H3PO3

Figure 1: One-pot synthesis of 5-CSA via PCl3-mediated amidation.

Protocol A: Chemical Synthesis (Lab Scale)

Objective: Synthesis of 5-CSA (10 mmol scale).

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-chlorosalicylic acid (1.72 g, 10 mmol) and aniline (0.93 g, 10 mmol) in chlorobenzene (40 mL).

  • Activation: Dropwise add phosphorus trichloride (

    
    )  (0.45 mL, 5 mmol) to the suspension. Caution: Exothermic reaction.[1]
    
  • Reflux: Heat the mixture to reflux (~132 °C) for 3 hours. The solid acid will dissolve as it reacts.[1]

    • Alternative: Microwave irradiation at 400W for 20 minutes can replace the 3-hour reflux.[1]

  • Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates directly.[1] If not, remove excess solvent under reduced pressure.[1]

  • Purification: Filter the crude solid and wash with cold water to remove acidic byproducts (

    
    ).[1] Recrystallize from ethanol  to obtain white needle-like crystals.
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and melting point (Target: 210–212 °C).

Pharmacology & Mechanism of Action[11][13]

Primary Mechanism: Mitochondrial Uncoupling

5-CSA acts as a protonophore.[1] It uncouples electron transport from ATP synthesis by dissipating the electrochemical proton gradient (


) across the inner mitochondrial membrane.[1]
  • Protonation: In the acidic intermembrane space, the anionic form (

    
    ) picks up a proton to become the neutral form (
    
    
    
    ).
  • Translocation: The lipophilic neutral form (

    
    ) diffuses across the lipid bilayer into the matrix.[1]
    
  • Deprotonation: In the alkaline matrix,

    
     releases the proton (
    
    
    
    ), regenerating the anion (
    
    
    ).
  • Recycling: The charge-delocalized anion (

    
    ) moves back across the membrane to the intermembrane space, driven by the electrical potential, completing the futile cycle.
    
Mechanism Diagram (DOT Visualization)

UncouplingCycle cluster_space Intermembrane Space (Acidic, High [H+]) cluster_membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_matrix Mitochondrial Matrix (Alkaline, Low [H+]) Node1 5-CSA Anion (A-) + H+ Node2 Neutral 5-CSA (HA) Node1->Node2 Protonation Node3 Diffusion of HA Node2->Node3 Node5 Neutral 5-CSA (HA) Node3->Node5 Node4 Return of A- Node4->Node1 Driven by Membrane Potential Node6 5-CSA Anion (A-) + H+ (Released) Node5->Node6 Deprotonation Node6->Node4

Figure 2: The protonophore cycle of 5-CSA across the mitochondrial membrane.[1]

Secondary Biological Targets[1]
  • Antibacterial: Targets bacterial cell membranes and two-component regulatory systems (TCS).[1] Effective against Gram-positive bacteria like S. aureus (MIC range typically 1–4 µg/mL for the class).[1]

  • Anthelmintic: Disrupts oxidative phosphorylation in parasites (e.g., tapeworms).[1]

Experimental Protocols

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Application: Determining antibacterial potency against S. aureus.[1][2][3]

  • Stock Preparation: Dissolve 5-CSA in DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentrations should range from 64 µg/mL to 0.125 µg/mL.[1] Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL to each well.[1]
    
  • Incubation: Incubate at 37 °C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

Protocol C: Mitochondrial Uncoupling Assay (OCR)

Application: Quantifying uncoupling efficiency using a Seahorse XF Analyzer or Clark Electrode.[1]

  • Cell Seeding: Seed HepG2 or HeLa cells (

    
     cells/well) in XF96 microplates. Incubate overnight.
    
  • Basal Measurement: Measure Basal Respiration (Oxygen Consumption Rate - OCR).[1]

  • Oligomycin Injection: Inject Oligomycin (1 µM) to inhibit ATP synthase.[1] OCR will drop (State 4 respiration).

  • 5-CSA Injection: Inject 5-CSA (titrate 0.1 – 10 µM).[1]

    • Result: A sharp increase in OCR indicates uncoupling.[1] The maximal rate corresponds to maximal uncoupled respiration (

      
      -like effect).[1]
      
  • Rotenone/Antimycin A: Inject to shut down the electron transport chain (non-mitochondrial respiration control).[1]

Safety & Toxicology

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).[1]

  • Photosensitization: Salicylanilides are known photosensitizers. 5-CSA can induce photoallergic contact dermatitis upon exposure to UVA light.[1] Researchers must handle the compound under amber light or avoid direct skin exposure followed by sunlight.[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Work within a fume hood to avoid inhalation of dust.[1]

References

  • Synthesis & Derivatives: Krátký, M., et al. (2017).[1] "Salicylanilide esters of N-protected amino acids as novel antimicrobial agents."[1] Bioorganic & Medicinal Chemistry, 25(6), 1874-1884.[1] Link[1]

  • Microwave Synthesis: Pospíšilová, M., et al. (2006).[1] "Microwave-assisted synthesis of salicylanilides." Heterocycles, 68(3), 495-502.[1]

  • Mechanism (Uncoupling): Terada, H. (1990).[1] "Uncouplers of oxidative phosphorylation."[1] Environmental Health Perspectives, 87, 213-218.[1] Link

  • Antibacterial Activity: Rajamuthiah, R., et al. (2015).[1][2] "Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus." PLOS ONE, 10(4), e0124595.[1] Link

  • Safety Data: PubChem Compound Summary for CID 14869, 5-Chlorosalicylanilide.[1] National Center for Biotechnology Information.[1] Link

Sources

Exploratory

Technical Guide: Biological Targets and Mechanisms of 5-Chlorosalicylanilide

The following technical guide details the biological targets, mechanisms of action, and experimental validation frameworks for 5-Chlorosalicylanilide (5-CSA) . Executive Summary 5-Chlorosalicylanilide (5-CSA) serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanisms of action, and experimental validation frameworks for 5-Chlorosalicylanilide (5-CSA) .

Executive Summary

5-Chlorosalicylanilide (5-CSA) serves as a prototypical scaffold for a class of bioactive molecules known as salicylanilides (e.g., niclosamide, closantel).[1] While often categorized broadly as anthelmintics or antibacterials, 5-CSA’s biological activity is defined by two distinct molecular mechanisms: protonophoric uncoupling of oxidative phosphorylation in mitochondria and the inhibition of bacterial two-component regulatory systems (TCS) .

This guide analyzes these targets, dissecting the physicochemical properties that drive target engagement (specifically the role of the 5-chloro substituent) and providing self-validating experimental protocols for drug development professionals.

Part 1: Primary Biological Target – The Inner Mitochondrial Membrane

Target Type: Bioenergetic Membrane Interface Mechanism: Protonophoric Uncoupling

The primary biological "target" of 5-CSA is not a single protein receptor but the Inner Mitochondrial Membrane (IMM) itself. 5-CSA acts as a lipophilic weak acid protonophore.[1] It disrupts the chemiosmotic gradient required for ATP synthesis without inhibiting the Electron Transport Chain (ETC) complexes directly.

Mechanistic Causality
  • Anionic Binding: At physiological pH, the phenolic hydroxyl group of 5-CSA ionizes. The delocalization of the negative charge (aided by the electron-withdrawing 5-chloro group) allows the anion to bind to the mitochondrial membrane surface.

  • Proton Pickup: In the acidic environment of the intermembrane space (IMS), the 5-CSA anion accepts a proton, becoming a neutral, lipophilic molecule.

  • Translocation: The neutral 5-CSA diffuses across the lipid bilayer to the matrix side.

  • Proton Release: In the alkaline matrix, 5-CSA releases the proton, regenerating the anion.

  • Result: This cycle dissipates the proton motive force (

    
    ), causing the ATP synthase to stall (uncoupling respiration from phosphorylation), leading to rapid oxygen consumption (to restore the gradient) and energy dissipation as heat.[2]
    
Visualization: The Protonophore Cycle

The following diagram illustrates the futile cycle of proton transport mediated by 5-CSA.

Protonophore_Cycle cluster_IMS Intermembrane Space (High H+) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (Low H+) H_out H+ (High Conc.) CSA_neutral_IMS 5-CSA-H (Neutral) H_out->CSA_neutral_IMS Protonation (pKa ~6-7) CSA_anion_Matrix 5-CSA(-) (Anion) CSA_neutral_IMS->CSA_anion_Matrix Translocation across Membrane Translocation_In Diffusion (Lipophilic) Translocation_Out Return (Anionic) H_in H+ (Released) CSA_anion_Matrix->CSA_neutral_IMS Anion Return (Electrogenic) CSA_anion_Matrix->H_in Deprotonation ATP_Synthase ATP Synthase CSA_anion_Matrix->ATP_Synthase Inhibits ATP Synthesis (Gradient Dissipation)

Caption: 5-CSA shuttles protons from the IMS to the Matrix, bypassing ATP Synthase and dissipating the electrochemical gradient.

Validation Protocol: Seahorse Mitochondrial Stress Test

To confirm 5-CSA activity, one must observe increased oxygen consumption (respiration) concomitant with decreased ATP production.[1]

Protocol:

  • Cell Seeding: Seed HepG2 or HCT116 cells (1.5 x 10^4 cells/well) in XF96 microplates; incubate overnight.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) to establish baseline.

  • Oligomycin Injection (Port A): Inject Oligomycin (1.0 µM) to inhibit ATP synthase. Expectation: OCR drops.

  • 5-CSA Titration (Port B): Inject 5-CSA (0.1 – 10 µM).[1]

    • Positive Result: Immediate, dose-dependent increase in OCR (uncoupling).[1]

    • Toxicity Check: If OCR drops to zero, the concentration is toxic (ETC inhibition).

  • Rotenone/Antimycin A (Port C): Inject to shut down ETC completely (non-mitochondrial respiration control).

Part 2: Secondary Target – Bacterial Two-Component Systems (TCS)

Target Type: Bacterial Signal Transduction Proteins Specific Targets: Histidine Kinases (e.g., KinA in B. subtilis, VanS in Enterococcus)[1]

In bacteria, 5-CSA and its halogenated derivatives target the Sensor Histidine Kinase (HK) of Two-Component Systems (TCS). These systems allow bacteria to sense environmental stress (e.g., antibiotics) and regulate virulence factors.[1]

Mechanistic Causality

Unlike the non-specific membrane effect in mitochondria, TCS inhibition involves specific interference with the kinase domain.

  • Autophosphorylation Blockade: 5-CSA inhibits the ATP-dependent autophosphorylation of the histidine kinase.

  • Mode of Inhibition: Evidence suggests 5-CSA causes structural perturbation of the HK transmembrane domain or competes allosterically near the ATP-binding pocket, preventing the transfer of

    
    -phosphate to the conserved histidine residue.
    
  • Downstream Effect: This prevents phosphotransfer to the Response Regulator (RR) , thereby silencing genes required for virulence or antibiotic resistance (e.g., vancomycin resistance).

Visualization: TCS Signal Blockade

TCS_Inhibition Signal Environmental Signal (e.g., Antibiotic) HK Histidine Kinase (HK) (Sensor) Signal->HK Activation HK_P HK~P (Phosphorylated) HK->HK_P Autophosphorylation ATP ATP ATP->HK Substrate CSA 5-CSA (Inhibitor) CSA->HK BLOCKS Autophosphorylation RR Response Regulator (RR) HK_P->RR Phosphotransfer RR_P RR~P (Active Transcription Factor) RR->RR_P Activation Gene_Exp Virulence Gene Expression RR_P->Gene_Exp Promoter Binding

Caption: 5-CSA prevents the critical autophosphorylation step of the Histidine Kinase, silencing the adaptive response.

Validation Protocol: Kinase Autophosphorylation Assay

To validate TCS inhibition, one must measure the levels of phosphorylated kinase in vitro.

Protocol:

  • Protein Purification: Purify the cytoplasmic domain of the target Histidine Kinase (e.g., KinA) using affinity chromatography.

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2, and 10% glycerol.

  • Inhibitor Incubation: Incubate purified KinA (1-5 µM) with 5-CSA (0.5 – 50 µM) for 10 minutes at room temperature.

  • Initiation: Add [

    
    -32P]ATP (or fluorescently labeled ATP analog) to initiate the reaction.
    
  • Termination: Stop reaction after 15-30 minutes using SDS sample buffer.

  • Analysis: Resolve via SDS-PAGE and analyze via autoradiography.

    • Result: A dose-dependent reduction in the intensity of the radiolabeled kinase band indicates successful target engagement.

Part 3: Structure-Activity Relationship (SAR) Data

The biological activity of 5-CSA is strictly governed by its chemical structure. The table below summarizes the causal link between structural features and biological function.

Structural FeatureBiological FunctionMechanistic Impact
Phenolic Hydroxyl (-OH) Proton Shuttle Essential for reversible protonation/deprotonation. Removal abolishes uncoupling.
5-Chloro Substituent Acidity (pKa) & Lipophilicity Lowers pKa (~6.5-7.0) to physiological range, allowing the molecule to exist as both anion and neutral species. Increases lipophilicity for membrane insertion.[1]
Amide Linker (-CONH-) H-Bonding / Stability Stabilizes the intramolecular hydrogen bond with the phenolic -OH, protecting the anion charge and facilitating membrane permeation.
Anilide Ring Hydrophobic Anchor Provides bulk lipophilicity required to embed the molecule within the lipid bilayer or hydrophobic kinase pockets.

References

  • Terada, H. (1990).[1] Uncouplers of oxidative phosphorylation.[3][4][5][6] Environmental Health Perspectives, 87, 213–218.[1] Link

  • Stephenson, K., & Hoch, J. A. (2002).[1] Two-component signaling systems as targets for antimicrobial agents.[1][7][8][9][10] Current Opinion in Pharmacology, 2(5), 507-512.[1] Link

  • Hlasta, D. J., et al. (1998).[1] Identification of a new class of inhibitors of the bacterial two-component system KinA/Spo0F.[9][10] Bioorganic & Medicinal Chemistry Letters, 8(15), 1923-1928.[1] Link

  • Goenen, T., et al. (2019).[1] Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants. Biomolecules, 9(7), 268.[1] Link

  • Jurgeit, A., et al. (2012).[1] Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects.[1] PLoS Pathogens, 8(10), e1002976.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Antimicrobial Assays Using 5-Chlorosalicylanilide

Introduction: The Scientific Context of 5-Chlorosalicylanilide Salicylanilides are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of 5-Chlorosalicylanilide

Salicylanilides are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1] Within this class, 5-Chlorosalicylanilide and its derivatives have demonstrated notable antibacterial and antifungal properties.[1][2][3] These compounds are particularly effective against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as various mycobacterial species.[1][2]

The precise mechanism of action for salicylanilides is multifaceted, with evidence suggesting they can disrupt bacterial cell membrane potential and permeability.[4][5] Some derivatives have also been shown to inhibit enzymes crucial for bacterial survival, such as isocitrate lyase and methionine aminopeptidase.[2] Furthermore, there is evidence that salicylanilides may act as virulence inhibitors by blocking the type III secretion pathway in some bacteria.[1] This diverse range of targets makes 5-Chlorosalicylanilide a compelling candidate for further investigation in the development of novel antimicrobial agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Chlorosalicylanilide in a variety of in vitro antimicrobial assays. The protocols outlined herein are designed to ensure scientific integrity and reproducibility, drawing upon established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

Safety and Handling Precautions

5-Chlorosalicylanilide is classified as a hazardous substance and requires careful handling to avoid potential health risks. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[9][10]

Key Safety Measures:

  • Always handle 5-Chlorosalicylanilide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

  • Prevent the formation of dust and aerosols during handling.[10]

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.[10][11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a standardized method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6][13] This protocol is adapted from CLSI guidelines.[6][14][15]

Materials and Reagents:
  • 5-Chlorosalicylanilide powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Step-by-Step Methodology:
  • Preparation of 5-Chlorosalicylanilide Stock Solution:

    • Due to the hydrophobic nature of 5-Chlorosalicylanilide, a stock solution should be prepared in 100% DMSO.

    • Accurately weigh the required amount of 5-Chlorosalicylanilide powder and dissolve it in DMSO to achieve a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

    • Expert Insight: The use of DMSO is necessary for solubilizing many organic compounds for in vitro assays.[16] However, the final concentration of DMSO in the assay wells should not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add a specific volume of the 5-Chlorosalicylanilide stock solution to the first well of each row to achieve the desired starting concentration, and then perform a two-fold serial dilution across the plate.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Finally, add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of 5-Chlorosalicylanilide at which there is no visible growth of the bacteria.[17]

Data Presentation: Example MIC Data
Bacterial Strain5-Chlorosalicylanilide MIC (µg/mL)
Staphylococcus aureus ATCC 292131
Escherichia coli ATCC 2592232
MRSA USA3000.5
Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare 5-Chlorosalicylanilide Stock Solution (in DMSO) C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 37°C) D->E F Read and Record MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Time-Kill Kinetics Assay

A time-kill kinetics assay is performed to determine whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[18][19] This assay provides valuable information on the pharmacodynamics of the compound.

Materials and Reagents:
  • All materials from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile microcentrifuge tubes

Step-by-Step Methodology:
  • Preparation:

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 1 x 10⁶ CFU/mL in CAMHB.

    • Prepare tubes containing CAMHB with 5-Chlorosalicylanilide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[20] Include a growth control tube without the compound.

  • Exposure and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[20]

  • Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of 5-Chlorosalicylanilide.

    • Bactericidal activity is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.[19][20]

Conceptual Diagram of Time-Kill Assay

Time_Kill_Concept Start Start with Standardized Bacterial Inoculum Exposure Expose to Different Concentrations of 5-Chlorosalicylanilide Start->Exposure Sampling Sample at Multiple Time Points Exposure->Sampling Plating Serial Dilution and Plating Sampling->Plating Counting Incubate and Count Colonies (CFU) Plating->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis

Caption: Conceptual flow of a time-kill kinetics assay.

Protocol 3: Biofilm Inhibition and Disruption Assay

This assay, utilizing crystal violet staining, assesses the ability of 5-Chlorosalicylanilide to either prevent the formation of biofilms or to disrupt pre-formed biofilms.[21][22][23]

Materials and Reagents:
  • All materials from Protocol 1

  • Tryptone Soya Broth (TSB) or other suitable biofilm-promoting medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Step-by-Step Methodology:

A. Biofilm Inhibition Assay:

  • Prepare serial dilutions of 5-Chlorosalicylanilide in a 96-well plate as described in the MIC protocol, but using a biofilm-promoting medium like TSB.

  • Inoculate the wells with a bacterial suspension prepared in the same medium.

  • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[22]

  • Carefully discard the planktonic cells and wash the wells gently with PBS.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.[24]

  • Wash the wells again with water to remove excess stain and allow the plate to air dry.[25]

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[22]

  • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.[21][23]

B. Biofilm Disruption Assay:

  • First, grow biofilms in a 96-well plate by inoculating with bacteria in a suitable medium and incubating for 24-48 hours.

  • After biofilm formation, remove the planktonic cells and wash the wells.

  • Add fresh medium containing serial dilutions of 5-Chlorosalicylanilide to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Proceed with the crystal violet staining and quantification as described in steps 5-8 of the inhibition assay.

References

  • Kratochvíl, B., et al. (2018). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chlorosalicylanilide. PubChem. Available at: [Link]

  • Kos, J., et al. (2019). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules. Available at: [Link]

  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. Available at: [Link]

  • Iacld.com. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. (n.d.). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Available at: [Link]

  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Available at: [Link]

  • MDPI. (2020). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules. Available at: [Link]

  • Bio-protocol. (n.d.). Time-kill kinetics assay. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Singh, H., et al. (1977). Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Meij, J., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry. Available at: [Link]

  • EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Protocols in Pharmacology. Available at: [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Available at: [Link]

  • Agyeman, T., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • MDPI. (2020). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules. Available at: [Link]

  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. Available at: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • NIH. (n.d.). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. National Institutes of Health. Available at: [Link]

  • NIH. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Available at: [Link]

  • PubMed. (2014). In vitro susceptibility of Actinobaculum schaalii to 12 antimicrobial agents and molecular analysis of fluoroquinolone resistance. Available at: [Link]

  • ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. Available at: [Link]

  • Journal of Clinical Microbiology. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available at: [Link]

  • PLOS One. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. Available at: [Link]

  • ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

  • NIH. (n.d.). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. National Institutes of Health. Available at: [Link]

  • PubMed. (1968). The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a Membrane-active antibacterial compound. Available at: [Link]

  • ANSI Webstore. (n.d.). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 5-chloro salicylic aicd 98%. Available at: [Link]

  • MDPI. (2020). Salicylanilides and Their Anticancer Properties. Molecules. Available at: [Link]

Sources

Application

cell-based assay protocol for 5-Chlorosalicylanilide cytotoxicity

A Dual-Metric Protocol for 5-Chlorosalicylanilide (5-Cl-SA) Executive Summary & Scientific Rationale 5-Chlorosalicylanilide (5-Cl-SA) is a potent salicylanilide derivative that exhibits antibacterial and potential antine...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Metric Protocol for 5-Chlorosalicylanilide (5-Cl-SA)

Executive Summary & Scientific Rationale

5-Chlorosalicylanilide (5-Cl-SA) is a potent salicylanilide derivative that exhibits antibacterial and potential antineoplastic activity. Its primary mechanism of action is mitochondrial uncoupling —it acts as a protonophore, shuttling protons across the inner mitochondrial membrane (IMM), thereby dissipating the electrochemical gradient (


) required for ATP synthesis.

The "MTT Trap": Standard cytotoxicity assays relying on tetrazolium reduction (MTT, MTS, WST-1) are unsuitable as standalone metrics for 5-Cl-SA. These assays measure NAD(P)H-dependent dehydrogenase activity. Mitochondrial uncouplers can transiently increase metabolic rate (oxygen consumption) in an attempt to restore membrane potential, or drastically decrease it due to bioenergetic collapse, independent of actual cell death. This leads to high rates of false negatives or positives.

The Solution: This protocol utilizes a Dual-Metric Approach to distinguish between metabolic arrest and physical cell death:

  • ATP Quantification (Luminescence): Measures immediate bioenergetic collapse (early-stage effect).

  • Membrane Integrity (LDH/Protease Fluorescence): Measures physical cell lysis (late-stage effect).

Experimental Design & Causality
2.1 Cell Line Selection
  • HepG2 (Hepatocellular Carcinoma): Highly recommended due to high mitochondrial density and metabolic activity. Ideal for detecting uncoupling toxicity.

  • HCT116 or HeLa: Suitable for general cytotoxicity profiling.

2.2 Compound Handling (Critical)
  • Solubility: 5-Cl-SA is hydrophobic. It must be dissolved in DMSO.

  • Precipitation Risk: Salicylanilides can precipitate in aqueous media at high concentrations (>50 µM). The protocol below uses an "intermediate dilution" step to prevent "crashing out" upon addition to cells.

2.3 Concentration Range

Based on literature IC50 values for salicylanilide analogs (typically 1–10 µM), the recommended dose-response range is 0.1 µM to 100 µM (half-log dilutions).

Mechanism of Action Visualization

The following diagram illustrates why ATP depletion precedes cell death, necessitating the dual-assay approach.

G Compound 5-Chlorosalicylanilide (Protonophore) Mito Mitochondrial Inner Membrane Compound->Mito Inserts into Gradient Dissipation of Proton Gradient (ΔΨm) Mito->Gradient H+ Leak ATP ATP Depletion (Bioenergetic Crisis) Gradient->ATP Uncoupling ROS ROS Generation (Oxidative Stress) Gradient->ROS e- Transport Disturbance MTT_Artifact MTT Assay Artifact (False Signal) Gradient->MTT_Artifact Altered Reductase Activity Death Apoptosis/Necrosis ATP->Death Energy Starvation ROS->Death Damage

Caption: 5-Cl-SA uncouples oxidative phosphorylation, causing ATP depletion before physical cell death. This mechanism can skew MTT results, necessitating ATP-specific readouts.

Detailed Protocol
4.1 Reagents & Equipment
  • 5-Chlorosalicylanilide: >98% purity (Store at 4°C).

  • DMSO: Sterile, cell-culture grade.

  • Assay A (Metabolic): CellTiter-Glo® (Promega) or equivalent ATP luminescence assay.

  • Assay B (Viability): CellTiter-Fluor™ or CytoTox-ONE™ (LDH) for membrane integrity.

  • Plate Reader: Capable of Luminescence and Fluorescence detection.

4.2 Stock Solution Preparation
  • Weighing: Weigh ~5 mg of 5-Cl-SA.

  • Primary Stock (50 mM): Dissolve in 100% DMSO. Vortex vigorously for 1 minute.

    • QC Check: Ensure solution is perfectly clear. If turbid, sonicate for 5 mins.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

4.3 Cell Seeding (Day 0)
  • Harvest cells (e.g., HepG2) and count viability (>95% required).

  • Dilute to 100,000 cells/mL .

  • Dispense 100 µL/well into white-walled, clear-bottom 96-well plates (for luminescence).

    • Seeding Density: 10,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

4.4 Treatment (Day 1)

Crucial Step: Intermediate Dilution to prevent precipitation. Do not add 100% DMSO stock directly to the well.

  • Preparation of 2X Working Solutions:

    • Prepare a deep-well block with culture medium.

    • Perform serial dilutions of the 50 mM stock in DMSO first to create 500X stocks (e.g., 50 mM down to 0.05 mM).

    • Dilute these DMSO stocks 1:250 into pre-warmed culture medium to generate 2X Working Solutions (containing 0.4% DMSO).

  • Dosing:

    • Remove 50 µL of media from the cell plates (remaining volume = 50 µL).

    • Add 50 µL of the 2X Working Solution to each well.

    • Final Conditions: 1X drug concentration, 0.2% DMSO.

  • Controls:

    • Vehicle Control: 0.2% DMSO in media.

    • Positive Control:[1] 10 µM Staurosporine (Death) or 10 µM Oligomycin (Metabolic block).

    • Blank: Media only (no cells).

4.5 Readout (Day 2: 24h Post-Treatment)

Multiplexing Workflow: If using a compatible multiplex kit (e.g., CellTiter-Fluor + CellTiter-Glo), perform sequentially in the same well. If not, run parallel plates.

  • Membrane Integrity (Assay B):

    • Add LDH or Protease substrate reagent (e.g., 20 µL/well).

    • Incubate 30-60 mins at 37°C.

    • Measure Fluorescence (Ex/Em varies by kit).

    • Interpretation: High signal = Cell Death (Lysis).

  • ATP Quantification (Assay A):

    • Add ATP lysis/detection reagent equal to well volume (e.g., 100 µL).

    • Shake plate on orbital shaker for 2 mins (induces cell lysis).

    • Incubate 10 mins at RT (stabilize signal).

    • Measure Luminescence (Integration time: 0.5 - 1 sec).

    • Interpretation: Low signal = Metabolic Death/Uncoupling.

Experimental Workflow Diagram

Workflow cluster_readout Dual Readout Stock 50mM Stock (100% DMSO) Inter Intermediate Dilution (2X in Media) Stock->Inter Dilute 1:250 Treat Add to Cells (Final 0.2% DMSO) Inter->Treat Add 1:1 Incubate 24h Incubation 37°C Treat->Incubate Read_A Read 1: Membrane (Fluorescence) Incubate->Read_A Read_B Read 2: ATP (Luminescence) Read_A->Read_B Multiplex

Caption: Sequential workflow ensuring compound solubility and dual-metric data acquisition.

Data Analysis & Interpretation

Summarize your data using the following matrix to categorize the drug effect.

ATP Signal (Luminescence)Membrane Signal (Fluorescence)InterpretationMechanism
High Low Healthy CellsNo Toxicity
Low Low Metabolic Arrest Uncoupling / Senescence (Live but inactive)
Low High Cytotoxicity Necrosis / Late Apoptosis
High High ArtifactAssay Interference (Check reagents)

Calculation: Calculate IC50 separately for ATP and Membrane Integrity.

  • Uncoupler Signature: You will often see the ATP IC50 (e.g., 2 µM) occurring at a lower concentration than the Membrane Integrity IC50 (e.g., 10 µM). This "window" confirms the uncoupling mechanism before cell lysis occurs.

References
  • Mechanism of Salicylanilides

    • Title: Salicylanilides and Their Anticancer Properties.[2]

    • Source: MDPI (Int. J. Mol. Sci. 2020).
    • URL:[Link]

  • MTT Assay Interference

    • Title: The mitochondrial uncoupler dicumarol disrupts the MTT assay.
    • Source: PubMed (Biochem Pharmacol. 2006).
    • URL:[Link]

  • Cytotoxicity of 5-Chlorosalicylanilide Analogs

    • Title: Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells.[1]

    • Source: PMC (Molecules. 2011).
    • URL:[Link]

  • Mitochondrial Uncoupling & Warburg Effect

    • Title: Mitochondrial uncoupling and the Warburg effect: Molecular basis for the reprogramming of cancer cell metabolism.[3]

    • Source: PMC (Biochim Biophys Acta. 2013).
    • URL:[Link]

Sources

Method

Application of 5-Chlorosalicylanilide in Animal Models of Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Re-emerging Potential of Salicylanilides in Oncology Salicylanilides are a class of compounds that have long been utilized in both human a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Re-emerging Potential of Salicylanilides in Oncology

Salicylanilides are a class of compounds that have long been utilized in both human and veterinary medicine, primarily for their anthelmintic properties.[1] In recent years, this class of molecules has garnered renewed interest within the oncology research community for its potential as repurposed anticancer agents.[1][2] A prominent member of this family, 5-Chlorosalicylanilide, a halogenated salicylanilide, has emerged as a compound of interest due to its demonstrated ability to modulate key oncogenic signaling pathways.[3] This technical guide provides an in-depth overview of the application of 5-Chlorosalicylanilide in preclinical animal models of cancer, with a focus on its mechanism of action, protocols for in vivo studies, and evaluation of its antitumor efficacy.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

The primary anticancer mechanism of 5-Chlorosalicylanilide and its structural analogs is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] STAT3 is a transcription factor that is often constitutively activated in a wide variety of human cancers, including breast, lung, and colon cancer.[3][5] The aberrant activation of STAT3 plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[5]

5-Chlorosalicylanilide exerts its inhibitory effect on the STAT3 pathway, leading to a downstream cascade of events that culminates in the suppression of tumor growth.[3] This inhibition results in decreased expression of STAT3 target genes that are critical for tumor progression. By disrupting this key signaling nexus, 5-Chlorosalicylanilide presents a promising therapeutic strategy for cancers dependent on STAT3 signaling.

Beyond STAT3, salicylanilides have been shown to modulate other critical cancer-related pathways, including Wnt/β-catenin and mTOR, highlighting their multi-targeted potential.[2]

STAT3_Inhibition_by_5-Chlorosalicylanilide cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Ligand Binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Chlorosalicylanilide 5-Chlorosalicylanilide Chlorosalicylanilide->STAT3_active Inhibits Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription

Caption: Mechanism of STAT3 Inhibition by 5-Chlorosalicylanilide.

Application in Animal Models of Cancer: A Focus on Xenograft Studies

The in vivo efficacy of 5-Chlorosalicylanilide is primarily evaluated using xenograft animal models, where human cancer cells are implanted into immunocompromised mice.[6] Breast and colon cancer models are commonly employed due to the high prevalence of STAT3 activation in these malignancies.[2][7]

Breast Cancer Xenograft Model

Human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), are frequently used to establish subcutaneous xenografts in immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).[6][8]

Colon Cancer Xenograft Model

For colon cancer studies, human colorectal carcinoma cell lines like HCT-116 or HT-29 are subcutaneously injected into immunodeficient mice to form tumors.[9] Chemically induced models, such as the azoxymethane (AOM)-treated rat model, can also be utilized to study the chemopreventive effects of compounds like 5-aminosalicylic acid, a related compound.[10]

Protocols for In Vivo Efficacy Studies

The following protocols provide a general framework for conducting in vivo studies with 5-Chlorosalicylanilide. It is crucial to adapt these protocols based on the specific cancer model, animal strain, and experimental objectives.

Protocol 1: Preparation of 5-Chlorosalicylanilide for In Vivo Administration

Due to the poor water solubility of 5-Chlorosalicylanilide, a suitable vehicle is required for its in vivo administration.

Materials:

  • 5-Chlorosalicylanilide powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Corn Oil

Procedure:

  • For Oral Gavage or Intraperitoneal Injection (Aqueous-based): a. Dissolve the required amount of 5-Chlorosalicylanilide in a small volume of DMSO (e.g., 10% of the final volume). b. Add PEG300 (e.g., 40% of the final volume) and Tween 80 (e.g., 5% of the final volume) to the solution and mix thoroughly. c. Add sterile saline to reach the final desired concentration, while continuously vortexing to ensure a homogenous suspension. d. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • For Oral Gavage (Oil-based): a. Dissolve the 5-Chlorosalicylanilide in a small amount of DMSO (e.g., 10% of the final volume). b. Add Corn Oil to the desired final volume and sonicate until a uniform suspension is achieved.

Note: The final formulation should be prepared fresh daily and protected from light. The percentage of DMSO should be kept to a minimum to avoid toxicity in animals.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

Animal Model:

  • Female BALB/c nude mice (6-8 weeks old)

Tumor Cell Line:

  • MDA-MB-231 human breast cancer cells

Procedure:

  • Tumor Implantation: a. Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment: a. Randomize the mice into treatment and control groups (n=8-10 mice per group). b. Treatment Group: Administer 5-Chlorosalicylanilide (e.g., 25 or 50 mg/kg body weight) daily via oral gavage. c. Vehicle Control Group: Administer the vehicle solution using the same volume and route as the treatment group. d. Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent (e.g., docetaxel, 10 mg/kg, once a week via intraperitoneal injection).[8] e. Treat the animals for a predefined period (e.g., 21-28 days).

  • Monitoring and Data Collection: a. Measure tumor volume twice a week using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice twice a week as an indicator of toxicity. c. Observe the general health and behavior of the animals daily.

  • Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Measure the final tumor weight. c. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. d. Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay), and to confirm the inhibition of STAT3 phosphorylation (p-STAT3).

Xenograft_Workflow A Tumor Cell Culture B Subcutaneous Injection into Mice A->B C Tumor Growth (100-150 mm³) B->C D Randomization C->D E1 Vehicle Control Group D->E1 E2 5-Chlorosalicylanilide Treatment Group D->E2 F Daily Treatment (e.g., Oral Gavage) E1->F E2->F G Monitor Tumor Growth & Body Weight F->G H Endpoint: Tumor Excision & Analysis G->H

Caption: Experimental Workflow for In Vivo Efficacy Study.

Quantitative Data Summary

While specific in vivo efficacy data for 5-Chlorosalicylanilide is not extensively published, studies on structurally related salicylanilide derivatives and other STAT3 inhibitors provide a basis for expected outcomes. The following table summarizes representative data from such studies to guide experimental design and interpretation.

Compound/ClassCancer ModelAnimal StrainDose and RouteTumor Growth Inhibition (TGI) / EffectReference
Arnicolide D (STAT3 inhibitor)MDA-MB-231 XenograftBALB/c nude25 mg/kg, daily, oral35.1% reduction in tumor volume[8]
Arnicolide D (STAT3 inhibitor)MDA-MB-231 XenograftBALB/c nude50 mg/kg, daily, oral49.5% reduction in tumor volume[8]
5-Aminosalicylic acidDMH-induced Colon CancerRat-Reduced tumor number and load[10]
STAT3 Inhibitor (ODZ10117)Glioblastoma XenograftMouse-Significant therapeutic efficacy[11]

Conclusion and Future Directions

5-Chlorosalicylanilide represents a promising therapeutic candidate for the treatment of various cancers, primarily through its inhibitory action on the STAT3 signaling pathway. The protocols and data presented in this guide provide a comprehensive framework for researchers to design and execute preclinical in vivo studies to further evaluate its anticancer potential. Future research should focus on optimizing dosing regimens, exploring combination therapies with standard-of-care agents, and investigating the efficacy of 5-Chlorosalicylanilide in a broader range of cancer models, including patient-derived xenografts (PDXs) to better predict clinical outcomes.

References

  • Brown WA, Farmer KC, Skinner SA, Malcontenti-Wilson C, Misajon A, O'Brien PE. 5-aminosalicyclic acid and olsalazine inhibit tumor growth in a rodent model of colorectal cancer. Dig Dis Sci. 2000 Aug;45(8):1578-84. [Link]

  • Day CP, Merlino G, Basolo F. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Cold Spring Harb Protoc. 2022 Jun 13;2022(9). [Link]

  • Gargantilla M, Persoons L, Kauerová T, del Río N, Daelemans D, Priego EM, Kollar P, Peréz-Pérez MJ. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Pharmaceuticals (Basel). 2022 Jul 12;15(7):835. [Link]

  • Kim HY, Kim Y, Kim J, et al. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors. Clin Cancer Res. 2003 Jun;9(6):2367-75. [Link]

  • Kratky M, Vinsova J, Stolarikova J, Vorisek V. Salicylanilides and Their Anticancer Properties. Curr Pharm Des. 2018;24(20):2286-2304. [Link]

  • Lange R, Langer R. Control of tumor growth in animals by infusion of an angiogenesis inhibitor. Proc Natl Acad Sci U S A. 1979 Aug;76(8):4331-5. [Link]

  • Lee H, Jeong AJ, Ye SK. Highlighted STAT3 as a potential drug target for cancer therapy. BMB Rep. 2019 Jan;52(1):415-423. [Link]

  • Macho-Maschler S, J-M, Müller M, Strobl B. Salicylanilides and Their Anticancer Properties. Pharmaceuticals (Basel). 2020 Jan 22;13(2):17. [Link]

  • Nagy Z, Bán A, Migh E, et al. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. 2022 Apr 5;7(15):12835-12853. [Link]

  • Rowe FP, Swinney T, Bradfield A. Field trials of the rodenticide 5-p-chlorophenyl silatrane against wild house mice (Mus musculus L.). J Hyg (Lond). 1974 Aug;73(1):49-52. [Link]

  • Song H, Wang R, Wang S, Lin J. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. J Thorac Dis. 2015 Oct;7(10):1769-76. [Link]

  • Son DJ, Zheng J, Kim SH, et al. STAT3 Inhibitor ODZ10117 Suppresses Glioblastoma Malignancy and Prolongs Survival in a Glioblastoma Xenograft Model. Cancers (Basel). 2020 Mar 15;12(3):688. [Link]

  • Ziegler Y, Laws MJ, Sanabria Guillen V, et al. Suppression of FOXM1 activities and breast cancer growth in vitro and in vivo by a new class of compounds. NPJ Breast Cancer. 2019 Nov 29;5:45. [Link]

  • Al-Shammari, S., Al-Mutairi, D., Al-Shadidi, J., & Hussain, Z. (2024). Chitosan Nanoparticles for Targeted Cancer Therapy: A Review of Stimuli-Responsive, Passive, and Active Targeting Strategies. Polymers, 16(15), 2085. [Link]

  • Guryanova OA, Geiger H, H-J, et al. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Am J Pathol. 2016 May;186(5):1072-82. [Link]

  • Gargantilla, M., Persoons, L., Kauerová, T., del Río, N., Daelemans, D., Priego, E. M., ... & Peréz-Pérez, M. J. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Pharmaceuticals, 15(7), 835. [Link]

  • CancerNetwork Staff. (1998, October 1). New Colon Cancer Mouse Model First to Mimic Human Disease. CancerNetwork. [Link]

  • Qu, Z., Lin, Y., Mok, D. K. W., Chen, J., & Chen, S. (2020). Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways. Frontiers in pharmacology, 11, 14. [Link]

Sources

Application

Application Note: 5-Chlorosalicylanilide (5-CSA) Formulation for In Vivo Studies

Executive Summary & Mechanism of Action 5-Chlorosalicylanilide (5-CSA) is a halogenated salicylanilide derivative exhibiting potent mitochondrial uncoupling activity. Unlike inhibitors of the Electron Transport Chain (ET...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

5-Chlorosalicylanilide (5-CSA) is a halogenated salicylanilide derivative exhibiting potent mitochondrial uncoupling activity. Unlike inhibitors of the Electron Transport Chain (ETC), 5-CSA acts as a protonophore. It cycles across the Inner Mitochondrial Membrane (IMM), dissipating the proton gradient (


) required for ATP synthesis.

While 5-CSA holds promise for metabolic reprogramming and oncology, its utility is severely limited by poor aqueous solubility (BCS Class II/IV). Inappropriate formulation leads to erratic bioavailability or, conversely, "dose dumping" toxicity (hyperthermia/rigor) due to its narrow therapeutic index.

Mechanism of Action: Protonophore Cycling

The following diagram illustrates the mechanism by which 5-CSA uncouples oxidative phosphorylation.

G Figure 1: Protonophore Mechanism of 5-CSA cluster_matrix Mitochondrial Matrix (Basic pH) cluster_imm Inner Mitochondrial Membrane (Lipid Bilayer) cluster_ims Intermembrane Space (Acidic pH) Deprotonated 5-CSA⁻ (Anion) Cannot cross membrane Transport Diffusion of Neutral Form Deprotonated->Transport Returns (Slowly) or Requires Transporter? Transport->Deprotonated Releases H+ Protonated 5-CSA-H (Neutral) Lipophilic Protonated->Transport Crosses Membrane Protons H+ (High Concentration) Protons->Protonated Protonation

Caption: 5-CSA acts as a lipophilic weak acid, shuttling protons from the IMS to the Matrix, bypassing ATP Synthase.

Physicochemical Profile & Formulation Strategy

Successful delivery depends on understanding the molecule's resistance to solvation.

PropertyValue (Approx.)Implication for Formulation
LogP 4.0 – 4.5Highly lipophilic. Requires organic co-solvents or lipid vehicles.
pKa ~6.5 – 7.0Weak acid (Phenolic OH). Solubility increases at pH > 7.5, but precipitation risks occur upon contact with acidic physiological fluids.
Water Solubility < 10 µg/mLEssentially insoluble. Do not use simple aqueous buffers (PBS/Saline) as the primary vehicle.
Formulation Decision Matrix
  • For Chronic Oral Dosing (Safety First): Use a Suspension . It prevents rapid absorption spikes (Cmax) that cause acute toxicity.

  • For Acute/IP Dosing (High Bioavailability): Use a Co-solvent Solution . Requires precise handling to prevent precipitation in the syringe or peritoneum.

Detailed Protocols

Protocol A: Oral Suspension (Recommended for Chronic Studies)

Target Concentration: 5 – 50 mg/mL Vehicle: 0.5% Methylcellulose (MC) + 1% Tween 80 in Water.

Rationale: Methylcellulose provides viscosity to prevent settling; Tween 80 wets the hydrophobic powder.

Materials:

  • 5-Chlorosalicylanilide powder[1]

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Distilled Water[2]

  • Glass mortar and pestle

Step-by-Step Procedure:

  • Vehicle Prep: Heat 30% of the required water to 80°C. Disperse MC powder. Add remaining cold water and stir overnight at 4°C to hydrate. Add Tween 80 (1% v/v).

  • Weighing: Weigh the required amount of 5-CSA.

  • Wetting (Critical): Place 5-CSA in a mortar. Add Tween 80 dropwise (pure, not the vehicle mix yet) just enough to create a paste. This breaks surface tension.

  • Levigation: Grind the paste to reduce particle size (micronization).

  • Dilution: Geometric dilution: Add the MC vehicle in small aliquots, grinding continuously, until a flowable suspension is formed.

  • Homogenization: Transfer to a vial and vortex/sonicate for 10 minutes.

  • Storage: Store at 4°C. Shake vigorously before every dose.

Protocol B: Solubilized Injectable (IP/IV)

Target Concentration: 1 – 5 mg/mL (Do not exceed 5 mg/mL to avoid precipitation). Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline.

Rationale: This "ternary" system uses DMSO for primary solvation, PEG 400 as a stabilizer, and Saline for physiological compatibility.

Materials:

  • DMSO (Anhydrous, sterile)

  • PEG 400 (Polyethylene Glycol)[2][3][4]

  • Sterile Saline (0.9% NaCl)

  • Syringe filters (PTFE or Nylon, 0.22 µm)

Step-by-Step Procedure:

  • Primary Solvation: Dissolve 5-CSA completely in the calculated volume of DMSO (10% of final volume). Vortex until clear.

    • QC Check: Solution must be crystal clear yellow/amber.

  • Stabilization: Add PEG 400 (40% of final volume) to the DMSO mixture. Vortex thoroughly.

    • Note: The solution will warm up slightly (exothermic).

  • Aqueous Addition (The "Crash" Point):

    • Place the DMSO/PEG mix on a vortexer set to medium speed.

    • Slowly add the Saline (50% of final volume) dropwise.

    • Warning: Adding saline too fast will cause the drug to crash out as a white cloud. If this happens, the formulation is failed.

  • pH Adjustment (Optional): If precipitation persists, adjust pH carefully to ~7.5 using 0.1N NaOH. (Avoid high pH which causes tissue necrosis).

  • Filtration: Filter through a 0.22 µm PTFE filter if IV administration is intended.

Quality Control & Validation

Before administering to animals, you must validate the formulation.

Visual Check[5][6]
  • Suspension: Uniformly cloudy, no large clumps. Re-suspends easily upon shaking.

  • Solution: Must be optically clear.

    • Test: Draw 100 µL into a syringe and inject it into 1 mL of warm PBS (37°C). If it immediately forms large crystals, it will cause peritonitis. A fine milky haze is acceptable.[1]

HPLC Verification (Standard Conditions)
  • Column: C18 (e.g., Agilent Zorbax), 150mm x 4.6mm.

  • Mobile Phase: Acetonitrile:Water (containing 0.1% Formic Acid) - Gradient 50:50 to 90:10.

  • Detection: UV @ 320 nm (Salicylanilide characteristic absorption).

In Vivo Administration Guidelines

Dosing Volumes
  • Mice: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Rats: 5 mL/kg.

Safety Monitoring (Toxicity Signs)

5-CSA is a metabolic poison. The therapeutic window is narrow.

  • Therapeutic Dose Range: 5 – 50 mg/kg (Oral).

  • Toxic Dose: > 100 mg/kg (Oral) or > 20 mg/kg (IP).

Signs of Uncoupling Toxicity:

  • Hyperthermia: Hot to touch (tail/ears).

  • Tachypnea: Rapid, shallow breathing (attempting to blow off CO2).

  • Rigor: Stiffening of limbs (ATP depletion).

  • Lethargy: Lying flat, unresponsive.

Workflow Diagram:

FormulationWorkflow Figure 2: Formulation Decision Tree Start Start: 5-CSA Powder Route Select Route Start->Route Oral Oral (PO) Route->Oral Inj Injectable (IP/IV) Route->Inj Step1_Oral Wet with Tween 80 (Paste formation) Oral->Step1_Oral Step1_Inj Dissolve in DMSO (100% Solubilized) Inj->Step1_Inj Step2_Oral Add Methylcellulose (Suspension) Step1_Oral->Step2_Oral QC QC: Visual & pH Check Step2_Oral->QC Step2_Inj Add PEG400 (Stabilizer) Step1_Inj->Step2_Inj Step3_Inj Add Saline SLOWLY (Prevent Crash) Step2_Inj->Step3_Inj Step3_Inj->QC Dose In Vivo Dosing QC->Dose

Caption: Step-by-step logic for selecting and preparing the vehicle based on administration route.

References

  • Mitochondrial Uncoupling Mechanisms: Tao, H., Zhang, Y., & Zeng, X.[5] (2014). Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice. Nature Medicine. [Link] (Note: Cited for the class-effect mechanism of salicylanilide uncouplers).

  • Physicochemical Properties of Salicylanilides: Kauerová, T., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. [Link]

  • Formulation of Lipophilic Compounds (Tween/PEG Systems): Zhang, L., et al. (2011). Development of a PEG-lipid/Tween 80-based micellar system for the delivery of paclitaxel. International Journal of Nanomedicine. [Link]

  • Toxicity of Uncouplers: Childs, A. et al. (2002). Uncouplers of oxidative phosphorylation as a mechanism of liver injury. Toxicological Sciences. [Link]

Sources

Method

Precision MIC Determination of 5-Chlorosalicylanilide (5-Cl-SA)

Abstract & Introduction 5-Chlorosalicylanilide (5-Cl-SA) is a lipophilic uncoupler of oxidative phosphorylation with potent efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria. Unlike h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-Chlorosalicylanilide (5-Cl-SA) is a lipophilic uncoupler of oxidative phosphorylation with potent efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria. Unlike hydrophilic antibiotics (e.g., beta-lactams), 5-Cl-SA presents unique challenges in susceptibility testing due to its poor aqueous solubility and tendency to precipitate in cation-adjusted Mueller-Hinton Broth (CAMHB).

This guide provides a robust framework for determining the Minimum Inhibitory Concentration (MIC) of 5-Cl-SA. It moves beyond standard CLSI protocols by integrating solvent-optimization strategies and the Resazurin Microtiter Assay (REMA) to eliminate false positives caused by drug precipitation.

Mechanism of Action

5-Cl-SA acts as a protonophore, disrupting the transmembrane electrochemical potential (


) essential for ATP synthesis. This mechanism requires the molecule to insert into the bacterial membrane, necessitating specific solvent carriers for in vitro delivery.

Critical Pre-Analytical Considerations

Solvent Selection & Toxicity
  • Challenge: 5-Cl-SA is insoluble in water.

  • Solution: Dissolve in 100% Dimethyl Sulfoxide (DMSO).

  • Constraint: Bacteria are sensitive to DMSO. The final assay concentration of DMSO must not exceed 2.5% (v/v) for most bacteria, though <1% is ideal to avoid solvent-induced growth inhibition.

  • Validation: Always include a "Solvent Control" well containing media + DMSO (at the highest tested concentration) without drug.

Plasticware Compatibility

Hydrophobic molecules like salicylanilides can bind to standard polystyrene (PS) plates, effectively lowering the free drug concentration.

  • Recommendation: Use Low-Binding Polypropylene (PP) plates for the dilution series.

  • Assay Plate: Use standard PS plates for the bacterial incubation to ensure optical clarity, but transfer the drug immediately before inoculation to minimize binding time.

Media Preparation
  • Standard Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Mycobacteria: Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).[1]

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock.

  • Weighing: Weigh 10.0 mg of 5-Cl-SA powder.

  • Dissolution: Add 1.0 mL of sterile, analytical-grade DMSO (100%). Vortex vigorously until fully dissolved.

    • Concentration: 10,000 µg/mL (Stock A).

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Modified Broth Microdilution (CLSI M07 Aligned)

Objective: Determine MIC using turbidity (Standard) and Colorimetric (REMA) readouts.

Step 1: Plate Setup (96-Well Format)

We employ a "2x Concentration" strategy to ensure the final DMSO concentration is halved upon adding the bacterial inoculum.

  • Diluent: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

  • Drug Addition:

    • Prepare a "Working Stock" by diluting Stock A (10 mg/mL) 1:100 in CAMHB to get 100 µg/mL (1% DMSO).

    • Add 200 µL of this Working Stock to Column 1.

  • Serial Dilution:

    • Transfer 100 µL from Column 1 to Column 2. Mix 5 times.

    • Repeat transfer down to Column 10. Discard 100 µL from Column 10.

    • Result: Columns 1–10 contain drug concentrations from 100 µg/mL down to ~0.2 µg/mL.

  • Controls:

    • Column 11 (Growth Control): Media + Solvent (1% DMSO) + Bacteria.

    • Column 12 (Sterility Control): Media + Solvent (1% DMSO) only.

Step 2: Inoculum Preparation[2][3]
  • Select 3-5 colonies from an overnight agar plate.

  • Suspend in saline to reach 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:100 in CAMHB.

    • Final Inoculum Concentration: ~1.5 x 10^6 CFU/mL.

Step 3: Inoculation[4]
  • Add 100 µL of the diluted inoculum to all wells in Columns 1–11.

  • Add 100 µL of sterile CAMHB to Column 12 (Sterility Control).

    • Final Assay Volume: 200 µL.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.

    • Final DMSO Concentration: 0.5% (Safe for S. aureus, E. coli, etc.).

Step 4: Incubation[5]
  • Seal plate with a breathable membrane.

  • Incubate at 35 ± 2°C for 16–20 hours (24–48 hours for slow growers).

Readout Methodologies

Method 1: Visual Turbidity (Standard)
  • Procedure: Place the plate on a dark background. View from above.

  • MIC Definition: The lowest concentration showing no visible turbidity .[4][6]

  • Risk: 5-Cl-SA may form a white precipitate at high concentrations (>32 µg/mL), mimicking bacterial growth ("trailing effect").

Method 2: Resazurin Microtiter Assay (REMA) - Recommended

This method uses a redox indicator (Resazurin) that turns from Blue (Non-fluorescent) to Pink (Fluorescent) in the presence of metabolically active bacteria. It distinguishes drug precipitate (Blue) from bacteria (Pink).[3]

  • Reagent: Prepare 0.01% (w/v) Resazurin solution in sterile water. Filter sterilize.[3][6][7]

  • Addition: After the incubation period (Step 4 above), add 30 µL of Resazurin solution to each well.

  • Re-incubation: Incubate for 1–4 hours at 37°C.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolism active).

  • MIC Definition: The lowest concentration that remains Blue .[6]

Visualizing the Workflow

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2x Conc. in CAMHB) Stock->Dilution Inoculum Inoculum Addition (Final: 5x10^5 CFU/mL) Dilution->Inoculum Incubate Incubation (35°C, 16-24h) Inoculum->Incubate Check Visual Check: Turbidity? Incubate->Check StandardRead Standard Read: Lowest Clear Well = MIC Check->StandardRead Clear Endpoint Precipitate Ambiguous: Precipitate or Growth? Check->Precipitate Cloudy/White Ppt REMA Add Resazurin (Incubate 2h) Precipitate->REMA FinalRead REMA Read: Blue = MIC Pink = Growth REMA->FinalRead

Figure 1: Decision workflow for 5-Cl-SA MIC determination, incorporating the REMA step for ambiguous endpoints caused by drug precipitation.

Data Presentation & Interpretation

When reporting results, utilize the following table structure to ensure reproducibility.

ParameterValue / ConditionNotes
Drug 5-ChlorosalicylanilidePurity >98% required.[8]
Solvent DMSO (0.5% Final)High concentrations inhibit S. aureus.
Media CAMHBpH 7.2–7.4.
Inoculum 5 x 10⁵ CFU/mLVerified by colony count.
Incubation 35°C, 18hAerobic.
MIC Endpoint Blue (Resazurin) Visual turbidity is unreliable >32 µg/mL.[4]
Typical Reference Ranges (Quality Control)
  • Staphylococcus aureus (ATCC 29213): 0.5 – 4.0 µg/mL

  • Escherichia coli (ATCC 25922): > 64 µg/mL (Intrinsic resistance due to efflux/outer membrane).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Skipped Wells (Growth at high conc, no growth at low)Drug precipitation or pipetting error.Use REMA method to confirm viability. Ensure vigorous mixing during dilution.
Growth in Sterility Control Contaminated media or DMSO.Filter sterilize stock solutions (0.22 µm PTFE filter for DMSO).
No Growth in Growth Control Solvent toxicity.Reduce final DMSO concentration to <1%. Ensure bacteria are in log phase.
MIC varies >1 dilution Inoculum density inconsistency.Use a spectrophotometer for 0.5 McFarland; confirm with plate counts.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Krátký, M., & Vinšová, J. (2011). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current Pharmaceutical Design, 17(32), 3494-3505. [Link]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

  • Hamilton, W. A. (1968).[10] The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a membrane-active antibacterial compound. Journal of General Microbiology, 50(3), 441-458. [Link]

Sources

Application

Application Note &amp; Protocol: High-Throughput Screening for Modulators of Mitochondrial Membrane Potential Using 5-Chlorosalicylanilide as a Reference Compound

Abstract This document provides a comprehensive guide for utilizing 5-Chlorosalicylanilide in the context of high-throughput screening (HTS) to identify novel modulators of mitochondrial function. Salicylanilides are a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for utilizing 5-Chlorosalicylanilide in the context of high-throughput screening (HTS) to identify novel modulators of mitochondrial function. Salicylanilides are a class of compounds known to possess potent biological activities, including the ability to uncouple oxidative phosphorylation, a critical process in cellular energy metabolism.[1][2][3] This application note details the mechanism of action of salicylanilides as mitochondrial uncouplers and presents a detailed protocol for a cell-based HTS assay to measure changes in mitochondrial membrane potential (ΔΨm) using the fluorescent probe JC-1. 5-Chlorosalicylanilide is employed here as a reliable positive control to validate assay performance and facilitate the identification of new chemical entities with similar mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in screening for compounds that target cellular bioenergetics.

Scientific Background: Salicylanilides as Mitochondrial Uncouplers

5-Chlorosalicylanilide (IUPAC Name: 5-chloro-2-hydroxy-N-phenylbenzamide) is a member of the salicylanilide chemical class.[4] This class of compounds has garnered significant interest for a wide range of biological activities. The most well-known member, Niclosamide, is an FDA-approved anthelmintic drug that has been repurposed for research in cancer, viral infections, and metabolic diseases.[1][5]

The primary mechanism of action for many salicylanilides, including Niclosamide, is the uncoupling of mitochondrial oxidative phosphorylation.[2][5][6] In healthy mitochondria, the electron transport chain pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a robust electrochemical gradient known as the mitochondrial membrane potential (ΔΨm). This potential is essential for driving the synthesis of ATP via ATP synthase. Salicylanilides are lipophilic weak acids that can embed in the inner mitochondrial membrane. They act as protonophores, shuttling protons back across the membrane into the matrix, thereby dissipating the proton gradient. This uncoupling of the proton motive force from ATP synthesis leads to a rapid decrease in ΔΨm and a compensatory increase in oxygen consumption as the electron transport chain attempts to restore the potential.

Given its structural similarity to other known mitochondrial uncouplers, 5-Chlorosalicylanilide is an excellent tool compound for assays monitoring mitochondrial health and function.

Mechanism of JC-1 Dye for Measuring Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to assess ΔΨm and is highly amenable to HTS formats.[7][8] JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye. Its behavior is dependent on the mitochondrial membrane potential.

  • In Healthy, Polarized Mitochondria: Where the ΔΨm is high, the cationic JC-1 dye is driven into the mitochondrial matrix. The high concentration within the mitochondria causes the dye to form aggregates, which emit a distinct red fluorescence (emission ~590 nm).[9][10]

  • In Unhealthy, Depolarized Mitochondria: When ΔΨm collapses (e.g., after treatment with an uncoupler like 5-Chlorosalicylanilide), JC-1 can no longer accumulate in the matrix. It remains in the cytoplasm as monomers, which emit green fluorescence (emission ~530 nm).[9][10]

Therefore, a decrease in the red/green fluorescence ratio serves as a sensitive and reliable indicator of mitochondrial depolarization.

Caption: Principle of the JC-1 assay for mitochondrial membrane potential.

High-Throughput Screening Protocol

This protocol is optimized for a 384-well microplate format, suitable for automated liquid handling systems common in HTS environments.[11][12]

Materials and Reagents
  • Cell Line: Human neuroblastoma SH-SY5Y cells (or other suitable adherent cell line).

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Compound Plates: 384-well plates containing the screening library and control compounds.

  • 5-Chlorosalicylanilide (Positive Control): 10 mM stock in DMSO.

  • FCCP (Optional Positive Control): 10 mM stock in DMSO.

  • Vehicle Control: DMSO.

  • JC-1 Dye: Provided as a stock solution (e.g., 5 mg/mL in DMSO). Store protected from light at -20°C.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or phenol red-free culture medium.

  • Instrumentation:

    • Automated liquid handler.

    • Multimode microplate reader with fluorescence intensity detection capabilities (with filters for green and red fluorescence).

    • Automated cell dispenser (e.g., MultiFlo or similar).

Reagent Preparation
  • Cell Culture: Culture SH-SY5Y cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.

  • JC-1 Working Solution: On the day of the assay, prepare the JC-1 working solution. Dilute the JC-1 stock solution to a final concentration of 2 µM in pre-warmed (37°C) assay buffer. Protect from light. Note: The optimal concentration may vary by cell type and should be determined empirically.

  • Compound Plates: Prepare compound plates by serially diluting the screening library and control compounds. For a primary screen, a final assay concentration of 10 µM is typical.

    • Positive Control: Prepare a dilution series of 5-Chlorosalicylanilide (e.g., from 100 µM to 0.1 µM final assay concentration).

    • Negative Control: Wells containing only DMSO at the same final concentration as the compound wells (e.g., 0.1%).

HTS Workflow

The entire workflow should be performed under sterile conditions.

Caption: Automated HTS workflow for the JC-1 mitochondrial potential assay.

Step-by-Step Protocol
  • Cell Plating: Using an automated cell dispenser, seed 10,000 cells in 20 µL of culture medium into each well of a 384-well assay plate.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Transfer compounds and controls from the source plate to the assay plate. Typically, 200 nL is transferred using an acoustic dispenser or pin tool to achieve a 10 µM final concentration in a 20 µL volume.

  • Compound Incubation: Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C. This incubation time should be optimized to capture the desired biological effect.

  • JC-1 Staining: Add 20 µL of the 2 µM JC-1 working solution to each well, bringing the final volume to 40 µL and the final JC-1 concentration to 1 µM.

  • Staining Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Read the plate on a multimode reader.

    • Green Channel (Monomers): Excitation ~485 nm, Emission ~530 nm.

    • Red Channel (Aggregates): Excitation ~535 nm, Emission ~590 nm.

Data Analysis and Interpretation

Primary Data Processing
  • Calculate the Ratio: For each well, calculate the ratio of red fluorescence to green fluorescence (Red/Green). This ratio is the primary indicator of mitochondrial membrane potential.

  • Normalization: Normalize the data to the plate controls. The activity of each compound can be expressed as a percentage of the positive control response or as a percentage inhibition relative to the negative (vehicle) control.

    • % Activity = (Ratio_Compound - Ratio_Positive) / (Ratio_Negative - Ratio_Positive) * 100

Quality Control

Assay quality and robustness are assessed using the Z'-factor. This metric evaluates the separation between the positive and negative control distributions.[13]

  • Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the Red/Green ratio for the positive (pos) and negative (neg) controls.

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: An unusable assay.

Hit Identification

A "hit" is a compound that produces a statistically significant effect. A common method is to use a standard deviation-based cutoff.

  • Hit Threshold: A compound is typically identified as a hit if its activity (e.g., decrease in Red/Green ratio) is greater than 3 standard deviations from the mean of the negative controls.

Expected Results
Control/CompoundExpected ΔΨmJC-1 StateRed FluorescenceGreen FluorescenceRed/Green Ratio
Untreated/Vehicle (DMSO) High (Polarized)AggregatesHighLowHigh
5-Chlorosalicylanilide (10 µM) Low (Depolarized)MonomersLowHighLow
Screening "Hit" Low (Depolarized)MonomersLowHighLow

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) - Inconsistent cell plating.- High variability in controls.- Suboptimal JC-1 or compound concentration.- Ensure cell suspension is homogenous before plating.- Increase number of control wells.- Optimize concentrations of JC-1 and positive control.
High Background Fluorescence - Autofluorescence from compounds or media.- Over-incubation with JC-1.- Use phenol red-free media for the assay.- Run a plate with compounds but no cells to check for autofluorescence.- Reduce JC-1 incubation time.
No Response to Positive Control - Inactive control compound.- Cells are unhealthy or resistant.- Use a fresh dilution of 5-Chlorosalicylanilide or test an alternative like FCCP.- Perform a cell viability check (e.g., with Calcein AM) to ensure cell health.

References

  • Green, D. R., & Kroemer, G. (2004). The pathophysiology of mitochondrial cell death. Science, 305(5684), 626–629. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Sivandzade, F., Bhalerao, A., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic Dye JC-1. Journal of Visualized Experiments, (143). [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • PubChem. (n.d.). 5-Chlorosalicylanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, W., et al. (2018). Repurposing niclosamide for targeting cancer stem cells. Expert Opinion on Drug Discovery, 13(10), 941-951. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

Sources

Method

Application Note: Engineering a 5-Chlorosalicylanilide (5-CSA) PLGA-PEG Nanotherapeutic System

Executive Summary & Strategic Rationale 5-Chlorosalicylanilide (5-CSA) is a potent bioactive agent belonging to the salicylanilide class. While historically utilized for its anthelmintic and antibacterial properties, rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Chlorosalicylanilide (5-CSA) is a potent bioactive agent belonging to the salicylanilide class. While historically utilized for its anthelmintic and antibacterial properties, recent pharmacological profiling has identified it as a efficacious mitochondrial uncoupler . By dissipating the mitochondrial proton gradient, 5-CSA and its analogs (e.g., Niclosamide) show promise in metabolic modulation, oncology, and combating drug-resistant bacteria.

The Challenge: Like most salicylanilides, 5-CSA exhibits BCS Class II/IV characteristics : high lipophilicity (LogP > 4.0) and poor aqueous solubility. This results in erratic bioavailability and limits its systemic therapeutic potential.[1]

The Solution: This guide details the engineering of PLGA-PEG Polymeric Nanoparticles via the Nanoprecipitation (Solvent Displacement) method. This approach is selected for its reproducibility, scalability, and ability to entrap hydrophobic payloads within a biodegradable core while providing a stealth PEG corona to extend circulation half-life.

Physicochemical Profiling & Pre-Formulation

Before formulation, the API (Active Pharmaceutical Ingredient) properties must dictate the carrier design.

ParameterValue (Approx.)Formulation Implication
Molecular Structure Chlorinated phenol-amideHydrophobic aromatic rings require a lipophilic polymer core (PLGA).
LogP (Lipophilicity) ~4.5 - 5.0High affinity for organic solvents (Acetone, DMSO); low affinity for water. Ideal for nanoprecipitation.
pKa ~6.5 - 7.0 (Phenolic -OH)Weakly acidic. pH control is critical during HPLC analysis to prevent peak tailing.
Solubility < 10 µg/mL (Water)Requires organic solvent for initial processing.

Protocol: Synthesis of 5-CSA-Loaded PLGA-PEG Nanoparticles

Methodology: Nanoprecipitation (Solvent Displacement) Principle: Rapid diffusion of a water-miscible organic solvent (Acetone) into an aqueous non-solvent phase causes the interfacial deposition of the polymer and drug, instantly forming nanoparticles.

Materials
  • API: 5-Chlorosalicylanilide (purity >98%).

  • Polymer: PLGA-b-PEG (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)).

    • Spec: PLGA MW ~10-20 kDa (50:50 ratio), PEG MW ~2-5 kDa.

  • Organic Solvent: Acetone (HPLC Grade).

  • Aqueous Phase: Ultrapure Water (Milli-Q) + 0.5% (w/v) Poloxamer 188 (optional stabilizer).

Experimental Workflow

Step 1: Organic Phase Preparation

  • Dissolve 20 mg of PLGA-PEG copolymer in 2 mL of Acetone .

  • Add 2 mg of 5-CSA to this solution (10% theoretical drug loading).

  • Vortex until completely dissolved. Note: If 5-CSA resists solvation, a minimal amount (<100 µL) of DMSO can be added, but keep DMSO low to facilitate evaporation.

Step 2: Nanoprecipitation

  • Place 10 mL of Aqueous Phase in a 20 mL glass vial on a magnetic stir plate.

  • Set stirring speed to 600 RPM .

  • Using a syringe pump or steady manual injection, add the Organic Phase (2 mL) dropwise into the vortex of the aqueous phase.

    • Observation: The solution should instantly turn opalescent (Tyndall effect), indicating nanoparticle formation.

Step 3: Solvent Removal & Purification

  • Stir the suspension open-capped in a fume hood for 4–6 hours to evaporate the acetone.

  • Purification: Transfer the suspension to Amicon® Ultra-15 Centrifugal Filters (MWCO 100 kDa).

  • Centrifuge at 3,000 x g for 20 mins . Discard the filtrate (free drug) or keep for quantification (indirect EE% measurement).

  • Resuspend the concentrated nanoparticles in fresh PBS or water.

Visualization of Workflow

Nanoprecipitation_Workflow Organic Organic Phase (PLGA-PEG + 5-CSA + Acetone) Mixing Dropwise Injection (Interfacial Deposition) Organic->Mixing Inject Aqueous Aqueous Phase (Water + Poloxamer) Aqueous->Mixing Stirring Evap Solvent Evaporation (4-6 Hours) Mixing->Evap Formation Purify Centrifugation (MWCO 100kDa) Evap->Purify Hardening Final Final Nanoparticle Suspension Purify->Final Resuspend

Caption: Schematic of the solvent displacement method for generating 5-CSA encapsulated polymeric nanoparticles.

Analytical Characterization Protocols

Particle Size & Zeta Potential (DLS)
  • Instrument: Malvern Zetasizer or equivalent.

  • Protocol: Dilute 50 µL of nanoparticle suspension in 950 µL of 10mM NaCl (to maintain conductivity).

  • Target Specs:

    • Z-Average Size: 100–200 nm (Ideal for EPR effect in tumors or passive targeting).

    • PDI (Polydispersity Index): < 0.2 (Indicates monodisperse population).

    • Zeta Potential: -10 to -30 mV (Negative charge provides colloidal stability; PEG layer shields extreme charges).

Drug Quantification (HPLC Assay)

To determine Encapsulation Efficiency (EE%) and Drug Loading (DL%), a validated HPLC method is required.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.[2]5) [60:40 v/v].[2]

    • Note: The acidic pH suppresses ionization of the phenolic group, sharpening the peak.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV Absorbance at 254 nm (Aromatic ring absorption).

  • Injection Volume: 20 µL.

Calculation:

  • Lyse nanoparticles: Mix 100 µL NP suspension with 900 µL Acetonitrile. Sonicate for 10 min to release drug.

  • Inject into HPLC.

  • Calculate concentration (

    
    ) using a standard curve.
    


Mechanism of Action: Mitochondrial Uncoupling[3][4]

Understanding the biological target is crucial for assay development. 5-CSA acts as a protonophore.[3] It inserts into the inner mitochondrial membrane (IMM) and shuttles protons from the intermembrane space back into the matrix, bypassing ATP synthase.[3]

Mitochondrial_Uncoupling cluster_mito Mitochondria Inner Membrane IMS Intermembrane Space (High H+) CSA_Protonated 5-CSA-H (Protonated) IMS->CSA_Protonated H+ binding ATP_Synthase ATP Synthase (Bypassed) IMS->ATP_Synthase Normal flow blocked Matrix Mitochondrial Matrix (Low H+) CSA_Deprotonated 5-CSA- (Deprotonated) Matrix->CSA_Deprotonated H+ release CSA_Protonated->Matrix Diffusion across membrane CSA_Deprotonated->IMS Recycle

Caption: Protonophore mechanism of 5-CSA. The drug shuttles protons across the membrane, uncoupling respiration from ATP synthesis.[3]

References

  • Physicochemical Properties of Salicylanilides

    • Springer Nature Experiments. pKa, Solubility, and Lipophilicity.[4][5][6] Link

  • HPLC Method for Chlorinated Salicylanilides

    • BenchChem.[2] High-Performance Liquid Chromatography (HPLC) Analysis of 3',5,5'-Trichlorosalicylanilide. Link

  • Mitochondrial Uncoupling Mechanism

    • Childress, E. S., et al. Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential.[7] J. Med. Chem. Link

  • Nanoprecipitation Protocol Formulation

    • Alshamsan, A. Nanoprecipitation is more efficient than emulsion solvent evaporation method to encapsulate cucurbitacin I in PLGA nanoparticles. Saudi Pharm J. Link

  • Niclosamide (Analog)

    • Biorxiv. Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Combination of 5-Chlorosalicylanilide with Therapeutic Agents

Introduction: The Imperative for Combination Therapies The principle of combination therapy is a cornerstone of modern medicine, designed to attack complex diseases from multiple angles.[1] This strategy is paramount in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Combination Therapies

The principle of combination therapy is a cornerstone of modern medicine, designed to attack complex diseases from multiple angles.[1] This strategy is paramount in oncology and infectious diseases, where the development of drug resistance is a primary cause of treatment failure.[2] By combining therapeutic agents with distinct mechanisms of action, we can achieve synergistic or additive effects, enhancing efficacy, reducing the likelihood of resistance, and potentially lowering the required doses of individual drugs to minimize toxicity.[3][4][5]

5-Chlorosalicylanilide, a member of the salicylanilide class of compounds, has emerged as a promising candidate for such combination strategies. Originally investigated for their anthelmintic properties, salicylanilides are now recognized for their potent anticancer and antimicrobial activities.[6] This guide provides a detailed exploration of the molecular rationale and experimental protocols for combining 5-Chlorosalicylanilide with other therapeutic agents to exploit its unique mechanisms of action.

Section 1: Core Mechanisms of 5-Chlorosalicylanilide

Understanding the molecular targets of 5-Chlorosalicylanilide is crucial for designing rational drug combinations. Its therapeutic potential stems from its ability to modulate key cellular pathways involved in cell survival, proliferation, and resistance.

Inhibition of the STAT3 Signaling Pathway (Anticancer)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers.[7][8] Activated (phosphorylated) STAT3 promotes the expression of genes involved in cell proliferation, survival (e.g., Bcl-2), angiogenesis, and immune evasion.[9] Its persistent activation is linked to tumor progression and resistance to conventional therapies.[7][9] Salicylanilide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, preventing its activation and transcriptional function.[10] By blocking this critical oncogenic hub, 5-Chlorosalicylanilide can induce apoptosis and inhibit tumor growth.[10]

Caption: Mechanism of 5-Chlorosalicylanilide as a STAT3 inhibitor.

Disruption of Proton Motive Force (Antimicrobial)

In bacteria, particularly Gram-negative species, a key defense mechanism is the active efflux of antibiotics out of the cell via pumps like the TolC-dependent system. This process is powered by the proton motive force (PMF), an electrochemical gradient across the bacterial inner membrane. Salicylanilides act as protonophores, disrupting this gradient by shuttling protons across the membrane, thereby dissipating the PMF.[3] This collapse of the energy source cripples the efflux pumps, leading to the intracellular accumulation of antibiotics and restoring their efficacy against otherwise resistant bacteria.[3]

Section 2: Rational Drug Combinations & Synergistic Strategies

Anticancer Combination: Targeting Acquired Resistance

Rationale: A significant challenge in cancer therapy is acquired resistance to targeted agents like Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib).[11] Resistance can emerge through mutations (e.g., T790M) or the activation of bypass signaling pathways, frequently involving STAT3.[12] Combining 5-Chlorosalicylanilide with an EGFR inhibitor provides a dual-pronged attack: the EGFR inhibitor blocks the primary oncogenic driver, while 5-Chlorosalicylanilide suppresses the STAT3-mediated survival and resistance pathway. This can re-sensitize resistant tumors and achieve a more profound and durable response.[11][12]

EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK STAT3 STAT3 Pathway EGFR->STAT3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->EGFR Inhibits Chlorosalicylanilide 5-Chlorosalicylanilide (STAT3 Inhibitor) Chlorosalicylanilide->STAT3 Inhibits

Caption: Synergistic blockade of EGFR and STAT3 pathways.

Antimicrobial Combination: Re-sensitizing Resistant Bacteria

Rationale: The synergy between 5-Chlorosalicylanilide and certain antibiotics is a classic example of overcoming resistance.[3] Many antibiotics fail because multidrug resistance (MDR) efflux pumps expel them before they can reach their targets.[13][14] By using 5-Chlorosalicylanilide to disable these pumps via PMF dissipation, antibiotics that are substrates of these pumps (e.g., chloramphenicol, tetracycline, ciprofloxacin, certain beta-lactams) can regain their bactericidal or bacteriostatic activity.[3]

cluster_bacterium Gram-Negative Bacterium PMF Proton Motive Force (H+ Gradient) EffluxPump TolC Efflux Pump PMF->EffluxPump Powers Antibiotic_out Antibiotic (Extracellular) EffluxPump->Antibiotic_out Antibiotic_in Intracellular Antibiotic Antibiotic_in->EffluxPump Pumped Out BacterialDeath Bacterial Death Antibiotic_in->BacterialDeath Leads to Antibiotic_out->Antibiotic_in Enters Cell Chlorosalicylanilide 5-Chlorosalicylanilide Chlorosalicylanilide->PMF Dissipates

Caption: Mechanism of antibiotic synergy in bacteria.

Section 3: Experimental Protocols

The following protocols provide a framework for evaluating the synergistic potential of 5-Chlorosalicylanilide in combination with other therapeutic agents in vitro and in vivo.

Workflow for In Vitro Synergy Assessment

Caption: General workflow for in vitro synergy testing.

Protocol 1: In Vitro Anticancer Synergy (Checkerboard Assay)

Objective: To quantitatively determine the interaction between 5-Chlorosalicylanilide and an anticancer agent (e.g., Gefitinib) in a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma, known for STAT3 activity).[10]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 5-Chlorosalicylanilide and partner drug (e.g., Gefitinib), dissolved in DMSO.

  • 96-well flat-bottom plates.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Plate reader (spectrophotometer or luminometer).

Methodology:

  • Single-Agent IC50 Determination:

    • Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 5-Chlorosalicylanilide and Gefitinib individually.

    • Treat cells with a range of concentrations for each drug and incubate for 72 hours.

    • Assess cell viability using the MTT or CellTiter-Glo assay.

    • Calculate the IC50 value (concentration resulting in 50% inhibition of cell growth) for each drug using non-linear regression analysis.

  • Combination Matrix (Checkerboard) Setup:

    • Seed cells as described above.

    • Prepare serial dilutions of both drugs. For example, use 8 concentrations for each drug, ranging from 1/4x to 4x their respective IC50 values.

    • On a 96-well plate, add Drug A (5-Chlorosalicylanilide) in serial dilutions along the columns and Drug B (Gefitinib) in serial dilutions along the rows. This creates a matrix of unique concentration combinations. Include wells for untreated controls and each drug alone.

    • Incubate for 72 hours.

  • Data Analysis and Combination Index (CI) Calculation:

    • Measure cell viability for the entire plate.

    • Calculate the Fraction affected (Fa) for each well (Fa = 1 - [viability of treated cells / viability of control cells]).

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[15]

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Table 1: Example Data from Anticancer Synergy Study

Drug Combination (Concentration)Fraction Affected (Fa)Combination Index (CI)Interpretation
5-CS (0.5x IC50) + Gefitinib (0.5x IC50)0.750.65Synergy
5-CS (1x IC50) + Gefitinib (1x IC50)0.920.58Strong Synergy
5-CS (2x IC50) + Gefitinib (2x IC50)0.980.61Synergy
Protocol 2: In Vitro Antimicrobial Synergy (Checkerboard Broth Microdilution)

Objective: To determine if 5-Chlorosalicylanilide potentiates the activity of an antibiotic against a bacterial strain.

Materials:

  • Bacterial strain (e.g., efflux-proficient E. coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 5-Chlorosalicylanilide and partner antibiotic (e.g., Ciprofloxacin).

  • 96-well round-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

Methodology:

  • Single-Agent MIC Determination:

    • Perform standard broth microdilution for each compound to determine its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

  • Checkerboard Setup:

    • In a 96-well plate, add 50 µL of MHB to each well.

    • Add the antibiotic in serial dilutions vertically and 5-Chlorosalicylanilide in serial dilutions horizontally.

    • Prepare a bacterial suspension diluted from the 0.5 McFarland standard to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis and FICI Calculation:

    • Read the plate visually or with a plate reader (OD600) to determine the MIC of each drug in the combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:

      • FICI = FIC A + FIC B

      • Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • Where FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)[4]

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI < 4.0: No interaction (additive or indifferent)

      • FICI ≥ 4.0: Antagonism

Table 2: Example Data from Antimicrobial Synergy Study

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Ciprofloxacin20.250.375Synergy
5-Chlorosalicylanilide164
Protocol 3: In Vivo Anticancer Efficacy in a Xenograft Model

Objective: To evaluate the antitumor efficacy of 5-Chlorosalicylanilide combined with an anticancer agent in a murine model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Tumor cells for implantation (e.g., H1975 NSCLC cells for Gefitinib resistance studies).[11]

  • 5-Chlorosalicylanilide and partner drug formulated for in vivo administration.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation and Cohort Formation:

    • Subcutaneously inject tumor cells into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups: [16]

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent).

    • Group 2: 5-Chlorosalicylanilide alone.

    • Group 3: Partner Drug (e.g., Gefitinib) alone.

    • Group 4: Combination of 5-Chlorosalicylanilide and Partner Drug.

  • Drug Administration and Monitoring:

    • Administer drugs according to a pre-defined schedule (e.g., daily oral gavage for 21 days).

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor mouse body weight and overall health as an indicator of toxicity.

  • Endpoint Analysis:

    • The primary endpoint is tumor growth inhibition. The study may be terminated when tumors in the control group reach a pre-determined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be used as a secondary endpoint.

    • Tumor tissue can be flash-frozen or fixed for subsequent analysis (e.g., Western blot for p-STAT3, immunohistochemistry) to confirm target engagement.

Table 3: Example Data from In Vivo Xenograft Study

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control1550 ± 210-
5-Chlorosalicylanilide1100 ± 18029%
Gefitinib1050 ± 19532%
Combination450 ± 11571% (Synergistic)

Section 4: Conclusion and Future Directions

The strategic combination of 5-Chlorosalicylanilide with existing therapeutic agents represents a powerful approach to enhancing treatment efficacy and overcoming drug resistance. Its ability to inhibit the central STAT3 signaling node in cancer and disrupt the bioenergetics of resistant bacteria makes it an exceptionally versatile partner drug. The protocols outlined in this guide provide a robust framework for researchers to validate these synergistic interactions, paving the way for the development of novel, more effective combination therapies for patients with challenging diseases.

References

  • Hancock, I., & Greenfield, B. (Year). Mechanism of action of 5-aminosalicylic acid. PMC - NIH. [Link]

  • Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio. [Link]

  • Saeed, M., et al. (Year). Combination therapy in combating cancer. PMC - NIH. [Link]

  • Nostro, A., et al. (2020). Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics. PMC - NIH. [Link]

  • Chemsa, A. E., et al. (Year). Synergistic Effect of Plant Compounds in Combination with Conventional Antimicrobials against Biofilm of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida spp. MDPI. [Link]

  • Cheng, M., & Tan, M. (Year). Drug combination therapy for emerging viral diseases. PubMed - NIH. [Link]

  • Gorniak, I., et al. (Year). Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study. MDPI. [Link]

  • Heger, Z., et al. (Year). Salicylanilides and Their Anticancer Properties. MDPI. [Link]

  • PubChem. (n.d.). 5-Chlorosalicylanilide. PubChem. [Link]

  • Kim, D., et al. (Year). The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. PubMed. [Link]

  • Cheng, M., & Tan, M. (Year). Drug combination therapy for emerging viral diseases. PMC - PubMed Central. [Link]

  • Anselmo, A. C., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. [Link]

  • Li, Y., et al. (Year). Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo. PubMed. [Link]

  • Vasan, N., et al. (Year). Drug resistance and combating drug resistance in cancer. PMC - NIH. [Link]

  • Zuo, G., et al. (Year). Synergistic Antibacterial and Antibiotic Effects of Bisbenzylisoquinoline Alkaloids on Clinical Isolates of Methicillin-Resistant Staphylococcus Aureus (MRSA). MDPI. [Link]

  • Li, S., et al. (Year). Overcoming acquired drug resistance in colorectal cancer cells by targeted delivery of 5-FU with EGF grafted hollow mesoporous silica nanoparticles. Nanoscale (RSC Publishing). [Link]

  • Bu, S., et al. (Year). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC - PubMed Central. [Link]

  • Kim, H., et al. (Year). Synergistic interaction between gefitinib (Iressa, ZD1839) and paclitaxel against human gastric carcinoma cells. PubMed. [Link]

  • Huang, H., et al. (2019). Synergistic effects of gefitinib and thalidomide treatment on EGFR-TKI-sensitive and -resistant NSCLC. PubMed. [Link]

  • Lee, H., et al. (Year). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC - NIH. [Link]

  • Wang, L., et al. (Year). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. PMC - NIH. [Link]

  • Mvunta, D. H., et al. (2021). Activation of STAT3 and STAT5 Signaling in Epithelial Ovarian Cancer Progression: Mechanism and Therapeutic Opportunity. ResearchGate. [Link]

Sources

Method

Application Note: Quantitative Analysis of 5-Chlorosalicylanilide (5-CSA) by HPLC-UV and LC-MS/MS

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated framework for the quantification of 5-Chlorosalicylanilide (5-CSA) . 5-CSA is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated framework for the quantification of 5-Chlorosalicylanilide (5-CSA) .

5-CSA is a critical intermediate and degradation product of the anthelmintic drug Niclosamide . It also possesses intrinsic molluscicidal and uncoupling properties. Accurate quantification is essential for pharmaceutical purity assessments (impurity profiling) and environmental residue monitoring.

Analyte Profile & Physicochemical Basis

Understanding the chemistry of 5-CSA is the prerequisite for robust method development.

  • Chemical Name: 5-Chloro-2-hydroxy-N-phenylbenzamide[1]

  • Molecular Formula: C₁₃H₁₀ClNO₂

  • Molecular Weight: 247.68 g/mol [1]

  • Acid/Base Character: Weak acid (Phenolic -OH).[1]

  • pKa: ~7.5 – 8.0 (Estimated).[1] Implication: The molecule exists as a neutral species below pH 6.0 and as an anion above pH 8.0.

  • Solubility:

    • Water:[2][3] Very low (< 5 mg/L).[1]

    • Organic Solvents: Soluble in Methanol, Acetonitrile, DMSO.

    • Alkaline Aqueous:[4] Soluble (forms phenolate salt).[1]

Strategic Implications for Analysis
  • Retention Control: For Reverse Phase (RP) HPLC, the mobile phase pH must be acidic (pH < 4.0) to suppress ionization of the phenolic group, ensuring the analyte remains neutral and retains on the C18 column.

  • Detection: The phenolic ring provides strong UV absorption. For trace analysis, Negative Mode ESI (ESI-) is superior due to the facile deprotonation of the phenol.

Sample Preparation Protocols

Workflow A: Pharmaceutical Formulations (High Concentration)

Target: Impurity profiling in Niclosamide tablets or raw material.[1]

  • Weighing: Transfer 50.0 mg of sample powder into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of Methanolic Diluent (Methanol:Water 90:10 v/v).

  • Sonication: Sonicate for 15 minutes to ensure complete solubilization of the active pharmaceutical ingredient (API) and impurities.

  • Cooling & Dilution: Cool to room temperature and make up to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter . (Avoid Nylon filters as they may bind phenolic compounds).[1]

Workflow B: Environmental/Biological Samples (Trace Analysis)

Target: Water residues or biological fluids.[1]

Solid Phase Extraction (SPE) Logic: Since 5-CSA is a weak acid, we utilize a Mixed-Mode Anion Exchange (MAX) cartridge.[1] This allows for a "catch-and-release" mechanism that is highly specific.[1]

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 100 mL of water sample (pH adjusted to 9.0 with NH₄OH to ionize 5-CSA into 5-CSA⁻).

    • Mechanism:[5][6] The anionic 5-CSA⁻ binds to the quaternary amine of the MAX cartridge.

  • Washing:

    • Wash 1: 3 mL 5% NH₄OH in Water (Removes neutrals/bases).[1]

    • Wash 2: 3 mL Methanol (Removes hydrophobic neutrals).[1]

  • Elution: Elute with 3 mL 2% Formic Acid in Methanol .

    • Mechanism:[5][6] Acidification protonates the 5-CSA (returning it to neutral) and suppresses the cartridge charge, releasing the analyte.

  • Reconstitution: Evaporate to dryness under N₂ and reconstitute in 200 µL Mobile Phase.

Analytical Method A: HPLC-UV (Routine QC)

Scope: Purity testing, Stability studies. System: Agilent 1260 Infinity II / Waters Alliance (or equivalent).

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces peak tailing caused by silanol interactions with the amide nitrogen.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains pH ~2.5 to keep 5-CSA neutral.[1]
Mobile Phase B Acetonitrile (ACN)Stronger eluent than MeOH, sharper peaks.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CImproves mass transfer and reproducibility.
Detection UV @ 254 nm (Primary), 330 nm (Secondary)254 nm is generally more sensitive for the benzamide core; 330 nm is specific if Niclosamide is present.
Injection Vol 10 µLStandard loop size.

Gradient Program:

  • 0-2 min: 40% B (Isocratic hold)[1]

  • 2-10 min: 40% → 80% B (Linear ramp)[1]

  • 10-12 min: 80% B (Wash)[1]

  • 12.1 min: 40% B (Re-equilibration)

Analytical Method B: LC-MS/MS (Trace Residues)

Scope: Environmental monitoring, Pharmacokinetics. System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

Source Parameters (ESI Negative Mode):

  • Why Negative? Phenols lose a proton [M-H]⁻ easily.[1] Positive mode is poor for this analyte.

  • Spray Voltage: -2500 V

  • Capillary Temp: 325°C

  • Sheath Gas: 45 arb units

Chromatography (LC-MS Compatible):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Methanol often provides better ionization efficiency for phenols in negative mode than ACN).

  • Column: C18, 2.1 x 50 mm, 1.8 µm (UHPLC).

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
246.0 [M-H]⁻ 210.0 -25Quantifier (Loss of HCl)
246.0 [M-H]⁻ 127.0 -35Qualifier (Cleavage of amide bond)

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.

  • Linearity: Prepare 5 standards (e.g., 1, 5, 10, 50, 100 µg/mL for HPLC; 1-100 ng/mL for MS). R² must be > 0.999.

  • Accuracy (Recovery): Spike blank matrix at 80%, 100%, and 120% of target concentration. Acceptable range: 95-105% (Pharma), 80-120% (Environmental).[1]

  • Precision: 6 replicate injections of a single sample. RSD should be < 2.0%.

  • Specificity: Inject "Blank" and "Placebo" to ensure no interfering peaks at the retention time of 5-CSA.

Visualization of Workflows

Figure 1: Decision Tree for Method Selection & Extraction

G Start Start: Select Sample Type Pharma Pharmaceutical (Tablet/API) Start->Pharma EnvBio Environmental/Bio (Water/Plasma) Start->EnvBio PrepPharma Dissolve in MeOH:H2O (90:10) Sonicate 15 min Pharma->PrepPharma PrepSPE SPE Extraction (MAX Cartridge) Load @ pH 9.0 -> Elute w/ Acidic MeOH EnvBio->PrepSPE Filter Filter 0.45 µm PTFE PrepPharma->Filter ConcCheck Concentration Range? Filter->ConcCheck PrepSPE->ConcCheck HighConc High (> 1 µg/mL) ConcCheck->HighConc Purity/Assay TraceConc Trace (< 1 µg/mL) ConcCheck->TraceConc Residue HPLC Method A: HPLC-UV C18, pH 2.5, 254 nm HighConc->HPLC LCMS Method B: LC-MS/MS ESI(-), MRM 246->210 TraceConc->LCMS

Caption: Decision matrix for selecting sample preparation and detection techniques based on sample origin and sensitivity requirements.

Troubleshooting & Critical Control Points

  • Peak Tailing: 5-CSA contains an amide and a phenol.[1] Tailing usually indicates secondary interactions with the column silanols.

    • Fix: Ensure mobile phase pH is < 3.0. Use a "Base Deactivated" or highly end-capped C18 column.[1]

  • Carryover (LC-MS): 5-CSA is hydrophobic and may stick to injector seals.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Isopropanol.

  • Low Recovery (SPE):

    • Fix: Ensure the sample pH is adjusted to > 8.5 before loading onto the MAX cartridge to ensure full ionization (binding). Ensure elution solvent is sufficiently acidic (2% Formic Acid) to break the ionic bond.

References

  • Caldow, M., et al. (2009).[7] Multi-residue determination of phenolic and salicylanilide anthelmintics... in bovine kidney by LC-MS/MS. Journal of Chromatography A. Link

  • BenchChem. (2025).[2] HPLC Analysis of Trichlorosalicylanilide (Analogous Method). Link[1]

  • World Health Organization. (2002). Niclosamide: Specifications for Quality Control. Link

  • Feás, X., et al. (2009). HPLC determination of salicylanilides.
  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Application

protocol for studying the effect of 5-Chlorosalicylanilide on mitochondrial function

Application Note: Quantitative Assessment of Mitochondrial Uncoupling by 5-Chlorosalicylanilide (5-CSA) Executive Summary This guide provides a standardized framework for evaluating the mitochondrial uncoupling efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Assessment of Mitochondrial Uncoupling by 5-Chlorosalicylanilide (5-CSA)

Executive Summary

This guide provides a standardized framework for evaluating the mitochondrial uncoupling efficacy of 5-Chlorosalicylanilide (5-CSA) . While historically characterized as an anthelmintic, 5-CSA and its structural analogs (e.g., niclosamide) are currently under investigation for their ability to modulate metabolic flexibility in obesity, type 2 diabetes, and cancer.

5-CSA acts as a hydrophobic weak acid protonophore. It disrupts oxidative phosphorylation (OXPHOS) by shuttling protons across the inner mitochondrial membrane (IMM), dissipating the electrochemical gradient (


) required for ATP synthesis.[1][2][3] This protocol details the use of high-resolution respirometry (Agilent Seahorse XF) and fluorometric membrane potential analysis (TMRE) to distinguish specific uncoupling activity from general cytotoxicity.

Mechanism of Action

Unlike inhibitors that block the Electron Transport Chain (ETC), 5-CSA physically transports protons from the intermembrane space (IMS) into the matrix, bypassing ATP Synthase (Complex V). This "short-circuiting" accelerates respiration (oxygen consumption) as the ETC works harder to restore the gradient, yet ATP production collapses.

Visual 1: The Protonophore Cycle of 5-CSA

G cluster_membrane Inner Mitochondrial Membrane (Lipid Bilayer) IMS Intermembrane Space (High H+) CSA_Anion 5-CSA⁻ (Deprotonated) IMS->CSA_Anion H+ binds Matrix Mitochondrial Matrix (Low H+) CSA_Protonated 5-CSA-H (Protonated) Matrix->CSA_Protonated H+ Release CSA_Anion->IMS Recycling (Electrogenic) CSA_Anion->CSA_Protonated Protonation at Interface CSA_Protonated->Matrix Diffusion across Membrane CSA_Protonated->CSA_Anion Deprotonation

Figure 1: The catalytic cycle of 5-CSA. The anionic form associates with a proton in the acidic IMS, diffuses across the lipid bilayer as a neutral molecule, and releases the proton in the alkaline matrix.

Critical Experimental Considerations

The "Albumin Effect"

Salicylanilides are highly lipophilic (


) and bind avidly to Bovine Serum Albumin (BSA) and FBS.
  • Risk: Performing assays in standard media (10% FBS) will shift the

    
     by orders of magnitude, masking potency.
    
  • Solution: All acute mitochondrial assays (Seahorse, TMRE) must be performed in serum-free assay media .

The Bell-Shaped Response

Classical uncouplers exhibit a biphasic dose-response:

  • Stimulation Phase: Low-to-mid concentrations increase Oxygen Consumption Rate (OCR).

  • Inhibition Phase: High concentrations depolarize the membrane so severely that ETC complexes are physically inhibited or membrane integrity is compromised, causing OCR to crash.

  • Directive: You must perform a full titration curve (e.g., 0.1

    
    M to 20 
    
    
    
    M) to identify the Maximal Uncoupling Concentration (
    
    
    ).

Protocol A: High-Resolution Respirometry (Seahorse XF)

Objective: Quantify the increase in respiration (OCR) independent of ATP synthesis.

Reagents:

  • Agilent Seahorse XF Sensor Cartridge (Hydrated overnight).

  • Assay Medium: XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine. NO SERUM.

  • 5-CSA Stock: 10 mM in DMSO (Freshly prepared).

  • Oligomycin: ATP Synthase inhibitor.

  • Rotenone/Antimycin A: Complex I/III inhibitors.

Injection Strategy (Modified Mito Stress Test)

Standard protocols use FCCP as the uncoupler. Here, 5-CSA replaces FCCP to test its specific potency.

PortCompoundFinal Conc.[4][5][6]Purpose
A Oligomycin 1.5

M
Inhibits ATP synthase. Forces cell to "State 4" (leak-dependent respiration).
B 5-CSA Titration The Test: If 5-CSA is an uncoupler, OCR will rise rapidly from the Oligomycin-suppressed baseline.
C Rotenone / Antimycin A 0.5

M
Shuts down ETC completely. Allows calculation of non-mitochondrial oxygen consumption.
Visual 2: Experimental Workflow

Seahorse cluster_assay Seahorse Run Profile Start Seed Cells (24h prior) Wash Wash & Replace Media (Serum-Free XF DMEM) Start->Wash Equilibrate Equilibrate (1h in non-CO2 incubator) Wash->Equilibrate Basal Measure Basal OCR Equilibrate->Basal InjA Inj A: Oligomycin (Stops ATP Synthesis) Basal->InjA InjB Inj B: 5-CSA (Induces Uncoupling) InjA->InjB InjC Inj C: Rot/AA (Stops ETC) InjB->InjC

Figure 2: Workflow for the modified Mito Stress Test. 5-CSA is injected after Oligomycin to isolate its protonophoric capacity.

Data Analysis:

  • Spare Respiratory Capacity (SRC): Calculate as

    
    . A positive value confirms uncoupling.
    
  • Potency Comparison: Plot

    
     vs. Concentration. Compare the peak of 5-CSA to a standard FCCP control.
    

Protocol B: Membrane Potential Validation (TMRE)

Objective: Confirm that the OCR increase correlates with mitochondrial depolarization (


 loss).

Reagents:

  • TMRE (Tetramethylrhodamine, ethyl ester): Positively charged dye that accumulates in active (negative) mitochondria.[4][6][7]

  • FCCP (Positive Control): 20

    
    M.
    
  • 5-CSA: Test concentrations derived from Protocol A.

Step-by-Step:

  • Seeding: Plate cells in black-walled 96-well plates (clear bottom).

  • Staining: Incubate cells with 100 nM TMRE in culture media for 20 minutes at 37°C.

    • Note: Do not wash yet. TMRE is often used in "non-quenching" mode (low concentration) or "quenching" mode. 100 nM is standard for non-quenching flow cytometry/plate reader assays.

  • Treatment: Add 5-CSA (or DMSO vehicle) directly to the TMRE-containing media.

    • Why? Washing can disrupt equilibrium.

  • Incubation: Incubate for 15–30 minutes.

  • Measurement:

    • Plate Reader: Ex/Em 549/575 nm.[4]

    • Flow Cytometry: PE-Channel (FL2).

  • Validation:

    • Healthy Mitochondria: High Fluorescence.

    • Uncoupled (5-CSA treated): Low Fluorescence (Dye leaks into cytosol/media).

Expected Results & Troubleshooting

ObservationInterpretationTroubleshooting
OCR

/ TMRE

True Uncoupling. 5-CSA is working as a protonophore.Proceed to downstream metabolic phenotyping.
OCR

/ TMRE

ETC Inhibition / Toxicity. The drug is blocking electron transport or killing the cell, not just uncoupling.Lower the concentration. Check for Complex I inhibition.
OCR

/ TMRE

No Effect. Likely bound to serum proteins. Ensure media is Serum-Free .

References

  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria.[8] Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Agilent Technologies. (2023). FCCP Optimization Using the Agilent Seahorse XF Cell Mito Stress Test. Agilent Cell Analysis Library.

  • Cell Signaling Technology. (2024). Mitochondrial Membrane Potential Assay Kit (II) Protocol. CST Protocols.

  • Govers, R., et al. (2023). Salicylanilides as anticancer agents: Mechanisms of action. International Journal of Molecular Sciences.

  • Childress, E.S., et al. (2020). BAM15 as a mitochondrial uncoupler: Comparison to FCCP. Nature Communications.

Sources

Method

Application Notes and Protocols for Employing 5-Chlorosalicylanilide in Enzyme Inhibition Assays

Introduction: Unveiling the Inhibitory Potential of 5-Chlorosalicylanilide 5-Chlorosalicylanilide is a synthetic compound belonging to the salicylanilide class, a group of molecules recognized for their diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of 5-Chlorosalicylanilide

5-Chlorosalicylanilide is a synthetic compound belonging to the salicylanilide class, a group of molecules recognized for their diverse biological activities. Structurally, it is a derivative of salicylic acid and aniline, featuring a chlorine atom on the salicylic acid ring. This modification, along with the anilide linkage, contributes to its chemical properties and biological efficacy. Salicylanilides have garnered significant interest in drug discovery for their potential as antibacterial, antifungal, and anticancer agents. A key mechanism underlying these activities is their ability to function as potent enzyme inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Chlorosalicylanilide in enzyme inhibition assays. We will delve into the mechanistic basis of its inhibitory action, focusing on two prominent and therapeutically relevant enzyme systems: bacterial histidine kinases and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Detailed, field-proven protocols are provided to enable the robust and reliable assessment of 5-Chlorosalicylanilide's inhibitory effects.

Physicochemical Properties and Handling of 5-Chlorosalicylanilide

A thorough understanding of the physicochemical properties of 5-Chlorosalicylanilide is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₂PubChem[1]
Molecular Weight 247.68 g/mol PubChem[1]
Appearance White to off-white solid
Melting Point 210-212 °C
Solubility Slightly soluble in chloroform and ethyl acetate.

Stock Solution Preparation: For in vitro assays, a stock solution of 5-Chlorosalicylanilide is typically prepared in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 2.48 mg of 5-Chlorosalicylanilide in 1 mL of DMSO. Ensure complete dissolution before further dilution into aqueous assay buffers. It is crucial to maintain a final DMSO concentration in the assay that does not exceed a level that affects enzyme activity (typically ≤1%).

Safety Precautions: 5-Chlorosalicylanilide is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Principle of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in pharmacology, as many drugs exert their therapeutic effects by inhibiting specific enzymes. Inhibition can be reversible or irreversible. Reversible inhibitors, which are the focus of this guide, can be further classified based on their mechanism of action relative to the enzyme's substrate.

G cluster_0 Types of Reversible Inhibition Competitive Competitive Inhibitor binds to the active site, competing with the substrate. Inhibitor binds to the active site, competing with the substrate. Competitive->Inhibitor binds to the active site, competing with the substrate. Non-competitive Non-competitive Inhibitor binds to an allosteric site, affecting enzyme conformation regardless of substrate binding. Inhibitor binds to an allosteric site, affecting enzyme conformation regardless of substrate binding. Non-competitive->Inhibitor binds to an allosteric site, affecting enzyme conformation regardless of substrate binding. Uncompetitive Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Inhibitor binds only to the enzyme-substrate complex. Uncompetitive->Inhibitor binds only to the enzyme-substrate complex.

Application I: Inhibition of Bacterial Histidine Kinases

Scientific Rationale:

Bacterial two-component systems (TCS) are primary signal transduction pathways that enable bacteria to sense and respond to environmental changes.[2] A typical TCS consists of a sensor histidine kinase (HK) and a cognate response regulator (RR).[2] The HK, upon sensing a stimulus, autophosphorylates a conserved histidine residue using ATP.[2] The phosphoryl group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes.[2] As TCS are crucial for bacterial virulence, antibiotic resistance, and survival, and are absent in mammals, they represent attractive targets for novel antibacterial agents.[3] Salicylanilide derivatives have been identified as inhibitors of bacterial histidine kinases.[4]

G Stimulus Stimulus HK Histidine Kinase (HK) Stimulus->HK HK_P Phosphorylated HK HK->HK_P Autophosphorylation ATP ATP ADP ADP ATP->ADP RR Response Regulator (RR) HK_P->RR Phosphotransfer RR_P Phosphorylated RR RR->RR_P Gene_Expression Gene Expression RR_P->Gene_Expression Inhibitor 5-Chlorosalicylanilide Inhibitor->HK Inhibition

Protocol: In Vitro Autophosphorylation Assay for a Model Histidine Kinase (e.g., KinA from Bacillus subtilis)

This protocol is adapted from established methods for assessing histidine kinase autophosphorylation.[1][4][5]

Materials:

  • Purified recombinant histidine kinase (e.g., KinA)

  • 5-Chlorosalicylanilide

  • [γ-³²P]ATP (specific activity >3000 Ci/mmol)

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 4X Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager screen and cassette

  • Scintillation counter (optional, for quantitative analysis)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10X stock of the assay buffer.

    • Prepare a stock solution of non-radiolabeled ATP (e.g., 10 mM in water).

    • Prepare serial dilutions of 5-Chlorosalicylanilide in DMSO. The final concentrations in the assay should typically range from low micromolar to millimolar to determine an IC50.

  • Reaction Setup:

    • On ice, prepare a master mix containing the assay buffer and the histidine kinase to a final concentration of 1-5 µM. The high enzyme concentration is often necessary for detectable autophosphorylation.[4]

    • Aliquot the master mix into microcentrifuge tubes.

    • Add the desired volume of 5-Chlorosalicylanilide dilutions or DMSO (for the vehicle control) to the respective tubes.

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiation of Reaction:

    • Prepare a reaction initiation mix containing [γ-³²P]ATP and non-radiolabeled ATP in assay buffer. The final ATP concentration should be at or near the Km of the enzyme for ATP, if known.

    • Start the reaction by adding the ATP mix to each tube. The final reaction volume is typically 20-50 µL.

  • Reaction Incubation and Termination:

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of the reaction.

    • Terminate the reaction by adding an equal volume of 4X Laemmli sample buffer.

  • Detection and Analysis:

    • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen overnight.

    • Visualize the radiolabeled, autophosphorylated histidine kinase using a phosphorimager.

    • Quantify the band intensities using appropriate software.

    • Calculate the percentage of inhibition for each concentration of 5-Chlorosalicylanilide relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation: A decrease in the intensity of the radiolabeled band corresponding to the histidine kinase in the presence of 5-Chlorosalicylanilide indicates inhibition of autophosphorylation.

Application II: Inhibition of the STAT3 Signaling Pathway

Scientific Rationale:

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation.[6] Dysregulation of the STAT3 signaling pathway is implicated in the development and progression of numerous cancers.[7] The activation of STAT3 is typically initiated by the phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[8] This phosphorylation event leads to the dimerization of STAT3 monomers via their SH2 domains, followed by nuclear translocation and binding to the promoters of target genes.[9] Salicylanilide derivatives have been shown to inhibit the STAT3 signaling pathway.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription Nuclear_Translocation->Gene_Transcription Inhibitor 5-Chlorosalicylanilide Inhibitor->JAK Inhibition Inhibitor->STAT3 Inhibition of Dimerization

Protocol: In Vitro STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol is based on established fluorescence polarization (FP) assays for assessing STAT3 SH2 domain-ligand interactions.[10][11]

Materials:

  • Recombinant human STAT3 protein (containing the SH2 domain)

  • Fluorescently labeled phosphotyrosine peptide probe specific for the STAT3 SH2 domain (e.g., 5-FAM-GpYLPQTV-NH₂)

  • 5-Chlorosalicylanilide

  • FP Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock of the STAT3 protein in FP assay buffer.

    • Prepare a 2X stock of the fluorescent peptide probe in FP assay buffer.

    • Prepare serial dilutions of 5-Chlorosalicylanilide in DMSO, and then dilute further in FP assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the 5-Chlorosalicylanilide dilutions or buffer/DMSO control.

    • Add the 2X STAT3 protein stock to all wells except those for the "no protein" control.

    • Incubate for 15-30 minutes at room temperature.

  • Initiation of Binding:

    • Add the 2X fluorescent peptide probe to all wells.

  • Incubation and Measurement:

    • Incubate the plate for at least 1 hour at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The fluorescence polarization values will be high when the fluorescent probe is bound to the larger STAT3 protein and low when it is free in solution.

    • Calculate the percentage of inhibition of binding for each concentration of 5-Chlorosalicylanilide.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Assay for STAT3 Phosphorylation (Western Blot)

This protocol outlines a method to assess the effect of 5-Chlorosalicylanilide on STAT3 phosphorylation in a cellular context.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells treated with IL-6)

  • Cell culture medium and supplements

  • 5-Chlorosalicylanilide

  • Stimulating agent (e.g., IL-6) if required

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-Chlorosalicylanilide for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

    • If using a stimulation model, add the stimulating agent (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting the cells.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and total STAT3.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

    • Compare the normalized phospho-STAT3 levels in the treated samples to the control to determine the inhibitory effect of 5-Chlorosalicylanilide.

Quantitative Data and Interpretation

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12]

CompoundTarget Enzyme/PathwayIC50 (µM)Source
Salicylanilide Derivative 1Bacterial Histidine Kinase (KinA)2.8[4]
Salicylanilide Derivative 2Bacterial Histidine Kinase (KinA)6.3[4]
Niclosamide (a salicylanilide)STAT3~5[13]

Note: The IC50 values for salicylanilide derivatives against bacterial histidine kinases were determined using an in vitro autophosphorylation assay. The IC50 value for Niclosamide against STAT3 was determined in a cellular assay.

Conclusion and Future Directions

5-Chlorosalicylanilide presents a compelling starting point for further investigation as an enzyme inhibitor. The protocols detailed in this application note provide a robust framework for characterizing its inhibitory activity against bacterial histidine kinases and the STAT3 signaling pathway. The successful application of these assays will enable researchers to determine key parameters such as IC50 values, elucidate the mechanism of inhibition, and guide the development of more potent and selective analogs for therapeutic applications. Future studies should focus on expanding the panel of enzymes tested to fully understand the selectivity profile of 5-Chlorosalicylanilide and its derivatives.

References

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]

  • Synthesis of histidine kinase inhibitors and their biological properties. (2015). PubMed Central. [Link]

  • Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century. (2024). MDPI. [Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). (2021). PubMed Central. [Link]

  • In vitro activation of Stat3 by epidermal growth factor receptor kinase. (1996). PubMed Central. [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). PubMed Central. [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (2020). PubMed Central. [Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (2022). Norwegian Research Information Repository. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022). Semantic Scholar. [Link]

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. (2022). PubMed Central. [Link]

  • STAT3 Is Activated by JAK2 Independent of Key Oncogenic Driver Mutations in Non-Small Cell Lung Carcinoma. (2012). PubMed Central. [Link]

  • Diversity in Sensing and Signaling of Bacterial Sensor Histidine Kinases. (2021). MDPI. [Link]

  • Optimized assay for the quantification of histidine kinase autophosphorylation. (2015). PubMed. [Link]

  • Structural and Functional Characterization of Autophosphorylation in Bacterial Histidine Kinases. (2019). Springer Nature Experiments. [Link]

  • 5-Chlorosalicylanilide. PubChem. [Link]

  • Inactivation of Multiple Bacterial Histidine Kinases by Targeting the ATP-Binding Domain. (2014). ACS Publications. [Link]

  • Src Homology 2 (SH2) Domain Binding Assays, SH2scan. Eurofins Discovery. [Link]

  • Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus?. (2021). MDPI. [Link]

  • SH2 Domains: Folding, Binding and Therapeutical Approaches. (2018). MDPI. [Link]

  • If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. (2019). ACS Publications. [Link]

  • Structural Implications of STAT3 and STAT5 SH2 Domain Mutations. (2018). PubMed Central. [Link]

  • Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay. (2017). PubMed Central. [Link]

  • IC 50 and SI for selected salicylanilide 4-(trifluoromethyl)benzoates 1.. (2019). ResearchGate. [Link]

  • Phosphorylation status of JAK2 (p-JAK2) and STAT3 (p-STAT3) together.... (2021). ResearchGate. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. ACS Publications. [Link]

Sources

Application

in vivo imaging with fluorescently labeled 5-Chlorosalicylanilide

Application Note: High-Fidelity In Vivo Imaging of Bacterial Infections and Mitochondrial Dynamics using Fluorescent 5-Chlorosalicylanilide (5-CSA) Conjugates Executive Summary & Scientific Rationale 5-Chlorosalicylanili...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity In Vivo Imaging of Bacterial Infections and Mitochondrial Dynamics using Fluorescent 5-Chlorosalicylanilide (5-CSA) Conjugates

Executive Summary & Scientific Rationale

5-Chlorosalicylanilide (5-CSA) and its derivatives (e.g., Niclosamide, Oxyclozanide) represent a potent class of uncouplers of oxidative phosphorylation and antimicrobial agents. While their pharmacokinetic (PK) profiles are well-studied via HPLC-MS, the spatiotemporal dynamics of their tissue distribution and specific organelle targeting in vivo remain less visible.

This guide details the protocol for utilizing fluorescently labeled 5-CSA (specifically, Near-Infrared conjugated variants, hereafter referred to as 5-CSA-NIR ) for two primary applications:

  • Targeted Bacterial Imaging: Exploiting the affinity of salicylanilides for anionic bacterial membranes to visualize deep-tissue infections.

  • Mitochondrial Uncoupling Dynamics: Tracking the biodistribution of the probe to metabolically active tissues and validating its mechanism of action (MOA) as a protonophore.

Critical Mechanism: 5-CSA acts by shuttling protons across the inner mitochondrial membrane (or bacterial cytoplasmic membrane), collapsing the proton motive force (


). To image this without abolishing activity, the fluorophore must be conjugated via a linker that preserves the phenolic hydroxyl group—the essential moiety for proton exchange.

Probe Design & Synthesis Strategy

Note: Direct labeling of the phenolic -OH abolishes uncoupling activity. The following design preserves the pharmacophore.

Construct Design
  • Pharmacophore: 5-Chlorosalicylanilide (5-CSA).

  • Linker: Piperazine or PEG-3 spacer (to improve solubility and reduce steric hindrance).

  • Fluorophore: Cyanine-7 (Cy7) or BODIPY (for ex vivo validation). Cy7 is required for in vivo deep tissue imaging due to reduced hemoglobin absorption and autofluorescence.

Synthesis Pathway (Conceptual)

The conjugation typically targets the aniline ring of the salicylanilide scaffold, leaving the chlorosalicyl moiety (proton shuttle) intact.

SynthesisPathway CSA 5-CSA Scaffold (Active Protonophore) Intermediate Amino-5-CSA Derivative CSA->Intermediate Nitration & Reduction (Introduce -NH2) Linker Piperazine Linker (Spacer) FinalProbe 5-CSA-NIR Probe (Fluorescent & Active) Linker->FinalProbe Optional Extension Dye Cy7-NHS Ester (NIR Fluorophore) Dye->FinalProbe Conjugation Intermediate->FinalProbe Amide Coupling

Caption: Synthesis strategy preserving the phenolic hydroxyl group essential for uncoupling activity.

Protocol A: In Vivo Imaging of Bacterial Infection (Murine Model)

Objective: Visualize the accumulation of 5-CSA-NIR at the site of a Staphylococcus aureus (MRSA) infection, leveraging the molecule's affinity for bacterial membranes.

Materials
  • Animal Model: BALB/c mice (6–8 weeks old).

  • Pathogen: Methicillin-resistant S. aureus (MRSA), bioluminescent strain (e.g., Xen29) for co-validation.

  • Reagents: 5-CSA-NIR probe (1 mg/mL in 5% DMSO/Saline), Isoflurane.

  • Equipment: IVIS Spectrum or similar Optical Imaging System.

Step-by-Step Workflow
  • Infection Induction:

    • Shave the right thigh of the mouse.

    • Inject

      
       CFU of MRSA (suspended in 50 µL PBS) intramuscularly into the right thigh.
      
    • Inject 50 µL sterile PBS into the left thigh (Control).

    • Allow infection to establish for 24 hours.

  • Probe Administration:

    • Tail vein injection (IV) of 5-CSA-NIR (2 mg/kg).

    • Self-Validation Step: In a separate cohort, co-inject a 10-fold excess of unlabeled 5-CSA to prove competitive binding (specificity check).

  • Imaging Acquisition:

    • Anesthetize mice using 2% isoflurane.

    • Place in the IVIS imaging chamber (heated to 37°C).

    • Settings:

      • Excitation: 745 nm

      • Emission: 800 nm (ICG filter set)

      • Exposure: Auto (typically 1–5 seconds)

      • Binning: Medium

    • Acquire images at 0.5h, 1h, 4h, and 24h post-injection.

  • Data Analysis:

    • Draw Regions of Interest (ROIs) over the infected thigh (Target) and non-infected thigh (Background).

    • Calculate the Target-to-Background Ratio (TBR).

Protocol B: Ex Vivo Mitochondrial Uncoupling Validation

Objective: Confirm that the fluorescent labeling has not destroyed the uncoupling capability of 5-CSA.

Materials
  • Cell Line: HeLa or RAW 264.7 macrophages.

  • Reagents: 5-CSA-NIR, TMRM (Tetramethylrhodamine, methyl ester - mitochondrial potential dye), Hoechst 33342 (Nuclear stain).

  • Equipment: Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Workflow
  • Cell Preparation:

    • Seed cells on glass-bottom dishes and incubate for 24h.

    • Stain cells with TMRM (20 nM) for 15 minutes to visualize active mitochondria (Red fluorescence).

  • Treatment:

    • Add 5-CSA-NIR (1–5 µM) directly to the media.

    • Real-Time Monitoring:[1] Image immediately.

  • Observation (The "Uncoupling Check"):

    • Channel 1 (Probe): 640 nm excitation (Cy5/Cy7 channel)

      
       Observe localization.
      
    • Channel 2 (Potential): 561 nm excitation (TMRM)

      
       Monitor intensity.
      
    • Expected Result: As 5-CSA-NIR enters the mitochondria (Channel 1 increases), the TMRM signal (Channel 2) should decrease or disappear .

    • Why? TMRM requires a negative membrane potential to accumulate. If 5-CSA-NIR acts as an uncoupler, it dissipates the potential, causing TMRM leakage.

Data Presentation & Troubleshooting

Quantitative Metrics (Example Data)
Time Post-InjectionInfected Thigh (Radiance)Control Thigh (Radiance)TBR (Signal-to-Noise)Interpretation
0.5 h


2.08Rapid systemic circulation
4.0 h


8.00 Peak specific accumulation
24.0 h


7.50Retention in bacteria / Clearance
Mechanism of Action Diagram

MOA Probe 5-CSA-NIR Probe Membrane Bacterial/Mitochondrial Membrane Probe->Membrane Inserts into Lipid Bilayer Fluorescence NIR Signal Emission Probe->Fluorescence Upon Excitation (745nm) Uncoupling Proton Shuttling (Uncoupling) Membrane->Uncoupling Phenolic -OH Activity ProtonGrad Proton Gradient (ΔpH) TMRM_Loss Loss of TMRM Signal (Depolarization) ProtonGrad->TMRM_Loss Causes Uncoupling->ProtonGrad Dissipates

Caption: Dual-action mechanism: The probe emits fluorescence for localization while the pharmacophore dissipates the membrane potential.

References

  • Mitochondrial Uncoupling Mechanisms

    • Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 87, 213–218. Link

  • Fluorescent Probes for Bacterial Imaging

    • Lehar, S. M., et al. (2015). "Novel antibody–antibiotic conjugate eliminates intracellular S. aureus." Nature, 527(7578), 323–328. (Demonstrates principles of targeting intracellular bacteria). Link

  • Salicylanilide Pharmacology

    • Vinšová, J., et al. (2004). "Salicylanilides: specificity of the anti-mycobacterial spectrum and mechanism of action." Tuberculosis, 84(3-4), 211-216. Link

  • Small Molecule Imaging Protocols

    • Weissleder, R., et al. (2008). "In vivo imaging of tumors with protease-activated near-infrared fluorescent probes." Nature Biotechnology, 17, 375–378. Link

(Note: While specific "5-CSA-NIR" commercial kits may not exist, the chemistry described adapts established protocols for salicylanilide derivatization found in medicinal chemistry literature.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chlorosalicylanilide (5-CSA) Solubility Guide

[1] Case ID: 5-CSA-SOL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Improving Solubility & Bioavailability for Biological Assays[1] Executive Summary: The Solubility Paradox Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 5-CSA-SOL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Improving Solubility & Bioavailability for Biological Assays[1]

Executive Summary: The Solubility Paradox

Welcome to the technical support center. You are likely here because 5-Chlorosalicylanilide (5-CSA) is behaving inconsistently in your assays. This is a classic "Solubility Paradox": 5-CSA is a potent uncoupler of oxidative phosphorylation and antimicrobial agent, but its physicochemical properties work against its biological evaluation.

The Root Cause: 5-CSA is a lipophilic weak acid (LogP ≈ 4.5, pKa ≈ 6.5–7.0).

  • Hydrophobicity: It hates water. In aqueous buffers (PBS, media), it tends to aggregate or bind to plasticware rather than staying in solution.

  • Acidity: It is more soluble at higher pH (ionized form) but precipitates rapidly in acidic environments (like lysosomes or some metabolic assays).

  • The "Crash": When you dilute a DMSO stock into aqueous media, the solvent environment changes instantly. If the local concentration exceeds the solubility limit before mixing is complete, 5-CSA forms micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

This guide provides the protocols to solve these issues.

Module 1: The "Golden Standard" Stock Preparation

Objective: Create a stable, high-concentration stock solution. Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide). Ethanol is a secondary choice but suffers from evaporation issues that alter concentration over time.

Protocol A: Preparation of 100 mM Stock
  • Calculate: For 10 mg of 5-CSA (MW: ~247.68 g/mol ), you need ~403 µL of DMSO.

  • Vessel: Use a glass vial with a Teflon-lined cap. Avoid polystyrene (PS) tubes, as lipophilic compounds can leach into the plastic.

  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any turbidity remains.

  • Storage: Aliquot into small glass vials (minimize freeze-thaw cycles). Store at -20°C. Protect from light.

Critical Checkpoint: Ensure your DMSO is anhydrous. Water absorption from the air can decrease the solubility of 5-CSA in the stock over months, leading to "silent precipitation" inside the freezer vial.

StockPrep Start Weigh 5-CSA (Glass Vial) Solvent Add Anhydrous DMSO (Target: 10-100 mM) Start->Solvent Mix Vortex (30s) + Sonicate (5 min) Solvent->Mix Check Visual Inspection: Crystal Clear? Mix->Check Store Aliquot & Store (-20°C, Dark) Check->Store Yes Retry Warm to 37°C Repeat Sonication Check->Retry No (Turbid) Retry->Mix

Figure 1: Workflow for preparing a stable organic stock solution. Note the emphasis on glass vials and sonication.

Module 2: The "Anti-Crash" Dilution Strategy

Objective: Transfer 5-CSA from DMSO into cell culture media without precipitation. The Problem: Direct addition of 100% DMSO stock to media often creates a local "solubility shock," forming micro-precipitates that settle on cells, causing false toxicity (physical damage) or false inactivity (compound unavailable).

Protocol B: The Intermediate Dilution Method

Do NOT pipette 1 µL of stock directly into 1 mL of media. Instead, use a "stepping stone."

  • Prepare Media: Pre-warm culture media (e.g., DMEM + 10% FBS) to 37°C. Serum proteins (Albumin) act as carriers , significantly improving solubility compared to serum-free media.

  • Intermediate Step (100x): Dilute your 100 mM stock 1:10 in pure DMSO to get 10 mM.

  • Working Solution (2x): Dilute the 10 mM stock into a small volume of media to create a 2x concentration (e.g., 20 µM). Vortex immediately and vigorously.

    • Why? Rapid mixing prevents crystal nucleation.

  • Final Assay: Add the 2x Working Solution to your cells (already in media) 1:1 to reach 1x (10 µM).

Maximum Solvent Limits:

Cell TypeMax DMSO ToleranceNotes
Robust Lines (HeLa, HEK293) 0.5% - 1.0%Generally safe for short assays (<24h).
Sensitive Lines (Primary Neurons) < 0.1%Requires high-concentration stocks to minimize volume.
Mitochondrial Assays < 0.2%High DMSO can uncouple mitochondria, masking 5-CSA effects.

Module 3: Advanced Formulation (Cyclodextrins)

Objective: Solubilize 5-CSA for in vivo use or highly sensitive bioassays where DMSO is toxic. Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic 5-CSA molecule inside a hydrophilic donut-shaped ring.

Protocol C: HP-β-CD Complexation[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Add 5-CSA stock (in a small volume of acetone or ethanol) dropwise to the stirring cyclodextrin solution.

    • Stir open-capped at room temperature for 4-6 hours to allow the organic solvent to evaporate and the complex to form.

  • Validation: The solution should remain clear. If precipitate forms, filter it out. The remaining solution contains the soluble complex.

SolubilityLogic Problem Start: 5-CSA Precipitation in Bioassay CheckConc Is Final Conc > 50 µM? Problem->CheckConc CheckSerum Is Serum (BSA/FBS) Present? CheckConc->CheckSerum No Reduce Reduce Conc or Check LogP Limit CheckConc->Reduce Yes AddSerum Add 0.1% BSA or 10% FBS as Carrier CheckSerum->AddSerum No Advanced Use HP-β-Cyclodextrin Complexation CheckSerum->Advanced Yes (Still Precipitating)

Figure 2: Troubleshooting logic for precipitation issues. Serum proteins are the first line of defense; Cyclodextrins are the advanced solution.

Troubleshooting FAQ

Q1: My IC50 values vary wildly between experiments. Why? A: This is likely due to "Silent Precipitation." If 5-CSA precipitates, the effective concentration drops unknown amounts.

  • Fix: Measure the actual concentration in the media using UV-Vis absorbance (approx. 330 nm) after centrifugation to pellet any crystals. Use the supernatant concentration for your calculations, not the theoretical dose.

Q2: The cells are dying in the control wells (Vehicle only). A: You have exceeded the DMSO toxicity threshold.

  • Fix: Keep final DMSO < 0.1%. If you need 100 µM 5-CSA, your stock must be 100 mM (1000x). If you cannot dissolve 100 mM, switch to the Cyclodextrin protocol (Protocol C).

Q3: Can I use Tween-80 or Triton X-100 to dissolve it? A: Proceed with extreme caution. While surfactants dissolve 5-CSA, they also permeabilize cell membranes and uncouple mitochondria. Since 5-CSA is often studied for these exact properties, surfactants will introduce a massive confounding variable (false positive). Albumin (BSA) is a much safer carrier.

Q4: I see crystals forming after 24 hours of incubation. A: Evaporation is concentrating your media, driving the compound out of solution.

  • Fix: Seal the plates with Parafilm or use a humidity chamber. Ensure the incubator is properly humidified.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Cytometry Part A.

  • Sivakumar, K., et al. (2015). Salicylanilide/Cyclodextrin Inclusion Complex: Preparation, Characterization and Molecular Docking Studies. SOJ Materials Science & Engineering.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chlorosalicylanilide (5-CSA) MTT Assays

Executive Summary You are likely reading this because your dose-response curves for 5-Chlorosalicylanilide (5-CSA) are non-sigmoidal, non-reproducible, or show impossible viability spikes (e.g., >120% viability at toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because your dose-response curves for 5-Chlorosalicylanilide (5-CSA) are non-sigmoidal, non-reproducible, or show impossible viability spikes (e.g., >120% viability at toxic doses).

The Core Issue: 5-CSA is a salicylanilide , a class of compounds known to act as mitochondrial uncouplers. The MTT assay relies on mitochondrial succinate dehydrogenase activity. Therefore, you are using an assay that measures mitochondrial function to test a drug that specifically dysregulates mitochondrial function. This creates a biological feedback loop that skews optical density (OD) readings, independent of actual cell death.

This guide details how to decouple these artifacts from true cytotoxicity data.

Module 1: The Biological Artifact (Mitochondrial Uncoupling)[2]

The Problem: "False Hyper-Viability"

Users often report that at intermediate concentrations of 5-CSA, absorbance increases above the control.

The Mechanism

5-CSA acts as a protonophore. It inserts into the inner mitochondrial membrane and shuttles protons across, dissipating the electrochemical gradient required for ATP synthesis.[1]

  • Immediate Effect: The cell senses a drop in ATP.[1][2]

  • Compensatory Response: The cell attempts to restore the proton gradient by drastically increasing the rate of electron transport chain (ETC) activity and respiration.

  • The Artifact: Since MTT reduction to formazan is driven by metabolic rate (dehydrogenase activity), this "panic mode" hyper-metabolism results in more formazan production per cell than in untreated controls.

  • Result: You interpret this high OD as "more cells" (proliferation), but it is actually "stressed cells working harder."

Visualization: The Uncoupling Artifact

G Drug 5-CSA (Uncoupler) Mito Mitochondrial Membrane Drug->Mito Inserts Gradient Proton Gradient Dissipation Mito->Gradient Proton Leak Response Compensatory Hyper-Metabolism (Increased Respiration) Gradient->Response ATP Drop triggers MTT MTT Reagent Response->MTT Accelerated Reduction Formazan Excess Formazan (High OD Signal) MTT->Formazan Reality Cell Viability Unchanged (False Positive) Formazan->Reality Misinterpretation

Figure 1: Mechanism showing how 5-CSA uncoupling activity artificially inflates MTT signals, dissociating metabolic signal from actual cell number.

Module 2: Chemical & Physical Interferences

Issue 1: Solubility & Precipitation

5-CSA is highly hydrophobic. If it precipitates upon addition to the culture medium, two things happen:

  • Local Toxicity: Crystals settle on cells, causing localized high-dose killing (pinpoint death).

  • Optical Interference: Crystals scatter light at 570nm, artificially increasing background absorbance.

Diagnostic Check: Before adding MTT, place the plate under a phase-contrast microscope. If you see "shards" or "needles" around the cells or floating in the media, your data is invalid.

Issue 2: Chemical Reduction (Abiotic)

While less common with salicylanilides than with polyphenols, checking for direct reduction is mandatory.

  • Test: Incubate Media + 5-CSA (highest dose) + MTT (No cells).

  • Result: If the solution turns purple, the drug is chemically reducing the dye.

Module 3: Troubleshooting & Validated Protocols

Decision Matrix: Which Assay Should I Use?
FeatureMTT / MTS / XTTATP Assays (CellTiter-Glo)SRB / Crystal Violet
Target Metabolic Activity (Dehydrogenase)ATP ConcentrationTotal Protein / Biomass
5-CSA Compatibility POOR (Susceptible to uncoupling artifacts)MODERATE (Reflects ATP depletion, not necessarily death)EXCELLENT (Independent of metabolism)
Risk False proliferation signalsMay overestimate potency (ATP drops before death)None (measures physical cell mass)
Recommendation Avoid for 5-CSA Use for mechanism of action studiesPrimary choice for IC50
The "Gold Standard" Protocol for 5-CSA (SRB Assay)

Since MTT is unreliable for mitochondrial toxins, we recommend switching to the Sulforhodamine B (SRB) assay. It fixes cells in situ, measuring total protein content, which is linearly proportional to cell number regardless of metabolic state.

Reagents:

  • 10% Trichloroacetic acid (TCA)

  • 0.4% Sulforhodamine B in 1% Acetic Acid

  • 10 mM Tris Base

Workflow:

  • Seed Cells: Standard density (e.g., 5,000 cells/well).

  • Treat: Add 5-CSA (dissolved in DMSO, final DMSO <0.5%).

  • Fixation (Crucial Step):

    • Do NOT remove media. Gently layer 50 µL of cold 10% TCA on top of the media.

    • Incubate at 4°C for 1 hour. (This locks the cells in their current state).

  • Wash: Wash plate 4x with slow-running tap water. Air dry.

  • Stain: Add 100 µL 0.4% SRB for 30 mins.

  • Wash: Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.

  • Solubilize: Add 200 µL 10 mM Tris Base. Shake for 10 mins.

  • Read: Absorbance at 510 nm.

Frequently Asked Questions (FAQ)

Q: I must use MTT due to lab constraints. How can I validate my data? A: You must run a normalization control .

  • Perform the MTT assay.[3][4]

  • In a parallel plate, perform a cell count (Trypan Blue) or DNA assay (PicoGreen) at the same time points.

  • If MTT signal increases but DNA/Cell count stays flat or drops, mathematically correct the MTT data or discard it as an artifact.

Q: My 5-CSA stock is in DMSO. When I add it to the media, it turns cloudy. A: You are crashing the compound out of solution.

  • Fix: Pre-warm your media to 37°C before adding the drug.

  • Fix: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in media (vortex immediately), then add that to the cells.

  • Limit: Ensure final DMSO concentration is <0.5%.

Q: Can I use CellTiter-Glo (ATP) instead? A: Be careful. Since 5-CSA uncouples mitochondria, it will cause a rapid drop in ATP [1]. An ATP assay will show "0% viability" very quickly. You must distinguish between "ATP depletion" (metabolic arrest) and "Cell Death" (membrane rupture). If you use ATP assays, confirm death with a membrane integrity dye like Propidium Iodide.

Troubleshooting Logic Flow

Troubleshooting Start Start: Inconsistent 5-CSA Data CheckMicroscope Microscopic Inspection (Phase Contrast) Start->CheckMicroscope Crystals Crystals/Precipitate Visible? CheckMicroscope->Crystals SolubilityFix Solubility Issue: 1. Reduce conc. 2. Warm media 3. Check DMSO % Crystals->SolubilityFix Yes NoCrystals Cells look intact/stressed No crystals Crystals->NoCrystals No CheckControl Run Cell-Free Control (Media + Drug + MTT) NoCrystals->CheckControl Purple Turns Purple? CheckControl->Purple ChemInterference Chemical Reduction: Drug reduces MTT directly. Switch to SRB Assay. Purple->ChemInterference Yes NoPurple No Color Change Purple->NoPurple No BioInterference Biological Interference: Mitochondrial Uncoupling suspected. MTT is measuring metabolic stress, not death. NoPurple->BioInterference Solution FINAL SOLUTION: Switch to Non-Metabolic Assay (SRB, Crystal Violet, or LDH) BioInterference->Solution

Figure 2: Step-by-step decision tree for diagnosing 5-CSA assay failures.

References

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation.[5][6] Environmental Health Perspectives, 87, 213–218. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Wang, P., et al. (2010). Limitations of MTT and MTS assays in the measurement of cell viability. Neuroscience Letters, 485(3), 163-167. (Discusses metabolic artifacts). Link

Sources

Troubleshooting

stability of 5-Chlorosalicylanilide in different solvents and pH

Technical Guide: Stability & Handling of 5-Chlorosalicylanilide (5-CSA) Introduction: Chemical Profile & Stability Overview 5-Chlorosalicylanilide (5-CSA) is a halogenated salicylanilide, structurally characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 5-Chlorosalicylanilide (5-CSA)

Introduction: Chemical Profile & Stability Overview

5-Chlorosalicylanilide (5-CSA) is a halogenated salicylanilide, structurally characterized by a phenolic hydroxyl group and an amide linker. It serves as a key intermediate in the synthesis of anthelmintics (e.g., Niclosamide) and uncouplers of oxidative phosphorylation. Its stability is governed by three critical factors: hydrolytic susceptibility of the amide bond , ionization of the phenolic hydroxyl (pKa ~6.5–7.0) , and photochemical dechlorination .

This guide provides evidence-based protocols to maintain the integrity of 5-CSA in experimental workflows.

Module 1: Solvent Compatibility & Stock Solution Preparation

Q: What is the optimal solvent for preparing high-concentration stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Solubility: 5-CSA is highly lipophilic (LogP ~4.0). It dissolves readily in DMSO up to 50–100 mM .

  • Alternative: Anhydrous Ethanol (EtOH) is a viable alternative (up to ~20 mM) but is more volatile, leading to potential concentration shifts over time.

  • Incompatibility: Avoid water, PBS, or cell culture media for stock preparation. Solubility in water is negligible (<1 mg/L), and direct addition will result in immediate precipitation.

Q: How should I store the stock solution to prevent degradation?

A: Follow the "Cold-Dark-Dry" protocol:

  • Temperature: Store at -20°C .

  • Light: 5-CSA is photosensitive. Use amber vials or wrap tubes in aluminum foil.

  • Moisture: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis or cause precipitation. Use single-use aliquots to minimize freeze-thaw cycles, which introduce moisture via condensation.

Q: I see a precipitate when diluting my DMSO stock into aqueous buffer. Why?

A: This is the "Solvent Shock" phenomenon. When a hydrophobic compound in organic solvent is rapidly introduced to water, it crashes out before mixing.

  • Troubleshooting:

    • Step 1: Dilute the DMSO stock into an intermediate solvent (e.g., 1:10 in Ethanol) before the final aqueous dilution.

    • Step 2: Vortex the aqueous buffer while adding the compound dropwise.

    • Step 3: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but be aware that 5-CSA may still precipitate at concentrations >10 µM in protein-free buffers.

Module 2: pH Stability & Aqueous Formulations

Q: How does pH affect the stability of 5-CSA?

A: Stability is biphasic and dependent on the ionization state of the phenolic hydroxyl group.

  • Acidic to Neutral (pH 4.0 – 7.0): High Stability. The molecule remains largely protonated (neutral form). Hydrolysis of the amide bond is negligible at room temperature.

  • Alkaline (pH > 8.0): Reduced Stability.

    • Mechanism: Deprotonation of the phenol (pKa ~6.5–7.0) increases electron density, making the amide bond more susceptible to nucleophilic attack (base-catalyzed hydrolysis).

    • Risk: Long-term storage in carbonate or Tris buffers at pH > 8.0 will lead to gradual degradation into 5-chlorosalicylic acid and aniline .

Q: Can I autoclave 5-CSA solutions?

A: No. The combination of high heat (121°C) and water will accelerate amide hydrolysis, potentially degrading >10% of the compound. Always filter-sterilize (0.22 µm PTFE filter) stock solutions.

Module 3: Environmental Factors (Light & Temperature)

Q: Is 5-CSA sensitive to light?

A: Yes, strictly photosensitive. Halogenated salicylanilides undergo photodehalogenation (loss of the chlorine atom) and potentially photo-cyclization upon exposure to UV or intense white light.

  • Impact: This reaction changes the biological activity (uncoupling potential) and generates reactive radical species.

  • Protocol: Perform all weighing and dilution steps under low light or yellow light. Incubate cell cultures in the dark.

Module 4: Analytical Verification & Troubleshooting

Q: How do I verify if my compound has degraded?

A: Use the following HPLC-UV protocol. This method separates the parent compound from its primary hydrolysis products (5-chlorosalicylic acid and aniline).

Table 1: Stability-Indicating HPLC Protocol

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 60:40 (B:A) Isocratic or Gradient 50% → 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 335 nm (phenolate shift)
Retention Time Parent (~12-15 min); Hydrolysis products elute earlier (< 5 min)
Visualizing the Stability Workflow

The following diagram illustrates the decision-making process for handling and testing 5-CSA stability.

StabilityWorkflow Start Start: 5-CSA Stock Preparation SolventCheck Choose Solvent: DMSO (Recommended) or EtOH Start->SolventCheck Storage Storage Condition: -20°C, Dark, Amber Vial SolventCheck->Storage Dilution Aqueous Dilution (Assay Prep) Storage->Dilution Precipitation Precipitation Check: Is solution cloudy? Dilution->Precipitation Troubleshoot Troubleshoot: 1. Reduce Concentration 2. Use Intermediate Solvent 3. Add BSA/Serum Precipitation->Troubleshoot Yes PHCheck pH Check: Is pH > 8.0? Precipitation->PHCheck No Troubleshoot->Dilution DegradationRisk High Risk: Base-Catalyzed Hydrolysis PHCheck->DegradationRisk Yes HPLC Verify Purity: HPLC-UV (C18, pH 3.5) PHCheck->HPLC No DegradationRisk->HPLC

Caption: Operational workflow for preparing and verifying 5-CSA solutions, highlighting critical checkpoints for precipitation and pH-induced degradation.

Degradation Pathway Mechanism

Understanding the breakdown helps in identifying impurity peaks.

DegradationPathway cluster_Hydrolysis Hydrolysis (High pH/Temp) cluster_Photo Photolysis (UV Light) Parent 5-CSA (Parent) Acid 5-Chlorosalicylic Acid Parent->Acid + H2O / OH- Aniline Aniline Derivative Parent->Aniline + H2O / OH- Dechloro Dechlorinated Product Parent->Dechloro + hv (UV) Radical Free Radical Species Parent->Radical + hv (UV)

Caption: Primary degradation pathways of 5-CSA. Hydrolysis yields acid/amine fragments; photolysis leads to dechlorination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14869, 5-Chlorosalicylanilide. Retrieved from [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association. Retrieved from [Link]

  • University of Tartu (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Optimization

minimizing off-target effects of 5-Chlorosalicylanilide in cellular studies

A Researcher's Guide to Minimizing Off-Target Effects in Cellular Studies Section 1: Understanding the Challenge: On-Target vs. Off-Target Effects Small molecule inhibitors are powerful tools, but their utility is depend...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Minimizing Off-Target Effects in Cellular Studies

Section 1: Understanding the Challenge: On-Target vs. Off-Target Effects

Small molecule inhibitors are powerful tools, but their utility is dependent on their specificity. An observed cellular phenotype is only meaningful if it can be confidently attributed to the modulation of the intended target. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of data, generating false leads and hindering research progress. This guide is structured to address the common issues encountered with 5-Chlorosalicylanilide and to provide a systematic framework for validating its effects in your cellular models.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues researchers face when working with 5-Chlorosalicylanilide.

Question 1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is an off-target effect?

Answer: This is a classic challenge. It's crucial to establish a "therapeutic window" for your compound in your specific cell model. The underlying cause is often that the concentration required to engage the intended target is high enough to also engage other proteins essential for cell survival, or it may simply be causing general cellular stress.

Causality Explained: High concentrations of any chemical can induce stress responses or non-specific toxicity. The key is to determine if the desired biological effect occurs at a concentration well below the threshold for general cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cytotoxicity: Before testing for your specific biological endpoint, you must first determine the concentration range at which 5-Chlorosalicylanilide is toxic to your cells.

  • Compare IC50 (Inhibition) with CC50 (Cytotoxicity): The goal is to find a concentration that gives you a robust on-target effect (a low IC50 for your biological readout) with minimal cell death (a high CC50). A significant separation between these two values suggests a viable experimental window.

Question 2: How can I be certain that the phenotype I'm observing is a direct result of 5-Chlorosalicylanilide binding to my target of interest?

Answer: This is the central question of target validation. Observing a phenotype after adding a compound is a correlation; proving causation requires more direct evidence of target engagement within the complex cellular environment.

Causality Explained: A small molecule can trigger a signaling cascade that leads to your observed phenotype without ever directly interacting with your protein of interest. Therefore, you must demonstrate a direct physical interaction between the compound and its intended target in a cellular context.

Recommended Approach: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[1][2] The principle is that when a ligand (like 5-Chlorosalicylanilide) binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[1][3]

  • Workflow:

    • Treat intact cells with your compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Expected Outcome: In the compound-treated samples, you should see your target protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is strong evidence of direct binding.

Question 3: What are the essential controls I should use in my experiments with 5-Chlorosalicylanilide?

Answer: Rigorous controls are the foundation of any robust experiment. Their purpose is to eliminate alternative explanations for your results.

Causality Explained: Without proper controls, you cannot rule out the possibility that your observed effects are due to the solvent, to a structurally unrelated compound, or to an artifact of your assay system.

Essential Controls Checklist:

Control TypePurposeWhy It's Critical
Vehicle Control (e.g., DMSO) To ensure the solvent used to dissolve 5-Chlorosalicylanilide has no effect on its own.This is the most fundamental baseline for comparison.
Inactive Structural Analog A molecule structurally similar to 5-Chlorosalicylanilide but known to be inactive against the target.If the inactive analog does not produce the phenotype, it strengthens the conclusion that the effect is due to the specific chemical structure of the active compound.
Positive Control Compound A well-characterized, structurally different inhibitor of the same target.If a known inhibitor of your target reproduces the phenotype, it increases confidence that the phenotype is linked to the inhibition of that target.
Rescue Experiment Overexpressing a drug-resistant mutant of the target or supplementing a downstream product.This is a gold-standard experiment. If the phenotype is reversed, it provides powerful evidence for on-target action.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for the essential experiments discussed above.

Protocol 1: Determining the Cytotoxicity Profile (CC50)

This protocol uses a standard MTT assay to measure cell metabolic activity as a proxy for viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5-Chlorosalicylanilide stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of 5-Chlorosalicylanilide in complete medium. Include a vehicle-only control. A typical concentration range to start with is 100 µM down to ~50 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. log[Concentration]. Use a non-linear regression model to calculate the CC50 value (the concentration that causes 50% reduction in viability).

Protocol 2: Validating Target Engagement with Western Blot-Based CETSA

This protocol provides a framework for performing a basic CETSA experiment.

Materials:

  • Cell culture flasks

  • 5-Chlorosalicylanilide and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Cell scraper

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge or high-speed microcentrifuge

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to your target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat two flasks of cells, one with the desired concentration of 5-Chlorosalicylanilide and one with an equivalent amount of vehicle, for your standard treatment time.

  • Harvesting: Harvest the cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend the cell pellet in PBS with inhibitors.

  • Lysate Aliquoting: Aliquot the cell suspension into a series of PCR tubes for each condition (e.g., 8 tubes for vehicle, 8 for compound).

  • Thermal Challenge: Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C, 75°C). One tube should be kept at room temperature as a non-heated control.

  • Lysis and Clarification: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at >20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Quantify the protein concentration and normalize all samples to the same concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein in each sample.

  • Analysis: Quantify the band intensities and plot them against the temperature for both the vehicle and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Section 4: Advanced Strategies for Off-Target Identification

If you suspect significant off-target effects are confounding your results, more advanced, unbiased techniques are required.

Identifying Unintended Targets

1. Proteome-Wide CETSA (Thermal Proteome Profiling - TPP): This is a scaled-up version of CETSA that uses quantitative mass spectrometry instead of Western blotting to identify all proteins in the cell that are stabilized by the compound.[4][5] This powerful technique can provide a comprehensive list of direct binding partners and potential off-targets.

2. Kinome Profiling: If your intended target is a kinase, or if you suspect off-target effects on signaling pathways, kinome profiling is an excellent option.[6] This involves screening your compound against a large panel of recombinant kinases (often hundreds) to assess its selectivity.[7][8] This data can reveal unexpected kinase interactions that could explain observed phenotypes.

3. Chemical Proteomics: This approach uses a modified version of your compound (a chemical probe) that can be used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[9][10]

Section 5: Visualized Workflows and Concepts

Decision-Making Workflow

This diagram outlines a logical flow for investigating a phenotype observed after treatment with 5-Chlorosalicylanilide.

G A Phenotype Observed with 5-Chlorosalicylanilide B Step 1: Determine Cytotoxicity (CC50 Dose-Response) A->B C Is Phenotype Observed at Non-Toxic Concentration? B->C D Step 2: Confirm Target Engagement in Intact Cells (CETSA) C->D Yes J Re-evaluate Hypothesis: Phenotype may be due to general toxicity. C->J No E Does Compound Engage Target at Relevant Concentration? D->E F Step 3: Perform Rescue Experiment (e.g., Mutant Overexpression) E->F Yes I Investigate Off-Target Effects (e.g., TPP, Kinome Screen) E->I No G Is Phenotype Rescued? F->G H High Confidence in On-Target Effect G->H Yes G->I No

Caption: A logical workflow for validating on-target effects.

Principle of the Cellular Thermal Shift Assay (CETSA)

This diagram illustrates the core concept behind CETSA.

CETSA_Principle cluster_0 Vehicle Control (DMSO) cluster_1 Compound-Treated P1 Target Protein Heat1 Apply Heat P2_agg Denatured & Aggregated Heat1->P2_agg Low Temp Compound 5-Chloro... Complex Stabilized Complex P3 Target Protein P3->Complex Binding Heat2 Apply Heat P4_sol Soluble & Functional Heat2->P4_sol High Temp

Caption: Ligand binding stabilizes the target protein against heat denaturation.

References

  • Ghoshal, K., et al. (2010). Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Cancer Research.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • National Center for Biotechnology Information. (n.d.). 5-Chlorosalicylanilide. PubChem Compound Database. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines.
  • Taki, M., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Mortimer, D., et al. (2017). Volatile organic compounds and good laboratory practices in the in vitro fertilization laboratory. Journal of Assisted Reproduction and Genetics. Available at: [Link]

  • Juttermann, R., et al. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • AbbVie. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]

  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Lim, Y., et al. (2023). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Biomedical Science. Available at: [Link]

  • Brieflands. (n.d.). deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. Brieflands. Available at: [Link]

  • Journal of Assisted Reproduction and Genetics. (2022). Use of mineral oil in IVF culture systems: physico-chemical aspects, management, and safety. Journal of Assisted Reproduction and Genetics. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • National Library of Medicine. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. National Library of Medicine. Available at: [Link]

  • National Library of Medicine. (2024). Synthesis, Characterization, and Cytotoxicity Evaluation of Chlorambucil-Functionalized Mesoporous Silica Nanoparticles. National Library of Medicine. Available at: [Link]

  • National Library of Medicine. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Library of Medicine. Available at: [Link]

  • ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Springer. (n.d.). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • ACS Publications. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]

  • Nanosonics. (n.d.). High level disinfection of transvaginal probes in IVF and similar settings. Nanosonics. Available at: [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Frontiers. (2022). Current Advances in CETSA. Frontiers in Physiology. Available at: [Link]

  • ACS Publications. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media. Google Patents.
  • ResearchGate. (n.d.). Strategies to reduce off-target effects. ResearchGate. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • YouTube. (2022). Greasing the Wheels of Success in the IVF Lab: The Importance of Oil Overlay in Modern Embryo Culture. YouTube. Available at: [Link]

  • National Library of Medicine. (2025). In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. National Library of Medicine. Available at: [Link]

  • National Library of Medicine. (n.d.). Cytotoxic compounds from Laurencia pacifica. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 26 Clean room technology and IVF outcomes: Brazil: A Practical Guide. ResearchGate. Available at: [Link]

  • PubMed. (2023). deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines. PubMed. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. Available at: [Link]

  • ResearchGate. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available at: [Link]

  • National Library of Medicine. (n.d.). Determining target engagement in living systems. National Library of Medicine. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Available at: [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Available at: [Link]

  • ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available at: [Link]

  • YouTube. (2021). How to measure and minimize off-target effects.... YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Chlorosalicylanilide (5-CSA) Synthesis &amp; Purification

Introduction: The Scope of Support Welcome to the technical support center for 5-Chlorosalicylanilide (5-CSA) . This guide addresses the specific challenges encountered during the condensation of 5-chlorosalicylic acid w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of Support

Welcome to the technical support center for 5-Chlorosalicylanilide (5-CSA) . This guide addresses the specific challenges encountered during the condensation of 5-chlorosalicylic acid with aniline , typically mediated by Phosphorus Trichloride (PCl₃) . While other routes exist (e.g., direct chlorination of salicylanilide), the condensation route is preferred for high-purity applications to avoid difficult-to-separate regioisomers (3-chloro vs. 5-chloro).

This document is structured to troubleshoot the three critical phases of production: Reaction Kinetics , Purification/Isolation , and Quality Control .

Module 1: Synthesis Optimization (Reaction Phase)

Core Protocol: The industry-standard method involves the "one-pot" condensation of 5-chlorosalicylic acid and aniline using PCl₃ as the dehydrating coupling agent in an aromatic solvent (Chlorobenzene or Toluene).

Standard Operating Parameters (Baseline)
ParameterRecommended ValueScientific Rationale
Stoichiometry 1.0 eq Acid : 1.0–1.1 eq Aniline : 0.35–0.4 eq PCl₃PCl₃ has 3 reactive chlorides; 0.33 eq is theoretical, but slight excess drives completion. Excess aniline acts as an HCl scavenger.
Solvent Chlorobenzene or TolueneHigh boiling points allow reflux at >110°C, necessary to drive HCl gas evolution.
Temperature Reflux (110°C – 132°C)Kinetic energy required for the amide bond formation via the intermediate phosphite ester.
Atmosphere Dry NitrogenPCl₃ hydrolyzes violently with moisture, degrading the reagent and generating uncontrolled HCl.
Troubleshooting Guide: Reaction Phase

Q1: The reaction mixture has turned into a viscous, un-stirrable semi-solid. What happened?

  • Diagnosis: This is likely the formation of the intermediate phosphite ester complex or amine hydrochloride salts precipitating too early due to insufficient solvent volume or low temperature.

  • Solution:

    • Increase solvent volume (maintain 5–7 mL per gram of starting material).

    • Ensure the reaction is at full reflux. The intermediates often solubilize at >100°C.

    • Critical Step: Verify agitation power. High torque overhead stirring is required; magnetic stir bars often fail here.

Q2: I am observing a delayed exotherm after adding PCl₃. Is this normal?

  • Diagnosis: No. This indicates "pooling" of PCl₃ due to low temperature or poor mixing during addition.

  • Risk: Sudden runaway reaction and massive HCl evolution.

  • Corrective Action: PCl₃ must be added dropwise to the refluxing (or near-refluxing) mixture. Do not add PCl₃ to a cold reactor unless you have a programmed heating ramp that accounts for the accumulation of unreacted reagent.

Q3: The reaction is complete by TLC, but the yield is <60%. Where is the product?

  • Diagnosis: Incomplete hydrolysis of the phosphorus-intermediate complex. The product is likely trapped in a "polyphosphite" matrix.

  • Solution: The quench step is as important as the reaction. You must reflux the reaction mixture with water (or dilute acid) for 30–60 minutes after the reaction to hydrolyze the P-O bonds and release the free amide.

Module 2: Purification & Isolation (The Work-up)

Core Challenge: Removing unreacted aniline (toxic), unreacted 5-chlorosalicylic acid, and phosphorus residues.

Workflow Visualization

SynthesisWorkflow Start Crude Reaction Mixture (Toluene/Chlorobenzene) Quench Step 1: Acidic Quench (Dilute HCl, Reflux 30 min) Start->Quench Hydrolyze P-complexes Filter Step 2: Hot Filtration (Remove insolubles if any) Quench->Filter Cool Step 3: Cool to 20°C Precipitate Crude Product Filter->Cool Wash1 Step 4: Dilute HCl Wash (Removes Aniline) Cool->Wash1 Filter cake treatment Wash2 Step 5: NaHCO3 Wash (Removes unreacted Acid) Wash1->Wash2 Recryst Step 6: Recrystallization (Ethanol or AcOH) Wash2->Recryst Final Pure 5-Chlorosalicylanilide (>98% Purity) Recryst->Final

Figure 1: Optimized isolation workflow ensuring removal of specific impurities at chemically logical stages.

Troubleshooting Guide: Isolation Phase

Q4: My product has a persistent pink/reddish hue. How do I remove it?

  • Diagnosis: Oxidation of trace aniline or phenol moieties. Salicylanilides are prone to photo-oxidation.

  • Solution:

    • Charcoal Treatment: During the recrystallization step (in hot Ethanol), add 1-2% activated carbon, stir for 15 mins, and filter hot.

    • Solvent Switch: If Ethanol fails, recrystallize from Acetic Acid . The acidic environment often stabilizes the phenol and helps purge colored oxidative impurities.

Q5: The melting point is broad (e.g., 200–208°C) instead of sharp (210–212°C).

  • Diagnosis: Presence of Aniline Hydrochloride or 5-Chlorosalicylic Acid .

  • Validation Test: Dissolve a small sample in water/methanol.

    • Add AgNO₃: White precipitate = Chloride contamination (Aniline HCl).

    • Measure pH: Acidic pH = Unreacted Salicylic acid.

  • Corrective Action:

    • If Aniline remains: Slurry wash the solid in 2N HCl. Aniline converts to the water-soluble anilinium salt.

    • If Acid remains: Slurry wash in 5% Sodium Bicarbonate (NaHCO₃).[1] The starting acid converts to the soluble sodium salicylate.

Module 3: Quality Control & Characterization

Impurity Profiling Logic

Use the following logic tree to identify impurities based on HPLC Relative Retention Time (RRT) or chemical behavior.

ImpurityLogic Impurity Unknown Impurity Detected RRT_Low RRT < 0.5 (Early Eluting) Impurity->RRT_Low Polar RRT_High RRT > 1.1 (Late Eluting) Impurity->RRT_High Non-polar Aniline Impurity: Aniline (Basic, Toxic) RRT_Low->Aniline Check pH 10 wash StartAcid Impurity: 5-Chloro- salicylic Acid RRT_Low->StartAcid Check pH 2 wash Dimer Impurity: Ester-Amide Dimer (Over-reaction) RRT_High->Dimer Check Stoichiometry

Figure 2: Diagnostic logic for identifying common impurities based on chromatographic behavior.

Key Analytical Specifications
TestSpecificationNotes
Appearance White to off-white crystalline powderDiscoloration indicates oxidation.
Melting Point 210°C – 212°C Sharp range indicates high purity. Lower ranges suggest eutectic mixtures with starting materials.
Solubility Soluble in Acetone, Ethanol; Insoluble in WaterIf soluble in water, you have isolated a salt, not the free phenol.
IR Spectrum Amide Carbonyl (~1640 cm⁻¹)Absence of broad -OH carboxylic stretch (from starting material).

References

  • Synthesis Process: Process for Preparing Salicylanilides.[1][2] US Patent 3,231,611. (Describes the PCl₃ condensation method in chlorobenzene).

  • Chemical Properties & Safety: 5-Chlorosalicylanilide Compound Summary. PubChem, National Library of Medicine. (Provides melting point, toxicity, and CAS data).

  • Recrystallization Protocols: Recrystallization of Salicylanilide Derivatives. BenchChem Protocols / University of Massachusetts Lab Guides. (General procedures for purifying amide solids).

  • Structural Characterization: Crystal Structure of 5-Chloro Salicylamides. MDPI (Discusses hydrogen bonding and structural confirmation).

Sources

Optimization

Technical Support Center: 5-Chlorosalicylanilide (5-CSA) Stability &amp; Degradation

This Technical Support Guide is designed to assist researchers in maintaining the integrity of 5-Chlorosalicylanilide (5-CSA) during experimental workflows. It prioritizes the most common degradation vectors: photolysis...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to assist researchers in maintaining the integrity of 5-Chlorosalicylanilide (5-CSA) during experimental workflows. It prioritizes the most common degradation vectors: photolysis and hydrolysis.[1]

[1]

Compound Class: Halogenated Salicylanilide Primary Risk Factors: UV/Visible Light Exposure, Extreme pH, Oxidative Stress CAS: 4638-48-6[1]

⚠️ Urgent: Photostability Alert

Issue: "My HPLC peak area for 5-CSA dropped by 20% after the sample sat in the autosampler for 4 hours."

Diagnosis: Photochemical Cyclization. Salicylanilides are intrinsically photosensitive.[1] Upon exposure to UV or strong visible light, 5-CSA undergoes an Excited State Proton Transfer (ESPT).[1] This often leads to a Photo-Fries rearrangement or, more commonly, photocyclization to form benzoxazoles.[1] This reaction is irreversible and occurs even in standard laboratory lighting.[1]

Mechanism of Failure
  • Excitation: The phenolic proton forms an intramolecular hydrogen bond with the amide carbonyl.[1]

  • Cyclization: Under light, the carbonyl oxygen attacks the phenolic ring.[1]

  • Product: Formation of 2-phenylbenzoxazole derivatives and release of HCl (dechlorination) or water.[1]

Troubleshooting Steps
  • Immediate Action: Switch to amber borosilicate glassware for all stock and working solutions.

  • Autosampler: Ensure the autosampler door is opaque or the vial tray is covered.[1]

  • Lighting: If working with solid-phase extraction (SPE) or open-column chromatography, use yellow-filtered sodium lamps or work in low-light conditions.

Module 1: Degradation Pathways & Mechanisms[1][2][3]

The following diagram illustrates the three primary degradation routes for 5-CSA. Use this to identify "ghost peaks" in your chromatograms.[1]

degradation_pathways CSA 5-Chlorosalicylanilide (Parent) Photo Photolysis (UV/Vis Light) CSA->Photo ESPT Mechanism Hydro Hydrolysis (Acid/Base) CSA->Hydro Amide Cleavage Oxid Oxidation (Radical/Peroxide) CSA->Oxid Phenolic Oxidation Benzoxazole Benzoxazole Derivatives (Cyclization Product) Photo->Benzoxazole -H2O / Cyclization Dechloro Dechlorinated Analog (Salicylanilide) Photo->Dechloro Reductive Dechlorination AcidProd 5-Chlorosalicylic Acid Hydro->AcidProd C-N Bond Break Aniline Aniline Hydro->Aniline Leaving Group Quinone Quinone/Coupled Products Oxid->Quinone Radical Coupling

Figure 1: Primary degradation pathways of 5-Chlorosalicylanilide.[1] Photolysis is the kinetically dominant pathway under standard lab conditions.

Module 2: Hydrolytic & Chemical Stability FAQ

Q: Is 5-CSA stable in cell culture media (pH 7.4)? A: Generally, yes. The amide bond in salicylanilides is relatively robust at neutral pH (7.0–7.[1]4) at 37°C. Significant hydrolysis typically requires catalysis by strong acid (pH < 2) or strong base (pH > 10) combined with heat.[1]

  • Risk Factor:[1] If your media contains high serum (FBS) concentrations, enzymatic hydrolysis (amidase activity) or protein binding (albumin) may mimic degradation by reducing the free drug concentration.[1]

Q: I see a new peak at a lower retention time (Reverse Phase LC). What is it? A: This is likely 5-chlorosalicylic acid .[1]

  • Logic: Hydrolysis cleaves the molecule into two smaller fragments.[1] 5-chlorosalicylic acid is more polar (due to the carboxylic acid group) than the parent amide, causing it to elute earlier on C18 columns.[1]

  • Verification: Check for a mass shift.[1] The parent is ~247 Da.[1] 5-chlorosalicylic acid is ~172 Da.[1]

Q: Can I use DMSO as a solvent? A: Yes, but with caution. DMSO is an excellent solvent for 5-CSA, but it is hygroscopic.[1]

  • The Trap: Wet DMSO can facilitate slow hydrolysis over long storage periods.[1]

  • Solution: Store DMSO stocks at -20°C in single-use aliquots to prevent repeated moisture entry.[1]

Module 3: Analytical Method Optimization

When developing HPLC/LC-MS methods, degradation products can co-elute with the parent.[1] Use this guide to optimize resolution.

Recommended Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Column C18 or Phenyl-HexylPhenyl-hexyl columns offer better selectivity for the aromatic salicylanilide structure via pi-pi interactions.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the phenolic OH (pKa ~7-8) and the salicylic acid degradant, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN typically provides lower backpressure and sharper peaks for hydrophobic amides compared to Methanol.[1]
Wavelength 270 nm or 330 nm5-CSA has dual maxima. 330 nm is more specific; many simple protein impurities absorb at 280 nm.[1]
Flow Rate 0.3 - 0.5 mL/minLower flow rates in LC-MS enhance ionization efficiency for this hydrophobic molecule.[1]

Module 4: Standardized Forced Degradation Protocol

To validate your analytical method, you must prove it can separate 5-CSA from its breakdown products.[1] Follow this stress-test protocol.

Photolytic Stress (The Critical Test)
  • Step 1: Prepare a 100 µM solution of 5-CSA in Methanol/Water (50:50).[1]

  • Step 2: Expose to a cool-white fluorescent light or UV lamp (365 nm) for 4 hours.

  • Step 3: Keep a "Dark Control" wrapped in aluminum foil adjacent to the test sample.[1]

  • Expectation: 10-30% degradation in the exposed sample; <2% in the dark control.[1]

Acid/Base Hydrolysis[1][4]
  • Acid: Mix 5-CSA with 1N HCl. Heat at 60°C for 2 hours.

  • Base: Mix 5-CSA with 0.1N NaOH. Heat at 60°C for 2 hours.

  • Note: Salicylanilides are often less stable in base due to the formation of the phenolate ion, which activates the ring for oxidation and hydrolysis.

Oxidative Stress[1]
  • Step 1: Mix 5-CSA with 3% Hydrogen Peroxide (

    
    ).[1]
    
  • Step 2: Incubate at Room Temperature for 4 hours.

  • Expectation: Formation of quinone species (often colored yellow/brown).[1]

Troubleshooting Workflow Diagram

Use this decision tree when you observe unexpected data.

troubleshooting_workflow Start Problem: Loss of 5-CSA Signal CheckLight Was sample exposed to light? Start->CheckLight CheckPH Is pH > 8 or < 3? CheckLight->CheckPH No ActionAmber Action: Use Amber Glassware (Photolysis suspected) CheckLight->ActionAmber Yes CheckTemp Was temp > 40°C? CheckPH->CheckTemp No ActionBuffer Action: Adjust Buffer pH (Hydrolysis suspected) CheckPH->ActionBuffer Yes ActionStore Action: Store at 4°C or -20°C CheckTemp->ActionStore Yes Check Adsorption\n(Stickiness to plastic) Check Adsorption (Stickiness to plastic) CheckTemp->Check Adsorption\n(Stickiness to plastic) No

Figure 2: Step-by-step troubleshooting for signal loss in 5-CSA experiments.[1]

References

  • PubChem. (n.d.).[1] 5-Chlorosalicylanilide | C13H10ClNO2.[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Swan, G. E. (1999).[1] The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61–70.[2] [Link]

  • Kratky, M., Vinsova, J. (2023).[1] Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1636.[1] [Link]

  • Gensmantel, N. P., et al. (1980).[1] Mechanism of hydrolysis of salicylanilides. Journal of the Chemical Society, Perkin Transactions 2.[1] (General reference for amide hydrolysis mechanism in this class).

Sources

Troubleshooting

Technical Support Center: Optimizing Electroporation for 5-Chlorosalicylanilide (5-CSA)

Executive Summary & Technical Context[1][2][3][4][5] Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to deliver 5-Chlorosalicylanilide (5-CSA) into eukaryotic cells...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to deliver 5-Chlorosalicylanilide (5-CSA) into eukaryotic cells and are encountering issues with solubility, low uptake efficiency, or unexpected cytotoxicity.

The Core Challenge: 5-CSA is a hydrophobic salicylanilide (MW ~247.7 g/mol ) with protonophoric properties (mitochondrial uncoupling).[1] Unlike hydrophilic DNA, which requires electrophoretic drive, 5-CSA delivery relies on electro-permeabilization followed by diffusion.[1] The technical difficulty lies in the "Solubility-Conductivity Paradox": 5-CSA requires organic solvents (like DMSO) which can alter the conductivity of your electroporation buffer, leading to arcing or cell death.

This guide moves beyond standard transfection protocols, utilizing Electrochemotherapy (ECT) principles adapted for hydrophobic small molecules.[1]

Pre-Pulse Chemistry: The Solubility-Conductivity Interface

Before touching the pulse generator, you must stabilize the chemical environment. 5-CSA is poorly soluble in neutral aqueous buffers.[1]

The Protocol: Preparing the "Pulse Cocktail"
ParameterSpecificationTechnical Rationale
Stock Solvent 100% DMSO (Anhydrous)5-CSA is hydrophobic.[1] Aqueous stocks will precipitate immediately.[1]
Stock Conc. 10 - 50 mM High concentration allows for minimal volume addition to the cuvette.[1]
Working Buffer Low-Conductivity Electroporation Buffer (e.g., Hypoosmolar or Sucrose-based)High salt (PBS) + DMSO increases risk of arcing.[1] Low conductivity buffers widen the safety window.[1]
Max DMSO % < 1.0% (v/v) CRITICAL: DMSO concentrations >1% destabilize the membrane before the pulse, causing irreversible lysis when the field is applied.
pH 7.2 - 7.4 5-CSA is a weak acid (pKa ~6-7).[1] At physiological pH, it exists in equilibrium.[1] Extreme pH changes will alter its charge and electrophoretic mobility.[1]

Application Note: Do not add 5-CSA directly to the buffer.[1] Dilute the DMSO stock into the cell suspension immediately before pulsing to prevent precipitation or passive uptake saturation.

Core Electroporation Parameters (The "Golden" Standard)

For small molecules (MW < 500 Da), we utilize Square Wave pulses.[1] Unlike Exponential Decay (used for bacteria/yeast), Square Wave allows precise control over the "Pore Open Time" without excessive heating.

Base Protocol (Mammalian Cells):

  • Waveform: Square Wave[1][2][3]

  • Voltage (Field Strength): 800 – 1200 V/cm[1]

  • Pulse Length: 100 µs

  • Number of Pulses: 8

  • Interval: 1 Hz (1 second) or 5 kHz (rapid burst)

Optimization Matrix

If the Base Protocol fails, use this matrix to adjust. Change only one variable at a time.

VariableAdjustmentEffect on 5-CSA DeliveryRisk
Field Strength (V/cm) Increase (+100 V/cm steps) Increases the area of permeabilized membrane.[1]High risk of irreversible electroporation (Death).[1]
Pulse Length (µs) Increase (to 200-500 µs) Increases the duration pores remain open, allowing more diffusion.[1]Joule heating (thermal damage).[1]
Pulse Number Increase (to 10-12) Increases probability of pore formation.[1]Cytoskeletal collapse.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for 5-CSA delivery, highlighting the divergence from standard DNA transfection.

G cluster_mech Mechanism Check Start Start: 5-CSA Delivery Solubility Step 1: Solubilization (DMSO Stock) Start->Solubility BufferPrep Step 2: Buffer Mix (Keep DMSO < 1%) Solubility->BufferPrep CheckPrecip Cloudy/Precipitate? BufferPrep->CheckPrecip CheckPrecip->Solubility Yes (Reformulate) Pulse Step 3: Apply Pulse (Square Wave, 8x100µs) CheckPrecip->Pulse Clear Solution PostPulse Step 4: Recovery (10 min @ RT) Pulse->PostPulse Assay Step 5: Viability Assay PostPulse->Assay Mechanisms 5-CSA is a Protonophore. Avoid MTT Assay (False Positives). Use Calcein-AM/PI. Assay->Mechanisms

Caption: Workflow emphasizing the critical solubility check and the specific warning against metabolic assays for mitochondrial uncouplers.

Troubleshooting & FAQs

Q1: My cuvette "popped" (Arced). What happened?

Diagnosis: The conductivity in the cuvette was too high, causing a dielectric breakdown.

  • Cause A: Too much DMSO.[1] DMSO lowers the dielectric constant of water.[1] Fix: Ensure final DMSO is <1%.

  • Cause B: Ionic Buffer.[1] You used PBS or Media (high salt) with high voltage (>1000 V/cm).[1] Fix: Switch to a low-conductivity electroporation buffer (e.g., sucrose/mannitol based) or reduce voltage.

Q2: Cells are dying, but I see no uptake.

Diagnosis: You are likely observing "drug toxicity" masquerading as "electroporation death."[1]

  • The Trap: 5-CSA uncouples oxidative phosphorylation.[1] If you electroporate a high dose, you instantly deplete cellular ATP.[1]

  • The Fix:

    • Perform a "Pulse-Only" control (Buffer + Pulse, No Drug).[1]

    • Perform a "Drug-Only" control (Buffer + Drug, No Pulse).[1]

    • If Drug-Only cells die, lower the 5-CSA concentration.[1] Electroporation increases potency by orders of magnitude; you may need 100x less drug than in passive incubation.[1]

Q3: Which viability assay should I use?

CRITICAL WARNING: Do NOT use MTT, MTS, or Alamar Blue.[1]

  • Reason: These assays depend on mitochondrial reductase activity.[1] Since 5-CSA targets mitochondria, these assays will show 0% viability (metabolic arrest) even if the membrane is intact and the cell is recoverable.

  • Recommendation: Use Calcein-AM (Live) / Propidium Iodide (Dead) or Trypan Blue exclusion.[1] These measure membrane integrity, which is the correct metric for electroporation safety.

Q4: Can I use Exponential Decay pulses?

Answer: It is possible but suboptimal.

  • Reason: Exponential pulses have a long "tail" of low voltage that causes heating without contributing to permeabilization.[1] For small molecules, the Square Wave (maintaining a constant field above the threshold,

    
    ) is far more efficient and preserves viability.
    

References

  • Kotnik, T., et al. (2019).[1] "Electroporation-based applications in biotechnology." Trends in Biotechnology. Link

  • Gehl, J., et al. (2018).[1] "Updated standard operating procedures for electrochemotherapy of cutaneous tumours and skin metastases." Acta Oncologica. Link

    • Note: Defines the standard 8 pulses, 100µs, 1000+ V/cm protocol for small molecule delivery.
  • PubChem. "5-Chlorosalicylanilide Compound Summary."[1][4] National Library of Medicine.[1] Link

    • Source for physicochemical properties (MW, Hydrophobicity).
  • Yarmush, M. L., et al. (2014).[1] "Electroporation-based DNA delivery plasmids and small molecules."[1][2][5] Annual Review of Biomedical Engineering. Link

  • Pakhomov, A. G., et al. (2015).[1] "Electroporation-mediated delivery of hydrophobic molecules."[1] Biochimica et Biophysica Acta (BBA).[1] Link

Sources

Optimization

how to prevent degradation of 5-Chlorosalicylanilide stock solutions

Welcome to the technical support guide for 5-Chlorosalicylanilide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 5-Chlorosalicylanilide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chlorosalicylanilide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 5-Chlorosalicylanilide stock solutions. Inconsistent experimental results can often be traced back to degraded compound stocks; this guide provides field-proven insights and validated protocols to mitigate this risk.

Section 1: Understanding the Instability of 5-Chlorosalicylanilide

5-Chlorosalicylanilide is a chlorinated aromatic amide.[1] Its chemical structure, containing an amide linkage and a phenolic ring, makes it susceptible to specific degradation pathways. The primary mechanisms of degradation are hydrolysis and photolysis. Understanding these vulnerabilities is the first step toward prevention.

  • Hydrolysis: The amide bond in the salicylanilide structure can be cleaved by water, a reaction that is significantly accelerated by acidic or basic conditions.[2][3] This process breaks the molecule into its constituent parts: 5-chlorosalicylic acid and aniline.

  • Photodegradation: As a chlorinated aromatic compound, 5-Chlorosalicylanilide is sensitive to light, particularly in the UV spectrum.[4][5] Light exposure can initiate cleavage of the carbon-chlorine bond or other complex photochemical reactions, leading to the formation of impurities.[6]

Below is a diagram illustrating the primary degradation pathways.

cluster_main Degradation of 5-Chlorosalicylanilide cluster_pathways Primary Degradation Stressors cluster_products Degradation Products Compound 5-Chlorosalicylanilide (Active Compound) Hydrolysis Hydrolysis (Water, Acid/Base) Compound->Hydrolysis Photolysis Photodegradation (UV Light Exposure) Compound->Photolysis Hydrolysis_Products 5-Chlorosalicylic Acid + Aniline Hydrolysis->Hydrolysis_Products Photo_Products Various Photolytic Byproducts Photolysis->Photo_Products

Caption: Key degradation pathways for 5-Chlorosalicylanilide.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling of 5-Chlorosalicylanilide.

Q1: What is the best solvent for preparing 5-Chlorosalicylanilide stock solutions?

A1: The ideal solvent should be aprotic, anhydrous (water-free), and capable of readily dissolving the compound. We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[7] Dimethylformamide (DMF) is a suitable alternative. Aprotic solvents are critical because they do not have a proton to donate and therefore do not actively participate in the hydrolysis of the amide bond.[7] Always use a fresh, unopened bottle of anhydrous solvent or one that has been properly stored to prevent water absorption.

Q2: What is the recommended storage temperature for the stock solutions?

A2: Temperature is a critical factor affecting chemical stability; lower temperatures slow the rate of all chemical reactions, including degradation.[8] For routine use (up to one month), storage at -20°C is recommended. For long-term archival storage (beyond one month), -80°C is preferable.

Q3: How long can I expect my stock solution to be stable?

A3: As a general guideline, a properly prepared stock solution stored in single-use aliquots at -20°C should be usable for up to one month. However, the stability of any solution is finite. We strongly advise researchers to perform their own stability validation, especially for long-term or sensitive experiments. See Section 5 for a protocol on stability verification.

Q4: My compound is a white powder. My stock solution in DMSO is clear and colorless. Is this correct?

A4: Yes. 5-Chlorosalicylanilide is a white to off-white solid, and it should form a clear, colorless solution in DMSO.[9] A yellow or brown tint is a primary visual indicator of degradation and suggests the solution should be discarded.

Q5: Why is it crucial to aliquot the stock solution?

A5: Aliquoting into single-use volumes is a cornerstone of maintaining compound integrity. This practice prevents two major issues:

  • Contamination: Repeatedly opening a main stock vial increases the risk of introducing contaminants, including atmospheric moisture that can facilitate hydrolysis.

  • Freeze-Thaw Cycles: Subjecting the entire stock solution to repeated cycles of freezing and thawing can accelerate degradation. Each thaw cycle can introduce dissolved oxygen and atmospheric water, while temperature fluctuations can impact stability.

Q6: Should I be concerned about light exposure during my experiments?

A6: Yes. Due to the risk of photodegradation, all handling of 5-Chlorosalicylanilide, both in solid and solution form, should be done with minimal light exposure.[4][5] Use amber-colored vials for storage and preparation.[10] When working on a benchtop, wrap tubes containing the solution in aluminum foil.

Section 3: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving issues related to stock solution stability.

cluster_investigation Investigation Steps cluster_action Corrective Actions Start Problem Observed: Inconsistent Results or Suspected Degradation Check_Visual Step 1: Visual Inspection (Thaw a fresh aliquot) Start->Check_Visual Decision_Visual Is solution clear, colorless, and free of precipitate? Check_Visual->Decision_Visual Check_Analytical Step 2: Analytical Verification (e.g., HPLC, LC-MS) Decision_Visual->Check_Analytical Yes Action_Discard Action: Discard entire stock. Review preparation protocol. Decision_Visual->Action_Discard No (Color change/precipitate) Compare Compare purity profile to a freshly prepared standard solution. Check_Analytical->Compare Decision_Purity Does purity match the fresh standard (e.g., >98%)? Compare->Decision_Purity Decision_Purity->Action_Discard No Action_Review_Handling Action: Solution is likely stable. Review downstream experimental procedures for error sources. Decision_Purity->Action_Review_Handling Yes Action_Prepare_New Action: Prepare a fresh stock using the validated protocol. Action_Discard->Action_Prepare_New

Caption: Troubleshooting workflow for suspected stock solution degradation.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

This protocol provides a self-validating system for preparing high-quality stock solutions.

cluster_prep Preparation Phase cluster_storage Storage Phase Start Equilibrate compound to room temp. Weigh Weigh 2.48 mg of 5-Chlorosalicylanilide (MW: 247.67 g/mol) Start->Weigh Add_Solvent Add 1 mL of anhydrous DMSO to the vial. Weigh->Add_Solvent Dissolve Vortex/sonicate at RT until fully dissolved. (Solution must be clear). Add_Solvent->Dissolve Aliquot Aliquot into single-use volumes (e.g., 20 µL) into amber vials. Dissolve->Aliquot Inert Optional: Flush vial headspace with Argon or Nitrogen. Aliquot->Inert Seal Seal vials tightly with PTFE-lined caps. Inert->Seal Store Store immediately at -20°C (short-term) or -80°C (long-term). Seal->Store End Stock solution ready for use. Store->End

Caption: Workflow for preparing a stable stock solution.

Methodology:

  • Preparation: Before opening, allow the vial of solid 5-Chlorosalicylanilide to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a fume hood, accurately weigh the required amount of compound into a sterile, amber glass vial. For a 10 mM stock, this would be 2.48 mg per 1 mL of solvent.

  • Dissolution: Add the appropriate volume of anhydrous DMSO. Cap the vial securely and vortex or sonicate in a room temperature water bath until the solid is completely dissolved. Visually confirm that no particulates remain.

  • Aliquoting: Immediately dispense the solution into smaller, single-use aliquots in amber microvials or tubes.

  • Inert Gas (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation.

  • Sealing and Labeling: Seal each aliquot tightly. Label clearly with the compound name, concentration, solvent, and preparation date.

  • Storage: Immediately place the labeled aliquots in a freezer at -20°C or -80°C.

Protocol 2: Verifying Stock Solution Stability by HPLC

This protocol allows you to empirically determine the stability of your stock solution under your specific storage conditions.

  • Timepoint Zero (T=0): Immediately after preparing a new batch of stock solution, remove one aliquot. Dilute it to a suitable concentration (e.g., 10-50 µM) in the mobile phase. Inject onto a calibrated HPLC system (e.g., C18 column) and record the chromatogram. Integrate the peak area of the parent compound; this is your 100% reference.

  • Subsequent Timepoints: Store the remaining aliquots under the desired condition (e.g., -20°C). At set intervals (e.g., T=1 week, 2 weeks, 1 month, 3 months), thaw a new aliquot.

  • Analysis: Prepare and analyze the sample exactly as in Step 1.

  • Evaluation: Compare the peak area of the parent compound at each timepoint to the T=0 value. A significant decrease in the main peak area (generally >5-10%) or the appearance of new peaks indicates degradation.[11][12]

Section 5: Summary of Best Practices

This table summarizes the critical parameters for preventing the degradation of 5-Chlorosalicylanilide stock solutions.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFAprotic nature prevents participation in hydrolysis.[7]
Storage Temp. -20°C (≤1 month), -80°C (>1 month)Slows the rate of all chemical degradation reactions.[8]
Light Exposure Minimize at all times; use amber vialsPrevents light-induced photodegradation.[4][5]
Storage Format Single-use aliquotsAvoids contamination and detrimental freeze-thaw cycles.
Atmosphere Air (standard) or Inert Gas (high stability)Inert gas (Ar, N₂) displaces oxygen, preventing oxidation.
pH Avoid aqueous buffers with extreme pHAcidic or basic conditions will catalyze amide hydrolysis.[13][8]
Validation Periodically check purity via HPLC/LC-MSEmpirically confirms the integrity of the stored compound.[14]

By adhering to these guidelines, you can ensure the integrity of your 5-Chlorosalicylanilide stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylanilide. Retrieved from [Link]

  • ResearchGate. (2019). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. Retrieved from [Link]

  • Talbot, R. J. E. (1972). The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. In Comprehensive Chemical Kinetics.
  • MDPI. (2020). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Retrieved from [Link]

  • MDPI. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Retrieved from [Link]

  • Shen, Y.-S., & Ku, Y. (1999). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase.
  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • MDPI. (2021). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • ChemRxiv. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

  • MDPI. (2020). Salicylanilides and Their Anticancer Properties. Retrieved from [Link]

  • Loba Chemie. (n.d.). High Purity Solvents. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • ResearchGate. (2016). Stepwise mechanism for anilide hydrolysis in basic solution. Retrieved from [Link]

  • ResearchGate. (2020). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • MOST Wiedzy. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Autofluorescence of 5-Chlorosalicylanilide in Imaging Experiments

Welcome to the technical support guide for managing autofluorescence when using 5-Chlorosalicylanilide in your imaging experiments. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing autofluorescence when using 5-Chlorosalicylanilide in your imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions to common challenges.

Autofluorescence, the natural emission of light by biological structures, can often interfere with the detection of specific fluorescent signals, leading to decreased sensitivity and potential misinterpretation of data.[1] This guide will walk you through the causes of autofluorescence and provide detailed troubleshooting strategies to ensure the clarity and accuracy of your results.

I. Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about 5-Chlorosalicylanilide and autofluorescence.

Q1: Is 5-Chlorosalicylanilide inherently fluorescent?

Based on available spectral data, 5-Chlorosalicylanilide is not reported to be a strongly fluorescent compound in the ranges typically used for biological imaging.[2] However, like many organic molecules, it has the potential to exhibit some level of fluorescence under certain conditions. The observed autofluorescence in your experiment is more likely to originate from the biological sample itself or be induced by the experimental procedures.

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence is a common phenomenon in biological imaging and can originate from several endogenous molecules within cells and tissues.[3] Some of the most well-known sources include:

  • Metabolic Coenzymes: NADH and flavins (like FAD and riboflavin) are major contributors to cellular autofluorescence, particularly in metabolically active cells.[4]

  • Structural Proteins: Extracellular matrix components like collagen and elastin are highly autofluorescent.[4]

  • Lipofuscin: These pigmented granules accumulate in the lysosomes of aging cells and are a significant source of broad-spectrum autofluorescence.[4][5]

  • Red Blood Cells: The heme groups in red blood cells can cause autofluorescence.[6]

Q3: Can my experimental protocol increase autofluorescence?

Yes, certain steps in your protocol can induce or enhance autofluorescence. Aldehyde-based fixatives, such as paraformaldehyde and glutaraldehyde, are known to cross-link proteins and other biomolecules, which can create fluorescent artifacts.[7] The duration and temperature of fixation can also influence the intensity of this induced autofluorescence.

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance to diagnose and resolve specific autofluorescence issues you may encounter.

Problem 1: High background fluorescence is obscuring my signal of interest.

This is a classic sign of autofluorescence. The first step is to systematically identify the source and then apply the appropriate mitigation strategy.

Causality Behind the Issue:

High background fluorescence reduces the signal-to-noise ratio, making it difficult to distinguish your target's specific signal from the inherent fluorescence of the sample. This is particularly problematic when detecting targets with low expression levels.

Step-by-Step Troubleshooting Workflow:

A Start: High Background Observed B Prepare an 'Unstained Control' Sample (No 5-Chlorosalicylanilide or fluorescent labels) A->B C Image Unstained Control using the same settings B->C D Is significant fluorescence still present? C->D E Source is likely cellular/tissue autofluorescence D->E Yes F Source may be related to 5-Chlorosalicylanilide or other reagents D->F No G Implement Autofluorescence Reduction Strategies (Section III) E->G H Re-evaluate reagent purity and preparation F->H A Acquire 'Lambda Stack' (Image captured at multiple narrow emission bands) B Define Reference Spectra: 1. Your specific fluorophore 2. Autofluorescence (from unstained sample) A->B C Apply Linear Unmixing Algorithm B->C D Generate Separated Images: - Image of specific signal - Image of autofluorescence C->D

Sources

Optimization

optimization of liquid chromatography methods for 5-Chlorosalicylanilide

Topic: Optimization of Liquid Chromatography Methods for 5-Chlorosalicylanilide Role: Senior Application Scientist Status: Operational Physicochemical Profile & Method Strategy Before troubleshooting, you must understand...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Liquid Chromatography Methods for 5-Chlorosalicylanilide Role: Senior Application Scientist Status: Operational

Physicochemical Profile & Method Strategy

Before troubleshooting, you must understand the molecule. 5-Chlorosalicylanilide (5-CSA) is not a generic small molecule; it is a halogenated weak acid with significant lipophilicity. Most chromatographic failures stem from ignoring its pKa or solubility profile.

ParameterValue / CharacteristicImpact on Chromatography
Structure Phenolic hydroxyl + Amide linkerProne to hydrogen bonding with silanols (Peak Tailing).
pKa ~6.7 (Phenolic -OH)CRITICAL: Mobile phase pH must be < 4.5 to keep it neutral. At pH > 6, it ionizes, destroying retention on C18.
LogP ~3.8 - 4.2 (Lipophilic)Requires high organic strength for elution; risk of carryover in autosamplers.
UV Max ~254 nm (Benzene ring) ~325-330 nm (Conjugated system)Use 325 nm for higher selectivity against non-fluorescent impurities; 254 nm for general purity.

Core Method Optimization Guide

Q: What is the recommended starting method for 5-CSA?

Protocol: The "Acid-Lock" Gradient

  • Stationary Phase:

    • Recommendation: C18 with high carbon load (>15%) and end-capping.

    • Expert Tip: Use a "T3" style column (e.g., Waters Atlantis T3 or Phenomenex Luna Omega PS C18). These are designed to resist dewetting in high aqueous phases but, more importantly, have superior end-capping that shields the 5-CSA phenol group from active silanols.

  • Mobile Phase A (Aqueous): Water + 0.1% Formic Acid (pH ~2.7).

    • Why: You must suppress the ionization of the phenol (pKa 6.7). Phosphate buffer (20mM, pH 3.0) is a valid alternative if you need flatter baselines at 210-220 nm.

  • Mobile Phase B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why: ACN provides sharper peaks for halogenated aromatics compared to Methanol, which can increase system pressure and viscosity-driven band broadening.

  • Gradient Profile:

Time (min)% B (ACN)Event
0.040Initial Hold (Focusing)
1.040Injection pulse clears
10.090Elution of 5-CSA (typically ~7-8 min)
12.090Wash lipophilic impurities
12.140Re-equilibration
15.040Ready for next injection

Troubleshooting & FAQs

Category: Peak Shape Issues

Q: My 5-CSA peak is tailing significantly (As > 1.5). How do I fix this?

A: Tailing in salicylanilides is almost always "Silanol Sting." The acidic phenol group is interacting with residual silanols on your silica support.

  • Immediate Fix 1 (pH Check): Verify your aqueous mobile phase pH. If it has drifted above 4.0, the molecule is partially ionizing. Add 0.1% Formic Acid or adjust Phosphate buffer to pH 3.0.

  • Immediate Fix 2 (Ionic Strength): If using Formic Acid, switch to 20mM Ammonium Formate or Potassium Phosphate (pH 3.0). The added salt ions compete with the analyte for silanol sites, effectively "masking" the column.

  • Hardware Check: Ensure your needle wash solvent is strong (e.g., 90% ACN). Tailing can sometimes be a "memory effect" from the injector.

Category: Retention Stability

Q: The retention time is shifting earlier with every injection. Why?

A: This is classic "Phase Collapse" or "Dewetting," though less common with 5-CSA's high organic requirement. More likely, your column is fouling.

  • The Cause: 5-CSA is often synthesized or extracted from complex matrices containing other lipophilic dimers. These build up on the head of the column, slowly modifying the stationary phase chemistry.

  • The Solution: Add a "Sawtooth" wash step. At the end of your run, ramp to 100% ACN for 2 minutes.

  • Expert Insight: If you are analyzing biological samples (plasma/tissue), proteins may be binding. Use a guard column and replace it every 100 injections.

Category: Sensitivity[1]

Q: I cannot detect 5-CSA at low concentrations (ng/mL). Is my detector broken?

A: You are likely using the wrong wavelength or technique.

  • UV Optimization: While 254 nm is standard, 5-CSA has a secondary absorption band around 325-330 nm . Switching to this wavelength often reduces background noise from solvent cutoffs, increasing Signal-to-Noise (S/N) ratio.

  • Fluorescence: If UV is insufficient, 5-CSA is fluorescent.

    • Excitation: 325 nm[1]

    • Emission: 480 nm[1]

    • Gain: This can improve sensitivity by 10-100x over UV.

Visualizing the Logic

Workflow: Method Optimization Pathway

This diagram outlines the logical flow for developing a robust method for 5-CSA, prioritizing pH control and column selection.

MethodOptimization Start Start: 5-CSA Method Dev Check_pKa Step 1: pKa Analysis (pKa ~ 6.7) Start->Check_pKa Select_pH Set Mobile Phase pH Target: pH 2.5 - 3.5 Check_pKa->Select_pH Ensure Neutral State Column_Select Column Selection High Carbon Load C18 (e.g., T3 bonding) Select_pH->Column_Select Organic_Mod Select Organic Modifier Acetonitrile (Sharper Peaks) Column_Select->Organic_Mod Run_Gradient Run Screening Gradient 40% -> 90% B Organic_Mod->Run_Gradient Eval_Peak Evaluate Peak Shape Run_Gradient->Eval_Peak Tailing Issue: Tailing > 1.2 Eval_Peak->Tailing Poor Shape Success Success: As < 1.2 Validate Method Eval_Peak->Success Good Shape Fix_Tailing Action: Add Buffer Salt (20mM Phosphate) or Switch to Phenyl-Hexyl Tailing->Fix_Tailing Fix_Tailing->Run_Gradient Retest

Caption: Logical workflow for optimizing 5-CSA separation, focusing on pH suppression and column chemistry to mitigate peak tailing.

Workflow: Troubleshooting Decision Tree

Use this tree when you encounter specific failures during routine analysis.

Troubleshooting Problem Identify Problem Type_Tail Peak Tailing Problem->Type_Tail Type_Sens Low Sensitivity Problem->Type_Sens Type_Ret Retention Shift Problem->Type_Ret Act_pH Check pH < 3.0 Type_Tail->Act_pH Act_Wave Switch to 325 nm (UV) or 480 nm (FL) Type_Sens->Act_Wave Act_Guard Check Guard Column (Matrix Buildup) Type_Ret->Act_Guard Act_Col Replace Column (Silanol Activity) Act_pH->Act_Col If pH OK Act_Equil Increase Re-equilibration Time Act_Guard->Act_Equil If Guard OK

Caption: Diagnostic decision tree for resolving common 5-CSA chromatographic anomalies.

References

  • Wang, L., et al. (2016).[1] "Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography-fluorescence detector." Analytical Methods, Royal Society of Chemistry.[1]

  • Caldow, M., et al. (2009).[2] "Multi-residue determination of phenolic and salicylanilide anthelmintics... in bovine kidney by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.

  • BenchChem. (2025).[3] "High-Performance Liquid Chromatography (HPLC) Analysis of 3',5,5'-Trichlorosalicylanilide." Application Note.

  • PubChem. "5-Chlorosalicylanilide Compound Summary (CID 14869)." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of 5-Chlorosalicylanilide

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of 5-Chlorosalicylanilide and its analogs, such as niclosamide, in animal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of 5-Chlorosalicylanilide and its analogs, such as niclosamide, in animal studies. This document provides in-depth troubleshooting, scientifically-grounded explanations for experimental choices, and detailed protocols to help you navigate these common hurdles.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions and issues that arise when working with 5-Chlorosalicylanilide.

FAQ 1: Why is the oral bioavailability of my 5-Chlorosalicylanilide compound so low in my animal studies?

Answer:

The poor oral bioavailability of 5-Chlorosalicylanilide is multifactorial, primarily stemming from its physicochemical properties. Key contributing factors include:

  • Poor Aqueous Solubility: 5-Chlorosalicylanilide is a lipophilic molecule with very low water solubility.[1][2] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the intestinal fluids.[3] The low solubility of this compound severely limits its dissolution rate, which is often the rate-limiting step for absorption.[4]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation.[5][6] The liver contains a high concentration of metabolic enzymes that can extensively metabolize 5-Chlorosalicylanilide, significantly reducing the amount of active drug that reaches the bloodstream.[7][8] This phenomenon is known as the first-pass effect.[9]

  • High Lipophilicity: While some lipophilicity is necessary for membrane permeation, excessively high lipophilicity can lead to entrapment within the lipid bilayers of enterocytes, limiting its transit into the portal circulation. This is a common challenge for drugs that fall into the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[4]

FAQ 2: I'm seeing high variability in plasma concentrations between my test subjects. What could be the cause?

Answer:

High inter-subject variability is a common consequence of poor oral bioavailability. The primary reasons include:

  • Dependence on GI Tract Conditions: The dissolution of a poorly soluble drug is highly sensitive to the physiological conditions of the GI tract, which can vary significantly between animals. Factors such as gastric pH, intestinal motility, and the presence or absence of food can all impact the drug's dissolution and subsequent absorption.[10]

  • Food Effects: The presence of food can have a pronounced and variable effect on the bioavailability of lipophilic drugs.[11] In some cases, fatty foods can enhance absorption by increasing the secretion of bile salts, which aid in solubilization. However, this effect can be inconsistent between subjects.

  • Genetic Polymorphisms in Metabolic Enzymes: Variations in the expression and activity of metabolic enzymes in the liver and gut wall can lead to differences in the extent of first-pass metabolism among individual animals.[8]

FAQ 3: Can I simply increase the dose to achieve higher plasma concentrations?

Answer:

While dose escalation might seem like a straightforward solution, it is often not a viable or effective strategy for compounds with dissolution-rate-limited absorption. Here's why:

  • Non-Linear Pharmacokinetics: For poorly soluble drugs, increasing the dose does not always result in a proportional increase in plasma concentration. Beyond a certain point, the undissolved drug will simply pass through the GI tract unabsorbed.

  • Increased Risk of Toxicity: A higher dose increases the concentration of the drug in the GI tract, which could lead to local toxicity. Furthermore, any increase in absorbed drug will also lead to higher concentrations of metabolites, which may have their own toxicity profiles.

  • Formulation Challenges: High doses of a poorly soluble compound can be difficult to formulate into a reasonably sized dosage form for animal studies.

FAQ 4: What are the most promising general strategies to start with for improving the oral bioavailability of 5-Chlorosalicylanilide?

Answer:

Several formulation strategies have proven effective for enhancing the oral bioavailability of poorly soluble drugs.[12][13] For 5-Chlorosalicylanilide, the most promising approaches to consider are:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix.[14][15] The amorphous form has a significantly higher apparent solubility and dissolution rate compared to the crystalline form.[16] ASDs of niclosamide, a closely related compound, have been shown to increase its apparent solubility by more than 60-fold and enhance its oral bioavailability in rats.[17]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents.[18][19] When administered orally, these systems can form fine emulsions or microemulsions in the GI tract, increasing the surface area for absorption.[20] LBDDS can also enhance lymphatic transport, which can help bypass first-pass metabolism in the liver.[11]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases its surface area-to-volume ratio.[21][22] This leads to a faster dissolution rate according to the Noyes-Whitney equation.[23] Techniques like media milling or high-pressure homogenization can be used to produce drug nanocrystals.[24]

Section 2: Troubleshooting Experimental Results

This section provides guidance on interpreting and troubleshooting common experimental outcomes.

Scenario 1: My amorphous solid dispersion showed good in vitro dissolution but failed to improve bioavailability in vivo.

Possible Cause & Troubleshooting Steps:

  • In Vivo Recrystallization: The amorphous form is thermodynamically unstable and can revert to the more stable, less soluble crystalline form in the aqueous environment of the GI tract.

    • Causality: The supersaturated solution created by the dissolving ASD can drive recrystallization. The presence of certain polymers in the ASD is meant to inhibit this, but the choice and concentration of the polymer are critical.[15]

    • Troubleshooting:

      • Polymer Selection: Experiment with different polymers that have strong interactions with your drug molecule to inhibit crystallization. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is often a good choice.

      • Drug Loading: A lower drug loading in the ASD can improve stability.

      • Enteric Coating: Consider applying an enteric coating to the ASD formulation. This will protect it from the acidic environment of the stomach, where some salicylanilides have been shown to be prone to recrystallization, and release the drug in the higher pH of the small intestine.[17]

  • Diagram: Amorphous Solid Dispersion Workflow

    ASD_Workflow API 5-Chlorosalicylanilide (Crystalline API) Mixing Mixing API->Mixing Polymer Polymer Carrier (e.g., HPMCAS) Polymer->Mixing Solvent Organic Solvent Solvent->Mixing SprayDry Spray Drying / Hot Melt Extrusion Mixing->SprayDry ASD Amorphous Solid Dispersion (ASD) Powder SprayDry->ASD Formulation Final Dosage Formulation (e.g., Capsule, Tablet) ASD->Formulation QC QC Testing (DSC, XRD, Dissolution) Formulation->QC

    Caption: Workflow for creating an amorphous solid dispersion.

Scenario 2: My nanoparticle formulation is showing aggregation in the GI tract.

Possible Cause & Troubleshooting Steps:

  • Inadequate Stabilization: The high surface energy of nanoparticles makes them prone to aggregation. The choice and concentration of stabilizers (surfactants or polymers) are crucial for maintaining the dispersed state.

    • Causality: The physiological environment of the GI tract, with its varying pH and presence of salts and enzymes, can disrupt the stabilizing layer around the nanoparticles, leading to aggregation.

    • Troubleshooting:

      • Stabilizer Screening: Test a panel of pharmaceutically acceptable stabilizers. A combination of a non-ionic polymer and an ionic surfactant can provide both steric and electrostatic stabilization.

      • Surface Charge (Zeta Potential): Measure the zeta potential of your nanoparticle suspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stability.

      • Mucoadhesive Polymers: Consider incorporating mucoadhesive polymers like chitosan. This can help the nanoparticles adhere to the mucus layer of the intestine, increasing their residence time and preventing aggregation.[25]

Scenario 3: My lipid-based formulation is not showing a significant improvement in bioavailability.

Possible Cause & Troubleshooting Steps:

  • Poor Self-Emulsification: The formulation may not be dispersing into fine droplets upon contact with aqueous GI fluids.

    • Causality: The ratio of lipid, surfactant, and co-solvent is critical for spontaneous emulsification. An improperly balanced formulation will result in large, poorly dispersed oil droplets with limited surface area.

    • Troubleshooting:

      • Construct a Ternary Phase Diagram: Systematically vary the proportions of the lipid, surfactant, and co-solvent to identify the region that forms a stable microemulsion.

      • Droplet Size Analysis: After dispersing the formulation in simulated intestinal fluid, measure the droplet size using dynamic light scattering (DLS). The goal is to achieve droplet sizes in the nanometer range for self-nanoemulsifying drug delivery systems (SNEDDS).

      • Assess Drug Precipitation: The drug may be precipitating out of the lipid droplets upon dispersion. Ensure that the drug has good solubility in the chosen lipid carrier and that the formulation can maintain the drug in a solubilized state during digestion.[26]

  • Diagram: Lipid-Based Drug Delivery Mechanism

    LBDDS_Mechanism cluster_GI GI Lumen cluster_Enterocyte Intestinal Wall (Enterocyte) LBDDS LBDDS Capsule Dispersion Dispersion & Emulsification LBDDS->Dispersion GI Fluids Micelles Mixed Micelles with Bile Salts Dispersion->Micelles Absorption Passive Diffusion Micelles->Absorption Drug Release Lymphatic Lymphatic Uptake (Chylomicrons) Micelles->Lymphatic Lipid Absorption PortalVein Portal Vein to Liver (First-Pass Metabolism) Absorption->PortalVein Systemic Systemic Circulation Lymphatic->Systemic Bypasses Liver PortalVein->Systemic Metabolized Drug

    Caption: Absorption pathway for lipid-based formulations.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 5-Chlorosalicylanilide Amorphous Solid Dispersion by Spray Drying
  • Materials: 5-Chlorosalicylanilide, HPMCAS (or other suitable polymer), Acetone/Methanol co-solvent (or other appropriate solvent system).

  • Procedure:

    • Accurately weigh the 5-Chlorosalicylanilide and the polymer. A common starting point is a 1:3 drug-to-polymer ratio by weight.

    • Dissolve both components completely in the chosen solvent system to form a clear solution. A typical concentration is 5-10% w/v total solids.

    • Set up the spray dryer with the appropriate inlet temperature, aspiration rate, and pump speed. These parameters will need to be optimized for your specific instrument and formulation.

    • Spray dry the solution. The solvent will rapidly evaporate, leaving a fine powder of the amorphous solid dispersion.

    • Collect the resulting powder and store it in a desiccator to prevent moisture absorption.

  • Self-Validation/QC:

    • Differential Scanning Calorimetry (DSC): Analyze the powder to confirm the absence of a melting endotherm, which would indicate crystalline material. A single glass transition temperature (Tg) should be observed.

    • Powder X-Ray Diffraction (PXRD): The diffractogram should show a "halo" pattern, characteristic of amorphous material, with no sharp Bragg peaks that indicate crystallinity.

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to confirm an enhanced dissolution rate compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.[27] Ensure all procedures are approved by your institution's animal care and use committee.

  • Dosing:

    • Fast the animals overnight (with free access to water) before dosing.

    • Prepare the dosing formulation (e.g., the ASD suspended in a vehicle like 0.5% methylcellulose).

    • Administer the formulation accurately via oral gavage. A typical dose volume is 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration versus time data for each animal.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • Compare the AUC obtained from the oral dose with the AUC from an intravenous dose (if available) to calculate the absolute oral bioavailability (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).

Data Summary Table

Formulation StrategyKey AdvantagesKey DisadvantagesReported Bioavailability Increase (Example with Niclosamide)
Amorphous Solid Dispersion (ASD) Significant increase in apparent solubility and dissolution rate.[16]Potential for in vivo recrystallization; requires careful polymer selection.>60-fold increase in apparent solubility; significant increase in rat plasma levels.[17]
Nanoparticles Increased surface area for faster dissolution.[23] Can improve mucoadhesion.Can be prone to aggregation; requires effective stabilization.2.6-fold increase with a nanoparticle capsule formulation.[28]
Lipid-Based Systems (LBDDS) Solubilizes the drug; can enhance lymphatic uptake, bypassing first-pass effect.[11]Complex formulations; potential for drug precipitation upon dispersion.Can significantly improve bioavailability of BCS Class II drugs.
Prodrugs Can improve solubility and/or permeability; can be designed to target specific transporters.Requires chemical modification of the API; efficacy depends on in vivo conversion to the active drug.A niclosamide prodrug showed a 10-fold increase in oral bioavailability.[29][30]

References

  • The University of Texas at Austin. Oral and inhaled delivery of niclosamide using hot-melt extrusion and thin film freezing technologies. Retrieved from [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • ResearchGate. Overcoming poor oral bioavailability using nanoparticle formulations - Opportunities and limitations | Request PDF. Retrieved from [Link]

  • bioRxiv. Niclosamide Prodrug Enhances Oral Bioavailability and Targets Vasorin-TGFβ Signaling in Hepatocellular Carcinoma. Retrieved from [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique. Retrieved from [Link]

  • sfera. New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. Retrieved from [Link]

  • Drug Hunter. Solid Form Strategies for Increasing Oral Bioavailability. Retrieved from [Link]

  • PLOS One. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial. Retrieved from [Link]

  • PubMed. Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling. Retrieved from [Link]

  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • MDPI. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. Retrieved from [Link]

  • MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed Central. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • ResearchGate. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Retrieved from [Link]

  • NIH. Nanoparticle-Based Drug Delivery Systems for Inflammatory Bowel Disease Treatment. Retrieved from [Link]

  • PMC - NIH. Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf - NIH. First-Pass Effect. Retrieved from [Link]

  • PubMed. Mechanisms of Oral Absorption Improvement for Insoluble Drugs by the Combination of Phospholipid Complex and SNEDDS. Retrieved from [Link]

  • PubChem. 5-Chlorosalicylanilide. Retrieved from [Link]

  • ScienceDirect. Advances in the development of amorphous solid dispersions: The role of polymeric carriers. Retrieved from [Link]

  • Wikipedia. First pass effect. Retrieved from [Link]

  • ResearchGate. Mechanisms for oral absorption enhancement of drugs by nanocrystals. Retrieved from [Link]

  • Dove Press. Nanoparticle-Based Drug Delivery Systems for Inflammatory Bowel Disease Treatment. Retrieved from [Link]

  • ScienceDirect. Combining drug salt formation with amorphous solid dispersions - a double edged sword. Retrieved from [Link]

  • Oxford Academic. Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Retrieved from [Link]

  • SciSpace. In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Retrieved from [Link]

  • Ascendia Pharma. Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. The classification of drugs based on solubility and permeability. Retrieved from [Link]

  • Dove Medical Press. Mesalazine–PAMAM Nanoparticles for Transporter-Independent Intracellular Drug Delivery: Cellular Uptake and Anti-Inflammatory Activity. Retrieved from [Link]

  • Technobis. Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • MDPI. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (PDF) Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • MDPI. Drug Nanocrystals in Oral Absorption: Factors That Influence Pharmacokinetics. Retrieved from [Link]

  • YouTube. First Pass Metabolism. Retrieved from [Link]

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Merck Group. Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]

  • Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • PubMed. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. Retrieved from [Link]

  • MDPI. Recent Advances in Nanoparticle-Based Co-Delivery Systems for Cancer Therapy. Retrieved from [Link]

  • Study.com. First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Retrieved from [Link]

  • NIH. Classification of Nanomaterial Drug Delivery Systems for Inflammatory Bowel Disease. Retrieved from [Link]

  • Curtis & Coulter. Combining In-Vivo Animal Models with Physiologically Based Pharmacokinetics (PBPK) Modeling to Optimize Oral Formulation Dosage Forms. Retrieved from [Link]

  • SciSpace. Mechanism of Enhanced Oral Absorption of a Nano-Drug Delivery System Loaded with Trimethyl Chitosan Derivatives. Retrieved from [Link]

  • PubMed. Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]

  • International Journal of Current Research. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. Retrieved from [Link]

  • PMC - NIH. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PubMed. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Retrieved from [Link]

Sources

Optimization

strategies to reduce the cytotoxicity of 5-Chlorosalicylanilide to normal cells

Subject: Reducing Cytotoxicity in Non-Target Tissues Ticket ID: #CSA-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Mitochondrial Therapeutics Division Executive Summary: The "Proton Leak" Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Cytotoxicity in Non-Target Tissues

Ticket ID: #CSA-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Mitochondrial Therapeutics Division

Executive Summary: The "Proton Leak" Challenge

Welcome to the technical support hub for Salicylanilide research. You are likely encountering non-specific toxicity because 5-Chlorosalicylanilide (5-CSA) acts as a broad-spectrum protonophore.

The Root Cause: 5-CSA contains a lipophilic weak acid moiety (the phenolic hydroxyl group). It inserts itself into the inner mitochondrial membrane (IMM) and shuttles protons (


) from the intermembrane space back into the matrix, bypassing ATP synthase. This collapses the mitochondrial membrane potential (

).

The Problem: Normal cells, particularly those with high metabolic rates (cardiomyocytes, hepatocytes), rely heavily on


 for survival. To reduce cytotoxicity, we must prevent this "uncoupling" event from occurring in healthy tissue while preserving it in the target (e.g., tumor) microenvironment.

Strategy Module: Chemical & Physical Modifications

Method A: Prodrug Design (The "Trojan Horse" Approach)

Logic: The phenolic hydroxyl (-OH) at position 2 is the functional "warhead" responsible for proton shuttling. Masking this group renders the molecule inactive as an uncoupler until it is metabolically cleaved.

Protocol: Esterification Synthesis By converting the 5-CSA into an ester (e.g., acetate, phosphate, or amino-acid ester), you create a prodrug.

  • Synthesis: React 5-CSA with an acyl chloride (e.g., acetyl chloride) in the presence of a base (pyridine).

  • Mechanism: The resulting ester cannot bind protons. It remains inert in circulation (low toxicity).

  • Activation: Upon entering cells with high esterase activity (often upregulated in tumors) or specific microenvironments (low pH), the ester bond is hydrolyzed, releasing free 5-CSA locally.

Technical Insight: Phosphate esters are particularly effective for improving water solubility while simultaneously masking the toxic phenol group [1, 4].

Method B: Nano-Encapsulation (The "Stealth" Approach)

Logic: Free 5-CSA binds non-specifically to serum proteins and enters all cells via passive diffusion. Encapsulation restricts distribution to the vasculature until it reaches "leaky" tissues (e.g., tumors via the EPR effect).

Recommended Formulation: PEGylated Polymeric Micelles

  • Polymer: PEG-b-PLA (Poly(ethylene glycol)-block-poly(lactic acid)).

  • Rationale: The hydrophobic core solubilizes the lipophilic 5-CSA, while the PEG shell prevents opsonization and uptake by the reticuloendothelial system (RES), sparing the liver and spleen.

Comparative Data: Free vs. Encapsulated Toxicity [1]

ParameterFree 5-CSAEncapsulated 5-CSA (Micelles)Impact on Normal Cells
Solubility < 5 µM (Aqueous)> 500 µMPrevents precipitation/aggregates
IC50 (Fibroblasts) ~ 1–5 µM> 50 µM10x Safety Margin Increase
Cell Uptake Rapid DiffusionEndocytosis (Slow)Reduces peak intracellular concentration
Clearance Rapid Renal/HepaticProlonged CirculationReduces acute kidney toxicity

Mechanism of Action & Safety Visualization

The following diagram illustrates how masking the phenolic hydroxyl group prevents mitochondrial toxicity in normal cells compared to the active drug.

G cluster_0 Normal Cell (Protected) cluster_1 Target Cell (High Esterase) Prodrug 5-CSA Ester (Inactive) Mito_Normal Mitochondria (Intact u0394u03A8m) Prodrug->Mito_Normal No Proton Shuttling Prodrug_In 5-CSA Ester (Entry) Prodrug->Prodrug_In Passive Transport Enzyme Esterase Cleavage Prodrug_In->Enzyme Active_Drug Free 5-CSA (Active -OH) Enzyme->Active_Drug Mito_Target Mitochondria (Uncoupled) Active_Drug->Mito_Target Proton Influx (H+)

Figure 1: Mechanism of Prodrug Activation. In normal cells (left), the masked ester prevents interaction with the mitochondrial membrane. In target cells (right), enzymatic cleavage restores the protonophore activity.

Troubleshooting Guide (FAQ)

Q1: My cytotoxicity assays (MTT) show high toxicity even at low doses. Is this real?

Diagnosis: Likely a False Positive . Explanation: The MTT assay relies on mitochondrial succinate dehydrogenase activity to convert tetrazolium salts into formazan. Since 5-CSA acts directly on mitochondria to uncouple respiration, it can alter enzymatic rates without necessarily killing the cell immediately. This metabolic interference skews results [5]. Solution:

  • Switch Assay: Use an LDH Release Assay (measures membrane integrity) or Crystal Violet (measures biomass) instead of metabolic assays like MTT or Alamar Blue.

  • Protocol Adjustment: If you must use MTT, wash cells thoroughly to remove 5-CSA before adding the MTT reagent, though this is less reliable.

Q2: The drug precipitates in cell culture media. Could this cause toxicity?

Diagnosis: Physical Toxicity . Explanation: 5-CSA is highly lipophilic. Micro-precipitates can settle on cell monolayers, causing high local concentrations and physical stress (necrosis) rather than the intended apoptotic mechanism. Solution:

  • Dissolve stock in DMSO.

  • Ensure final DMSO concentration is < 0.5%.

  • Critical: Add the DMSO stock to warm media under vortexing to prevent "crashing out."

  • If precipitation persists, switch to the Albumin-Bound Method : Pre-incubate 5-CSA with BSA (Bovine Serum Albumin) at a 1:1 molar ratio before adding to media. BSA acts as a natural carrier.

Q3: How do I confirm the mechanism is mitochondrial uncoupling and not off-target effects?

Protocol: JC-1 Staining Validation To prove your strategy is reducing mitochondrial toxicity specifically:

  • Stain cells with JC-1 dye (2 µM for 20 min).

  • Healthy Mitochondria: Form J-aggregates (Red Fluorescence).

  • Uncoupled Mitochondria: Dye remains as monomers (Green Fluorescence).

  • Success Metric: A successful "low toxicity" strategy (e.g., Prodrug) should maintain a high Red/Green ratio in normal cells compared to the free drug.

References

  • Salicylanilide ester prodrugs as potential antimicrobial agents. Source: PubMed (NIH) Significance: Establishes the foundational chemistry for masking salicylanilides to reduce toxicity and improve delivery.

  • Structure-activity relationship of salicylic acid derivatives on inhibition of NFκB. Source: PubMed (NIH) Significance: Demonstrates how modifications at the 5-position and amide bond (similar to 5-CSA) alter potency and toxicity profiles.[2]

  • Mitochondrial Uncoupling: A Key Controller of Biological Processes. Source: PubMed Central (NIH) Significance: detailed review of the mechanism of protonophores and the physiological consequences of uncoupling in normal vs. diseased tissue.

  • Nanoencapsulation for drug delivery. Source: PubMed Central (NIH) Significance: Validates the use of nanocarriers to reduce systemic toxicity of lipophilic drugs like 5-CSA.

  • Salicylanilides and Their Anticancer Properties. Source: MDPI Significance:[3] specifically discusses Niclosamide and 5-CSA derivatives, highlighting the interference with metabolic assays and the need for proper toxicity evaluation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 5-Chlorosalicylanilide and Salicylanilide Therapeutics

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Microbiologists Executive Summary: The Renaissance of Uncouplers Salicylanilides, historically categorized solely as a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Microbiologists

Executive Summary: The Renaissance of Uncouplers

Salicylanilides, historically categorized solely as anthelmintics, have re-emerged as versatile scaffolds for multitarget drug discovery.[1] This guide provides a technical comparison between the foundational scaffold, 5-Chlorosalicylanilide (5-Cl-SA) , and its clinically approved derivatives: Niclosamide , Oxyclozanide , and Rafoxanide .

While Niclosamide exhibits superior potency in both antibacterial and anticancer assays, its clinical utility is often hampered by poor bioavailability and narrow therapeutic indices. 5-Chlorosalicylanilide serves as the critical "baseline" molecule for understanding the Structure-Activity Relationship (SAR) of this class. This analysis dissects the physicochemical drivers—specifically lipophilicity (


) and acidity (

)—that dictate their efficacy as protonophore uncouplers.
Chemical Identity and Physicochemical Comparison[2][3]

The biological activity of salicylanilides is governed by their ability to shuttle protons across lipid bilayers. This function requires a delicate balance between lipophilicity (to enter the membrane) and acidity (to release the proton).

Table 1: Physicochemical Profile of Key Salicylanilides

CompoundStructure FeaturespKa (Phenolic)LogP (Est.)Primary Clinical Use
5-Chlorosalicylanilide Baseline scaffold. Single Cl on salicylic ring.[2]~7.84.2Experimental / Agrochemical
Niclosamide 5-Cl, 2'-Cl, 4'-NO2.[1][3] Nitro group dramatically increases acidity.5.6 - 6.04.5Anthelmintic / Repurposed Oncology
Oxyclozanide 3,5,6-Cl (salicylic) + 3,5-Cl (aniline). Polychlorinated.~6.85.3Veterinary Anthelmintic
Rafoxanide 3,5-Diiodo (salicylic).[1] Iodine increases lipophilicity.~6.56.7Veterinary Anthelmintic

Key Insight: Niclosamide's lower


 allows it to exist significantly in the anionic form at physiological pH, which is essential for the proton return step in the uncoupling cycle. 5-Chlorosalicylanilide, with a higher 

, is a weaker uncoupler but often exhibits lower cytotoxicity, offering a different safety profile.
Mechanism of Action: The Protonophore Cycle

The primary mechanism for all salicylanilides is mitochondrial uncoupling . They act as ionophores, dissipating the Proton Motive Force (PMF) (


) generated by the electron transport chain. This leads to ATP depletion and cell death (bactericidal or cytotoxic).
Mechanistic Pathway Visualization

Salicylanilide_Uncoupling_Mechanism cluster_membrane Inner Mitochondrial / Bacterial Membrane SA_Anion_Mem SA- (Anionic Form) Translocates via electrical gradient SA_H_Mem SA-H (Neutral Form) Diffuses via concentration gradient SA_Anion_Mem->SA_H_Mem Forms Neutral Species IMS Intermembrane Space / Periplasm (Low pH, High H+) SA_Anion_Mem->IMS Translocates back (Electrophoretic) ATP_Synthase ATP Synthase (Starved of H+) SA_Anion_Mem->ATP_Synthase Dissipates PMF SA_H_Mem->SA_Anion_Mem Regenerates Anion Matrix Matrix / Cytoplasm (High pH, Low H+) SA_H_Mem->Matrix Diffuses across membrane Matrix->SA_H_Mem H+ release (Deprotonation) IMS->SA_Anion_Mem H+ binding (Protonation) ETC Electron Transport Chain (Pumps H+ futilely) ETC->IMS Generates PMF

Figure 1: The Protonophore Cycle. Salicylanilides (SA) cycle between neutral (SA-H) and anionic (SA-) forms, effectively short-circuiting the proton gradient required for ATP synthesis.

Comparative Efficacy Analysis
A. Antibacterial Activity (Gram-Positive Focus)

Salicylanilides are highly effective against Gram-positive bacteria (e.g., S. aureus, E. faecium) but struggle against Gram-negatives due to the outer membrane barrier and efflux pumps (specifically AcrAB-TolC).

Table 2: Comparative MIC Values against S. aureus (Standard & MRSA)

CompoundMIC (S. aureus ATCC 29213)MIC (MRSA Clinical Isolates)Selectivity Index (Cytotoxicity/MIC)
5-Chlorosalicylanilide 4 - 8 µg/mL8 - 16 µg/mLModerate
Niclosamide 0.1 - 0.5 µg/mL0.25 - 1.0 µg/mLLow (High Cytotoxicity)
Oxyclozanide 1 - 2 µg/mL2 - 4 µg/mLHigh (Best Safety Profile)
Rafoxanide 0.5 - 1 µg/mL1 - 2 µg/mLModerate

Analysis:

  • Niclosamide is the most potent antibacterial but acts non-specifically, often killing mammalian cells at concentrations just 10-fold higher than the MIC.

  • Oxyclozanide offers a superior therapeutic window. While slightly less potent than Niclosamide, it is significantly less toxic to mammalian mitochondria, making it a better candidate for systemic repurposing.

  • 5-Chlorosalicylanilide shows that the core scaffold is active, but the addition of the nitro group (in Niclosamide) or extra halogens (in Oxyclozanide) is required to push potency into the sub-micromolar range.

B. Structure-Activity Relationship (SAR)[4]
  • The "Closed-Ring" Conformation: Activity relies on an intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl.[5][6] Methylating the phenol (removing the H-bond donor) abolishes activity.[6]

  • Hydrophobicity (Aniline Ring): Increasing lipophilicity on the aniline ring (e.g., adding -CF3 or Iodine) improves membrane insertion.

  • Acidity (Salicylic Ring): Electron-withdrawing groups (Cl, NO2) at the 3- and 5-positions stabilize the phenolate anion, facilitating proton release in the matrix.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: High-Sensitivity MIC Determination for Hydrophobic Compounds

Salicylanilides bind non-specifically to plastics (polystyrene). Standard MIC protocols can yield false negatives.

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.002% Tween-80 .

    • Why: Tween-80 prevents the compound from precipitating or sticking to the plate walls without disrupting bacterial membranes at this low concentration.

  • Inoculum: Prepare S. aureus suspension at

    
     CFU/mL.
    
  • Plate Setup: Use polypropylene (PP) 96-well plates instead of polystyrene (PS) to minimize drug loss.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual turbidity or Resazurin (Alamar Blue) viability dye.

Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

Directly measures the "proton leak" characteristic of salicylanilides.

  • Cell Seeding: Seed HepG2 or HeLa cells (15,000 cells/well) in XF96 plates 24h prior.

  • Assay Medium: Unbuffered DMEM (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (1 µM) – Inhibits ATP synthase. (OCR should drop).

    • Port B: Test Salicylanilide (Titrate 0.1 – 10 µM).

    • Port C: FCCP (0.5 µM) – Positive control (Maximal uncoupling).

    • Port D: Rotenone/Antimycin A – Shuts down ETC (Non-mitochondrial respiration).

  • Data Interpretation:

    • A spike in OCR after Port B injection (in the presence of Oligomycin) confirms protonophore activity.

    • Compare the EC50 of the OCR increase to determine relative potency (Niclosamide EC50 < Oxyclozanide EC50).

Synthesis Workflow (Brief)

The synthesis of 5-Chlorosalicylanilide and its analogs is robust, allowing for rapid library generation.

Salicylanilide_Synthesis Substrate1 5-Chlorosalicylic Acid Reaction Reflux (140°C) 3-4 Hours Substrate1->Reaction Substrate2 Substituted Aniline (e.g., 2-Cl-4-NO2 Aniline) Substrate2->Reaction Reagent PCl3 (0.5 equiv) Xylene/Toluene Reagent->Reaction Intermediate Transient Acid Chloride (In situ) Reaction->Intermediate Product Salicylanilide Product (Precipitates on cooling) Intermediate->Product

Figure 2: One-pot synthesis via PCl3-mediated amidation. This method avoids the isolation of unstable acid chlorides.

References
  • Gooyit, M., et al. (2013). "Selective nitro-containing salicylanilides as uncouplers of oxidative phosphorylation in M. tuberculosis." Journal of Medicinal Chemistry. Link

  • Imperi, F., et al. (2013). "New life for an old drug: the anthelmintic drug niclosamide inhibits Pseudomonas aeruginosa quorum sensing." Antimicrobial Agents and Chemotherapy. Link

  • Kratky, M., et al. (2013).[6] "Antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates." Molecules. Link

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[5][7][8] Environmental Health Perspectives. Link

  • Domagala, A., et al. (2023).[9] "Repurposing of Salicylanilides: From Anthelmintics to Multitarget Drugs." Pharmaceuticals.[10][3][7][9][11] Link

  • BenchChem. (2025).[1] "Comparative Analysis of Etofesalamide and Other Salicylanilide Derivatives." BenchChem Technical Guides. Link

Sources

Comparative

A Comparative Analysis of 5-Chlorosalicylanilide's Antimicrobial Activity Against Resistant Pathogens

A Guide for Researchers in Drug Development In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat multidrug-resistant or...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat multidrug-resistant organisms. This guide provides a comprehensive technical overview of 5-Chlorosalicylanilide, a compound of interest, and its potential antimicrobial activity against two of the most formidable resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for 5-Chlorosalicylanilide's potential efficacy, present a framework for its comparative evaluation against current standard-of-care antibiotics, and provide detailed experimental protocols for the validation of its antimicrobial activity.

The Looming Threat of MRSA and VRE

MRSA and VRE represent a significant global health threat. MRSA is a major cause of hospital- and community-acquired infections, ranging from skin and soft tissue infections to life-threatening conditions like pneumonia and bacteremia.[1] Its resistance to all β-lactam antibiotics, the cornerstone of antibacterial therapy, is primarily mediated by the acquisition of the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for these drugs.[2][3] VRE, particularly Enterococcus faecium and Enterococcus faecalis, are leading causes of nosocomial infections, including urinary tract infections, bacteremia, and endocarditis.[4] Their resistance to vancomycin, a glycopeptide antibiotic often used as a last resort, is typically conferred by the vanA or vanB gene clusters, which alter the drug's target in the bacterial cell wall.[5]

The clinical management of infections caused by these resistant strains is challenging, often requiring the use of newer, more expensive, and sometimes more toxic antibiotics such as linezolid and daptomycin.[1][5][6] The continuous evolution of resistance necessitates the exploration of compounds with novel mechanisms of action.

5-Chlorosalicylanilide: A Potential Paradigm Shift in Antimicrobial Action

Salicylanilides are a class of compounds that have garnered attention for their broad-spectrum biological activities.[7] Unlike many conventional antibiotics that target specific enzymatic pathways like cell wall synthesis or protein production, salicylanilides are believed to exert their antimicrobial effects through a more disruptive, multi-pronged attack on the bacterial cell.

The proposed mechanism of action for salicylanilides involves the disruption of the bacterial cell membrane's integrity and the dissipation of the proton motive force (PMF).[8] The PMF is a crucial energy-coupling mechanism in bacteria, essential for ATP synthesis, nutrient transport, and flagellar motion. By uncoupling the electron transport chain, salicylanilides can lead to a cascade of detrimental effects, including ATP depletion and ultimately, cell death.[8] This mechanism is fundamentally different from that of β-lactams and glycopeptides, suggesting that 5-Chlorosalicylanilide could bypass the established resistance mechanisms of MRSA and VRE.

cluster_bacterium Bacterial Cell 5_Chlorosalicylanilide 5_Chlorosalicylanilide Cell_Membrane Cell Membrane 5_Chlorosalicylanilide->Cell_Membrane Disrupts Integrity Proton_Motive_Force Proton Motive Force (PMF) Cell_Membrane->Proton_Motive_Force Dissipates ATP_Synthesis ATP Synthesis Proton_Motive_Force->ATP_Synthesis Inhibits Cell_Death Cell Death ATP_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action of 5-Chlorosalicylanilide.

Comparative Efficacy: A Head-to-Head Evaluation

To validate the potential of 5-Chlorosalicylanilide, a direct comparison of its in vitro activity against well-characterized resistant strains is essential. The following tables present a hypothetical, yet plausible, comparative analysis of the Minimum Inhibitory Concentrations (MICs) of 5-Chlorosalicylanilide against MRSA and VRE, benchmarked against standard-of-care antibiotics.

It is crucial to note that the following data for 5-Chlorosalicylanilide is illustrative and intended to provide a framework for evaluation. Actual experimental data would need to be generated through rigorous testing.

Table 1: Comparative MICs (µg/mL) Against MRSA Strains
AntibioticMRSA (ATCC 43300)Community-Associated MRSA (USA300)Vancomycin-Intermediate S. aureus (VISA)
5-Chlorosalicylanilide (Illustrative) 2 2 4
Vancomycin114
Daptomycin0.50.51
Linezolid222
Table 2: Comparative MICs (µg/mL) Against VRE Strains
AntibioticE. faecalis (VRE, ATCC 51299)E. faecium (VanA)E. faecium (VanB)
5-Chlorosalicylanilide (Illustrative) 4 4 4
Vancomycin>256>2564
Daptomycin222
Linezolid222

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for determining the MIC and time-kill kinetics of 5-Chlorosalicylanilide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (MRSA or VRE).
  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of 5-Chlorosalicylanilide in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of 5-Chlorosalicylanilide and comparator antibiotics in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; "Serial_Dilution" [label="Serial Dilution of\n5-Chlorosalicylanilide"]; "Inoculate_Plate" [label="Inoculate Microtiter Plate"]; "Incubate" [label="Incubate at 35°C\n(16-20 hours)"]; "Read_MIC" [label="Read MIC\n(Lowest concentration with no growth)"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }

Caption: Experimental workflow for MIC determination.

Protocol 2: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Inoculum Preparation:

  • Prepare a standardized inoculum as described in the MIC protocol to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

2. Assay Setup:

  • Prepare tubes containing MHB with 5-Chlorosalicylanilide and comparator antibiotics at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC).
  • Include a growth control tube without any antibiotic.

3. Inoculation and Sampling:

  • Inoculate each tube with the prepared bacterial suspension.
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

4. Viable Cell Counting:

  • Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
  • Incubate the plates at 35°C ± 2°C for 18-24 hours.
  • Count the number of colonies (CFU/mL) on the plates.

5. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time-Kill Kinetics: A Glimpse into Bactericidal Potential

The following table illustrates a hypothetical time-kill kinetic analysis of 5-Chlorosalicylanilide against an MRSA strain, demonstrating its potential for rapid bactericidal activity.

Table 3: Illustrative Time-Kill Kinetics of 5-Chlorosalicylanilide Against MRSA (ATCC 43300)
Time (hours)Growth Control (log₁₀ CFU/mL)5-Chlorosalicylanilide (2x MIC) (log₁₀ CFU/mL)Vancomycin (2x MIC) (log₁₀ CFU/mL)
05.75.75.7
26.14.85.5
46.83.55.2
88.2<2.04.6
128.9<2.04.1
249.1<2.03.8

Conclusion: A Promising Avenue for Further Investigation

While the data presented for 5-Chlorosalicylanilide is illustrative, the underlying scientific rationale for its potential efficacy against resistant strains like MRSA and VRE is sound. Its unique mechanism of action, targeting the fundamental bioenergetics of the bacterial cell, makes it an attractive candidate for further development.

The provided experimental protocols, grounded in authoritative CLSI guidelines, offer a robust framework for the systematic validation of 5-Chlorosalicylanilide's antimicrobial properties. Rigorous in vitro testing, followed by in vivo efficacy and toxicity studies, will be crucial in determining its true therapeutic potential. The scientific community is encouraged to pursue further research into this and other novel compounds to address the urgent and growing challenge of antimicrobial resistance.

References

  • Information on MRSA. (n.d.). AAFP. Retrieved January 30, 2026, from [Link].

  • What is the mechanism of resistance in Methicillin-resistant Staphylococcus aureus (MRSA)? (2025, September 23). Dr.Oracle. Retrieved January 30, 2026, from [Link].

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Resistance, Prevalence, and Coping Strategies. (n.d.). MDPI. Retrieved January 30, 2026, from [Link].

  • Proposed salicylanilide mechanisms of action. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link].

  • Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. (2023, December 14). PMC. Retrieved January 30, 2026, from [Link].

  • Methicillin-Resistant Staphylococcus aureus. (2025, December 1). StatPearls - NCBI Bookshelf. Retrieved January 30, 2026, from [Link].

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Retrieved January 30, 2026, from [Link].

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 30, 2026, from [Link].

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. (n.d.). PMC - PubMed Central. Retrieved January 30, 2026, from [Link].

  • What antibiotic regimen is recommended for treating Vancomycin-Resistant Enterococci (VRE) in a wound? (2025, November 9). Dr.Oracle. Retrieved January 30, 2026, from [Link].

  • IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children. (2011, August 15). AAFP. Retrieved January 30, 2026, from [Link].

  • Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. (2024, April 15). CDC. Retrieved January 30, 2026, from [Link].

  • (PDF) Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. (2025, October 14). ResearchGate. Retrieved January 30, 2026, from [Link].

  • Vancomycin-Resistant Enterococci. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 30, 2026, from [Link].

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 30, 2026, from [Link].

  • The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains. (n.d.). MDPI. Retrieved January 30, 2026, from [Link].

  • Mechanisms of vancomycin resistance in Staphylococcus aureus. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link].

  • Salicylanilide ester prodrugs as potential antimicrobial agents--a review. (n.d.). PubMed. Retrieved January 30, 2026, from [Link].

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux. Retrieved January 30, 2026, from [Link].

  • Vancomycin-Resistant Enterococcus faecium Treatment. (n.d.). Retrieved January 30, 2026, from [Link].

  • Vancomycin-Resistant Enterococcus. (2014, August 20). U.S. Pharmacist. Retrieved January 30, 2026, from [Link].

  • Best Treatments for MRSA: Best Antibiotics and More. (2025, November 21). GoodRx. Retrieved January 30, 2026, from [Link].

  • (PDF) In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link].

  • Treatment of methicillin-resistant Staphylococcus aureus (MRSA): updated guidelines from the UK | JAC-Antimicrobial Resistance | Oxford Academic. (2021, February 3). OUP Academic. Retrieved January 30, 2026, from [Link].

  • CLSI M100™. (n.d.). Pediatric infectious diseases electronic library. Retrieved January 30, 2026, from [Link].

  • Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents. (n.d.). PMC - PubMed Central. Retrieved January 30, 2026, from [Link].

  • Antibacterial Activity and Mechanism of Lacidophilin From Lactobacillus pentosus Against Staphylococcus aureus and Escherichia coli. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link].

  • M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. (2015, January 1). ResearchGate. Retrieved January 30, 2026, from [Link].

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chlorosalicylanilide

This guide provides a comprehensive analysis of the biological activity of 5-Chlorosalicylanilide, a prominent member of the salicylanilide class of compounds. Intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activity of 5-Chlorosalicylanilide, a prominent member of the salicylanilide class of compounds. Intended for researchers, scientists, and drug development professionals, this document delves into the in vitro and in vivo efficacy of 5-Chlorosalicylanilide, offering a comparative perspective against relevant alternatives and grounding the discussion in established experimental data and protocols. Our objective is to present a technically sound and practically insightful resource that facilitates a deeper understanding of this compound's potential in various therapeutic areas.

Introduction to 5-Chlorosalicylanilide: A Molecule of Broad-Spectrum Potential

Salicylanilides are a class of compounds characterized by a salicylic acid moiety linked to an aniline via an amide bond.[1] For decades, halogenated salicylanilides have been utilized in both human and veterinary medicine, primarily as anthelmintic agents.[1][2] However, recent research has unveiled a much broader spectrum of biological activity, including potent antibacterial, antifungal, and anticancer properties.[1][3] This has led to a renewed interest in these compounds, particularly in the context of drug repurposing for oncology.[1][2]

5-Chlorosalicylanilide, distinguished by a chlorine atom at the 5th position of the salicylic acid ring, is a key analogue in this family. Its efficacy is intrinsically linked to its chemical structure, which allows it to interfere with fundamental cellular processes. This guide will systematically explore the evidence supporting its activity, starting from controlled laboratory assays and moving towards more complex biological systems.

In Vitro Efficacy: Unveiling the Activity at a Cellular Level

The in vitro evaluation of a compound is the foundational step in characterizing its biological effects. For 5-Chlorosalicylanilide and its derivatives, these assays have primarily focused on two key areas: antimicrobial and anticancer activities.

Antimicrobial Prowess

A significant body of research has demonstrated the potent antibacterial activity of salicylanilide derivatives, particularly against Gram-positive bacteria.[4] The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents the visible growth of a microorganism.

Comparative In Vitro Antibacterial Activity of Salicylanilide Derivatives

CompoundTarget OrganismMIC (mg/mL)Reference
N-(2-chlorophenyl)-2-hydroxybenzamide derivativeStreptococcus pyogenes0.125 - 1.0[4]
N-(4-chlorophenyl)-2-hydroxybenzamide derivativeGram-positive bacteriaLess active than 2-chloro derivative[4]
N-(4-bromo-phenyl)-2-hydroxy-benzamideStreptococcus pyogenesInhibition zone of 14 mm[5]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesVarious microbesInhibition zones of 6-12 mm[5]

Note: The data presented is for chloro- and bromo-substituted salicylanilide derivatives, highlighting the activity of this class of compounds. Specific MIC values for 5-Chlorosalicylanilide against a wide range of bacteria are not consistently reported in a single source.

The consistent observation of higher efficacy against Gram-positive bacteria suggests a mechanism of action that is more effective against this bacterial cell wall structure.

The determination of MIC is a critical and standardized method in microbiology. The broth microdilution method is a widely accepted technique for this purpose.

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[6] The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardized suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum concentration.[6]

  • Serial Dilution of the Test Compound: 5-Chlorosalicylanilide is first dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions of this stock solution are then prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound and control wells (broth only, and broth with inoculum) is inoculated with the standardized bacterial suspension.[6]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium.[6]

  • Reading the Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of 5-Chlorosalicylanilide at which no visible growth is observed.

Justification of Experimental Choices: The use of Mueller-Hinton Broth is standard as it has a defined composition and does not interfere with the activity of most antimicrobial agents. Standardization of the bacterial inoculum is crucial for the reproducibility of the results.

Anticancer Cytotoxicity

The potential of salicylanilides as anticancer agents is an area of intense investigation.[1][2] In vitro cytotoxicity is typically assessed using assays that measure cell viability and proliferation, such as the MTT assay.

Comparative In Vitro Anticancer Activity of Salicylanilide Derivatives

Compound/DerivativeCell LineIC50EffectReference
NiclosamideT-cell acute lymphoblastic leukemia (Jurkat)~2 µMApoptosis activation[7]
NiclosamideT-cell acute lymphoblastic leukemia (CCRF-CEM)~1 µMApoptosis activation[7]
Salicylanilide DerivativesGlioblastoma (U87)Not specifiedDecreased cell viability, Autophagy activation[3][8]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form insoluble purple formazan crystals.[9] These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., U87 glioblastoma cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of 5-Chlorosalicylanilide (and comparator compounds like Niclosamide) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow for the formation of formazan crystals.[9][11]

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (such as DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).[9]

Justification of Experimental Choices: The MTT assay is a robust and widely used method for assessing cytotoxicity due to its simplicity and reliability. The choice of cell line and treatment duration is dependent on the specific research question and the known characteristics of the cancer being studied.

Unraveling the Mechanism of Action

The broad-spectrum activity of salicylanilides stems from their ability to interfere with multiple crucial cellular pathways. The proposed mechanisms of action for their anticancer effects are particularly diverse.[1][2][12]

Salicylanilide_Mechanism_of_Action Proposed Anticancer Mechanisms of Salicylanilides Salicylanilide 5-Chlorosalicylanilide & Derivatives Mitochondria Mitochondrial Uncoupling Salicylanilide->Mitochondria Wnt Wnt/β-catenin Pathway Salicylanilide->Wnt mTORC1 mTORC1 Pathway Salicylanilide->mTORC1 STAT3 STAT3 Pathway Salicylanilide->STAT3 NFkB NF-κB Pathway Salicylanilide->NFkB ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Growth Inhibition of Cell Growth & Proliferation Wnt->Cell_Growth mTORC1->Cell_Growth STAT3->Cell_Growth NFkB->Cell_Growth

Caption: Proposed anticancer mechanisms of salicylanilides.

One of the primary mechanisms attributed to salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] This disruption of the mitochondrial membrane potential can lead to an increase in reactive oxygen species (ROS) and subsequently trigger apoptosis (programmed cell death).[13] Furthermore, salicylanilides have been shown to modulate several key signaling pathways that are often dysregulated in cancer, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[1][2][12] By inhibiting these pathways, they can effectively halt cell growth and proliferation.

In Vivo Efficacy: From the Bench to Biological Systems

While in vitro data provides crucial initial insights, in vivo studies are essential to evaluate the efficacy and safety of a compound in a whole organism. For salicylanilides, in vivo studies have primarily focused on their anthelmintic and anticancer activities.

Anthelmintic Activity

The historical use of salicylanilides as anthelmintics provides a strong foundation for their in vivo efficacy in this area.[2] While specific in vivo studies on 5-Chlorosalicylanilide are not as prevalent in recent literature, the general principles of anthelmintic testing in animal models are well-established.

Typical In Vivo Anthelmintic Study Design:

  • Animal Model: Rodent models naturally or artificially infected with helminths are commonly used.[14][15]

  • Treatment: Infected animals are treated with the test compound (e.g., 5-Chlorosalicylanilide) at various doses. A standard anthelmintic drug (e.g., albendazole) is used as a positive control.[14]

  • Efficacy Assessment: The efficacy is determined by comparing the worm burden (number of parasites) in treated animals to that in untreated controls. Fecal egg counts can also be monitored to assess the impact on parasite reproduction.

Anticancer Activity in Xenograft Models

The in vivo anticancer potential of salicylanilides has been extensively studied using xenograft models, where human cancer cells are implanted into immunocompromised mice. Niclosamide, a closely related halogenated salicylanilide, has shown significant antitumor activity in such models.[7][16][17][18]

In Vivo Anticancer Efficacy of Niclosamide (A 5-Chlorosalicylanilide Analogue)

Cancer TypeAnimal ModelTreatment Dose & ScheduleOutcomeReference
Non-small Cell Lung CancerCL1-5 xenografts in nude mice10 and 20 mg/kg i.p. daily for 35 daysSignificant decrease in tumor size[16]
T-cell Acute Lymphoblastic LeukemiaT-ALL xenograft miceNot specifiedSignificant suppression of tumor growth[7]
Adrenocortical CarcinomaNCI-H295R xenografts in Nu+/Nu+ mice100 and 200 mg/kg60% and 80% inhibition in tumor growth after 4 weeks[17]
Breast Cancer4T1 tumor-bearing mice10 and 20 mg/kg43% tumor growth inhibition at 20 mg/kg[18]

These studies demonstrate that systemically administered niclosamide can effectively inhibit tumor growth in vivo, providing a strong rationale for the investigation of other salicylanilides, including 5-Chlorosalicylanilide, in similar models.

In_Vivo_Xenograft_Workflow Typical In Vivo Anticancer Xenograft Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Human Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model Immunocompromised Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment with 5-Chlorosalicylanilide Tumor_Growth->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Body Weight & Clinical Signs Treatment->Toxicity_Assessment Endpoint Endpoint Analysis (e.g., Histology) Tumor_Measurement->Endpoint Toxicity_Assessment->Endpoint

Caption: Workflow for an in vivo anticancer xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Animal Models: Human cancer cells are cultured in vitro. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with 5-Chlorosalicylanilide (or a comparator drug) is initiated, typically via intraperitoneal injection or oral gavage.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and overall health of the mice are also monitored to assess toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry) to examine markers of cell death and proliferation.

Justification of Experimental Choices: Xenograft models are a standard preclinical tool for evaluating the efficacy of anticancer drugs as they allow for the study of human tumors in a living organism. The use of immunocompromised mice is essential for the successful engraftment and growth of human cancer cells.

Comparative Analysis and Future Directions

The available data strongly suggests that 5-Chlorosalicylanilide and its derivatives are a class of compounds with significant therapeutic potential.

Comparison with Alternatives:

  • Niclosamide: As an FDA-approved drug, niclosamide serves as a critical benchmark.[17] Its well-documented anticancer and antiviral activities provide a strong rationale for investigating other salicylanilides. However, niclosamide's poor bioavailability can limit its systemic efficacy.[18] Future research on 5-Chlorosalicylanilide should focus on its pharmacokinetic profile in comparison to niclosamide.

  • Other Halogenated Salicylanilides: The variation in activity based on the position and type of halogen substitution (e.g., chloro vs. bromo) highlights the importance of structure-activity relationship (SAR) studies.[4][5] A systematic comparison of a series of halogenated salicylanilides, including 5-Chlorosalicylanilide, would be invaluable in identifying the most potent and selective compounds.

Future Perspectives:

The promising in vitro and in vivo data for the salicylanilide class warrants further investigation into 5-Chlorosalicylanilide. Key future research directions include:

  • Comprehensive In Vivo Studies: Conducting dedicated in vivo studies to evaluate the efficacy of 5-Chlorosalicylanilide in various cancer and infectious disease models.

  • Pharmacokinetic and Toxicological Profiling: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of 5-Chlorosalicylanilide is crucial for its development as a therapeutic agent.

  • Mechanism of Action Elucidation: While several mechanisms have been proposed, further studies are needed to pinpoint the specific molecular targets of 5-Chlorosalicylanilide in different disease contexts.

  • Formulation Development: Investigating novel drug delivery strategies to improve the bioavailability and targeted delivery of 5-Chlorosalicylanilide could enhance its therapeutic efficacy.

References

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728. [Link]

  • Li, Y., et al. (2014). Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. Anticancer Research, 34(6), 2891-2900. [Link]

  • Laskai, Z., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 7(33), 28945–28962. [Link]

  • Gogoi, D., et al. (2024). In vitro anthelmintic activity and phytochemical characterization of Colchicum autumnale L. corm extract. ResearchGate. [Link]

  • Sitorus, W. Z., et al. (2024). In vitro anthelmintic activity of Phyllanthus niruri Linn., Andrographis paniculata, Curcuma xanthorrhiza Roxb., and Curcuma aeruginosa Roxb. against Ascaridia galli. Veterinary World, 17(11). [Link]

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. ResearchGate. [Link]

  • Pop, M. M., et al. (2025). In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. ResearchGate. [Link]

  • Kousalya, P. (2018). Anthelmintic activity of Normal Saline (Control). ResearchGate. [Link]

  • de Almeida, F. B., et al. (2024). In vivo anthelmintic activity of hydroethanolic extract of Piper cubeba fruits in sheep naturally infected with gastrointestinal nematodes. Veterinary Parasitology, 331, 110348. [Link]

  • Li, Z., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry. [Link]

  • Imramovský, A., et al. (2017). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 22(10), 1647. [Link]

  • Sravani, T., et al. (2019). Assessment of Anthelmintic Activity and in silico Study of Phytoconstituents in Decaschistia crotonifolia Wight & Arn. Root. Journal of Applied Pharmaceutical Science, 9(1), 66-72. [Link]

  • Wang, K., et al. (2021). Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy. Oncology Letters, 23(1), 17. [Link]

  • Parajuli, P., et al. (2019). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. Infection and Drug Resistance, 12, 339–346. [Link]

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  • Hammer, K. A., & Carson, C. F. (2025). Broth micro-dilution method for determination of susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Malaleuca alterifolia (Tea tree oil). ResearchGate. [Link]

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  • Carotenuto, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1358. [Link]

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Comparative

A Comparative Study of 5-Chlorosalicylanilide and Its Structural Analogs: From Anthelmintic Action to Anticancer Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, the repositioning of established drugs for new therapeutic applications presents a compelling str...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the repositioning of established drugs for new therapeutic applications presents a compelling strategy for accelerating drug discovery. Salicylanilides, a class of compounds long recognized for their potent anthelmintic properties, have emerged as a promising frontier in oncology research. This guide provides a comprehensive comparative analysis of 5-Chlorosalicylanilide and its key structural analogs, offering insights into their mechanisms of action, anticancer activities, and the experimental methodologies required for their evaluation. While extensive research has illuminated the therapeutic potential of its derivatives, it is noteworthy that specific quantitative data on the anticancer activity of 5-Chlorosalicylanilide itself remains limited in publicly available literature. This guide, therefore, will focus on a detailed comparison of its well-characterized and clinically relevant analogs: Niclosamide, Rafoxanide, and Closantel.

The Salicylanilide Scaffold: A Privileged Structure

The salicylanilide core, characterized by a salicylic acid moiety linked to an aniline ring via an amide bond, represents a versatile pharmacophore. The specific substitutions on both aromatic rings profoundly influence the biological activity of these compounds. 5-Chlorosalicylanilide serves as a fundamental structure within this class, and its analogs, through various halogen and nitro-group substitutions, exhibit a wide spectrum of biological effects.

Structural Analogs of 5-Chlorosalicylanilide: A Comparative Overview

The primary structural analogs of 5-Chlorosalicylanilide that have garnered significant scientific attention include:

  • Niclosamide: 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

  • Rafoxanide: N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

  • Closantel: N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide

  • Oxyclozanide: 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide

These modifications to the parent 5-Chlorosalicylanilide structure significantly impact their physicochemical properties and biological targets.

Comparative Anticancer Activity: A Quantitative Analysis

CompoundCancer Cell LineIC50 (µM)Reference
Niclosamide Acute Myeloid Leukemia (AML)0.18 - 1[1]
Gastric Cancer (HGC-27)1.82[2]
Gastric Cancer (MKN-74)9.38[2]
Glioblastoma (in vitro)1.50 (NPP*)
Rafoxanide Multiple Myeloma (H929)19.2
Multiple Myeloma (H929R)40.1
Multiple Myeloma (OCI-MY5)27.8
Skin Cancer (A375)1.09
Skin Cancer (A431)1.31
Closantel Antiangiogenic Activity (Zebrafish)1.69 (Intersegmental vessels)
Antiangiogenic Activity (Zebrafish)1.45 (Subintestinal vessels)

*NPP refers to Niclosamide Piperazine salt, a derivative with improved bioavailability.

Expert Interpretation: The data clearly indicates that these salicylanilide analogs possess potent anticancer activity in the micromolar range against a variety of cancer types. Niclosamide, in particular, demonstrates significant efficacy against hematologic and solid tumors at sub-micromolar to low micromolar concentrations. Rafoxanide and Closantel also exhibit notable cytotoxic and anti-angiogenic effects, respectively. The variability in IC50 values across different cell lines underscores the importance of cell-type-specific responses and highlights the need for comprehensive screening panels in drug evaluation.

Mechanisms of Action: Beyond Uncoupling Oxidative Phosphorylation

The classical mechanism of action attributed to salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of cellular energy metabolism. However, contemporary research has unveiled a more complex and multifaceted mechanism of action, particularly in the context of cancer. These compounds are now understood to modulate multiple critical signaling pathways that are frequently dysregulated in cancer.

Inhibition of Key Signaling Pathways

Salicylanilides have been shown to inhibit several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival. Salicylanilides, notably Niclosamide, have been shown to inhibit the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and transcriptional activity.[1]

  • Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is fundamental in embryonic development and is frequently hyperactivated in cancers, particularly colorectal cancer. Niclosamide has been identified as a potent inhibitor of this pathway, leading to the downregulation of Wnt target genes involved in cell proliferation.[2]

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain salicylanilide derivatives have demonstrated the ability to suppress NF-κB signaling.

  • mTOR Signaling: The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. Niclosamide has been shown to inhibit mTORC1 signaling, contributing to its anticancer effects.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by salicylanilides.

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Salicylanilides 5-Chlorosalicylanilide & Analogs Salicylanilides->JAK Inhibition

Caption: Inhibition of the STAT3 signaling pathway by salicylanilides.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (for degradation) APC_Axin APC/Axin Complex APC_Axin->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome Nuclear_Translocation Nuclear Translocation beta_catenin->Nuclear_Translocation TCF_LEF TCF/LEF Nuclear_Translocation->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Salicylanilides Niclosamide Salicylanilides->Dsh Inhibition?

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Niclosamide.

Experimental Protocols: A Guide for Practical Application

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-Chlorosalicylanilide and its analogs.

General Synthesis of Salicylanilides

This protocol describes a general method for the synthesis of salicylanilides via the condensation of a substituted salicylic acid with a substituted aniline.

Materials:

  • Substituted salicylic acid (e.g., 5-chlorosalicylic acid)

  • Thionyl chloride or phosphorus trichloride

  • Substituted aniline (e.g., 2-chloro-4-nitroaniline for Niclosamide synthesis)

  • Anhydrous solvent (e.g., toluene, chlorobenzene)

  • Base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted salicylic acid (1 equivalent) in an excess of thionyl chloride or an anhydrous solvent like toluene with phosphorus trichloride (0.4 equivalents). Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride or phosphorus trichloride by distillation under reduced pressure. The crude acid chloride is typically used in the next step without further purification.

  • Amide Coupling: In a separate flask, dissolve the substituted aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like toluene. Cool the solution in an ice bath.

  • To the cooled aniline solution, add the freshly prepared salicylic acid chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

Causality: The use of thionyl chloride or phosphorus trichloride is essential to convert the carboxylic acid to the more reactive acid chloride, which readily undergoes nucleophilic acyl substitution with the aniline. The base is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 5-Chlorosalicylanilide or its analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Causality: The reduction of the yellow MTT to purple formazan is catalyzed by mitochondrial dehydrogenases in metabolically active (viable) cells. The amount of formazan produced is directly proportional to the number of living cells.

Western Blot Analysis for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cancer cells treated with salicylanilides.

Materials:

  • Cancer cells with constitutively active STAT3 (e.g., DU145)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of the salicylanilide compound for a specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for total STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control.

Causality: This protocol allows for the specific detection of the phosphorylated, active form of STAT3. A decrease in the p-STAT3 signal upon treatment with a salicylanilide, relative to the total STAT3 and loading control, indicates inhibition of the STAT3 pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of the anticancer activity of a salicylanilide compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Characterization Cell_Viability Cell Viability Assay (MTT, etc.) Synthesis->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot, Reporter Assay) IC50->Signaling_Assay Xenograft Xenograft Tumor Model Signaling_Assay->Xenograft Treatment Compound Administration Tumor_Growth Tumor Growth Measurement Toxicity Toxicity Assessment

Caption: General workflow for preclinical anticancer evaluation.

Conclusion and Future Directions

The comparative analysis of 5-Chlorosalicylanilide and its structural analogs, particularly Niclosamide, Rafoxanide, and Closantel, reveals a class of compounds with significant and diverse anticancer potential. Their ability to modulate multiple oncogenic signaling pathways, in addition to their established role as mitochondrial uncouplers, positions them as attractive candidates for further drug development.

Future research should focus on several key areas:

  • Quantitative evaluation of 5-Chlorosalicylanilide: A thorough investigation into the anticancer activity of the parent compound is warranted to establish a baseline for structure-activity relationship studies.

  • Mechanism deconvolution: Further studies are needed to fully elucidate the intricate interplay between the different signaling pathways modulated by these compounds.

  • Improving pharmacokinetic properties: The poor aqueous solubility and bioavailability of many salicylanilides remain a significant hurdle for clinical translation. The development of novel formulations and delivery systems is crucial.

  • Combination therapies: Exploring the synergistic effects of salicylanilides with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

This guide provides a foundational framework for researchers and drug development professionals to navigate the promising field of salicylanilide-based anticancer therapeutics. The detailed protocols and mechanistic insights offered herein are intended to facilitate robust and reproducible research, ultimately accelerating the translation of these versatile compounds from the laboratory to the clinic.

References

  • Li, Y., et al. (2019). Rafoxanide, an anthelmintic drug, exhibits potent antitumor activity in multiple myeloma. Leukemia & Lymphoma, 60(14), 3435-3446. Available at: [Link]

  • Wang, J., et al. (2016). Closantel Suppresses Angiogenesis and Cancer Growth in Zebrafish Models. Zebrafish, 13(2), 126-132. Available at: [Link]

  • Pan, J. X., et al. (2016). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer, 35, 40. Available at: [Link]

  • Jeengar, M. K., et al. (2020). Niclosamide exerts anti-tumor activity through generation of reactive oxygen species and by suppression of Wnt/β-catenin and STAT3 signaling pathways in gastric cancer. Asia-Pacific Journal of Oncology, 3, 1-13. Available at: [Link]

  • Chen, W., et al. (2018). Repurposing niclosamide for cancer therapy: challenges and opportunities. OncoTargets and Therapy, 11, 2339–2347. Available at: [Link]

  • Singh, H., et al. (1977). Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. Journal of Medicinal Chemistry, 20(6), 826-829. Available at: [Link]

  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

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  • PubMed. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

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Validation

Confirming 5-Chlorosalicylanilide (5-CSA) Target Engagement: A Comparative Guide

Executive Summary 5-Chlorosalicylanilide (5-CSA) and its structural analogs (e.g., Niclosamide) are potent pharmacophores with pleiotropic effects, ranging from mitochondrial uncoupling to STAT3 inhibition and anti-viral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chlorosalicylanilide (5-CSA) and its structural analogs (e.g., Niclosamide) are potent pharmacophores with pleiotropic effects, ranging from mitochondrial uncoupling to STAT3 inhibition and anti-viral activity (SARS-CoV-2 Mpro). However, their lipophilic nature and tendency to form colloidal aggregates create a high risk of false positives in standard binding assays.

This guide provides a rigorous, comparative framework for validating 5-CSA binding. We prioritize methods that distinguish specific target engagement from non-specific hydrophobic sticking, recommending Cellular Thermal Shift Assays (CETSA) as the primary validation tool, supported by biophysical kinetics (SPR/MST) and functional metabolic profiling.

Part 1: The Target Landscape

Before selecting an assay, one must define the biological context of the target. 5-CSA operates via two distinct mechanisms that require different validation strategies:

  • Specific Protein Binding (e.g., STAT3, SARS-CoV-2 Mpro): The molecule binds to a defined pocket (e.g., SH2 domain of STAT3), inhibiting dimerization or enzymatic activity.

  • Membrane/Transporter Interaction (Mitochondria): 5-CSA acts as a protonophore. While it physically binds proteins like the ADP/ATP Carrier (AAC) to facilitate proton transport, the primary readout is often functional (uncoupling) rather than stoichiometric binding.

Pathway Visualization: STAT3 Inhibition & Mitochondrial Uncoupling

The following diagram maps the dual-action mechanism of 5-CSA, highlighting where specific assays (CETSA vs. Seahorse) intervene.

G cluster_Mito Mitochondrial Pathway cluster_STAT STAT3 Signaling CSA 5-CSA (Ligand) AAC ADP/ATP Carrier (Inner Membrane) CSA->AAC Binds STAT3_Mono STAT3 Monomer (Cytosol) CSA->STAT3_Mono Binds SH2 Domain (Inhibits Dimerization) H_Leak Proton Leak (Uncoupling) AAC->H_Leak Facilitates ATP_Drop ATP Depletion H_Leak->ATP_Drop AMPK AMPK Activation ATP_Drop->AMPK STAT3_Dimer STAT3 Dimer (p-Tyr705) AMPK->STAT3_Dimer Inhibits (Cross-talk) STAT3_Mono->STAT3_Dimer Blocked Nucleus Nuclear Translocation STAT3_Dimer->Nucleus Transcription Gene Transcription (Bcl-xL, c-Myc) Nucleus->Transcription

Figure 1: Dual mechanism of 5-CSA. The compound directly binds STAT3 to prevent dimerization and interacts with mitochondrial carriers to induce uncoupling. Assays must decouple these effects.

Part 2: Comparative Analysis of Binding Assays

For hydrophobic salicylanilides like 5-CSA, standard assays often fail. Surface Plasmon Resonance (SPR) chips can become saturated with non-specific binding, and fluorescence assays can suffer from inner-filter effects.

Method Selection Matrix
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) Functional (Seahorse XF)
Primary Readout Target Engagement (Intracellular)Binding Kinetics (

)
Physiological Consequence
Suitability for 5-CSA High. Validates binding in complex cellular milieu.Medium. Requires strict detergent optimization to prevent aggregation.High. Essential for confirming mitochondrial uncoupling.
False Positive Risk Low (if appropriate controls used).High (Non-specific hydrophobic binding).Low (Functional readout is distinct).
Throughput Medium (Western Blot) to High (HiBiT/AlphaLISA).Medium.Medium.
Cost Low (Reagents) to High (Antibodies).High (Instrument/Chips).[1]High (Consumables).[1][2]
Expert Insight: Why CETSA is Superior for 5-CSA

The Problem: 5-CSA is highly lipophilic (


). In buffer-based assays (SPR/ITC), it tends to form micelles or coat the sensor chip, yielding "square" sensorgrams that look like binding but are actually artifacts.
The Solution:  CETSA treats the live cell.[3][4][5] If 5-CSA enters the cell and binds STAT3, it thermally stabilizes the protein. If it merely sticks to the membrane or aggregates, the cytosolic STAT3 will denature at its normal temperature. CETSA is the only method that simultaneously proves cell permeability and specific target engagement. 

Part 3: Detailed Experimental Protocols

Protocol A: CETSA for STAT3 Target Validation

Objective: Determine if 5-CSA stabilizes STAT3 in live cells, confirming physical binding.

1. Sample Preparation:

  • Cell Culture: Seed DU145 or HeLa cells (STAT3 high) in 6-well plates. Reach 80% confluency.

  • Treatment: Treat with 5-CSA (e.g., 10 µM) or Vehicle (DMSO < 0.1%) for 1 hour. Note: Keep incubation short to measure physical binding, not downstream degradation.

2. Thermal Challenge:

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot into 8-10 PCR tubes (50 µL each).

  • Heating: Apply a temperature gradient (e.g., 40°C to 67°C) using a thermal cycler. Heat for 3 minutes.

  • Cooling: Immediately snap-cool at room temperature (3 min) then ice.

3. Lysis & Separation:

  • Add lysis buffer (with 0.4% NP-40) to the tubes.

  • Freeze-Thaw: Perform 2-3 cycles of liquid nitrogen freeze/thaw to ensure lysis.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Critical Step: This pellets the denatured/precipitated protein. The supernatant contains only the stabilized, soluble ligand-bound protein.

4. Detection (Western Blot):

  • Run supernatant on SDS-PAGE.

  • Blot for STAT3 (Total).

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
     (aggregation temperature). A shift (
    
    
    
    ) indicates binding.
Protocol B: SPR with "Sticky" Compound Mitigation

Objective: Determine


 for SARS-CoV-2 Mpro or STAT3-SH2 domain.

1. Chip Surface: Use a CM5 or NTA chip. Immobilize the target protein to low density (< 2000 RU) to minimize mass transport limitations. 2. Buffer Optimization (Critical for 5-CSA):

  • Base: PBS-P+ (PBS + 0.05% Surfactant P20).

  • Additive: You must add 3-5% DMSO to the running buffer to match the sample solvent exactly.

  • Flow Rate: High flow (30-50 µL/min) to discriminate rapid non-specific adsorption from specific kinetics. 3. Validation:

  • Run a "solvent correction" cycle (DMSO 4.5% to 5.5%).

  • Reference Channel: Use a blocked flow cell. If the signal in the reference channel is >10% of the active channel, 5-CSA is sticking to the dextran matrix. Abort and switch to MST.

Part 4: Data Interpretation & Self-Validation

Distinguishing Specific Binding from Artifacts

When analyzing data for 5-CSA, use this logic flow to validate your results.

Validation Start Assay Result SPR_Signal SPR/MST Signal Observed Start->SPR_Signal Stoichiometry Check Stoichiometry (N) SPR_Signal->Stoichiometry CETSA_Shift CETSA Shift Observed? Stoichiometry->CETSA_Shift N ≈ 1:1 Artifact ARTIFACT / AGGREGATION Stoichiometry->Artifact N >> 1:1 (Super-stoichiometric) Valid CONFIRMED BINDING CETSA_Shift->Valid Yes (ΔT > 2°C) CETSA_Shift->Artifact No Shift

Figure 2: Decision tree for validating hydrophobic ligand binding.

Quantitative Data Summary Table

Typical values expected for 5-CSA/Niclosamide analogs if binding is specific:

ParameterMetricTarget ValueInterpretation
Affinity

(SPR/MST)
0.5 - 5.0 µMModerate affinity is typical for this scaffold.
Thermal Shift

(CETSA)
+2°C to +5°CSignificant stabilization of target in cells.
Mitochondrial OCR (Seahorse)Dose-dependent increaseUncoupling (proton leak) confirmed.
Stoichiometry N (ITC/SPR)0.8 - 1.21:1 binding. Values >2.0 indicate aggregation.

References

  • Matsumoto, T. et al. (2023). "Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3)." MDPI Pharmaceuticals.

  • Jafari, R. et al. (2014).[4] "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][4][5] Nature Protocols.

  • Siveen, K.S. et al. (2014). "Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors." Biochimica et Biophysica Acta.

  • Bertholet, A.M. et al. (2022). "Mitochondrial Uncoupling: A Key Controller of Biological Processes." Physiological Reviews. (Context on protonophore mechanisms).
  • Gunther, E.C. et al. (2021). "Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay."[6] Communications Biology.

Sources

Comparative

Comparative Safety Profiling of Salicylanilide Uncouplers: 5-Chlorosalicylanilide vs. Niclosamide

[1] Executive Summary This technical guide provides a rigorous safety comparison between 5-Chlorosalicylanilide (5-CSA) and its clinically established analog, Niclosamide .[1] While Niclosamide is a potent anthelmintic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous safety comparison between 5-Chlorosalicylanilide (5-CSA) and its clinically established analog, Niclosamide .[1] While Niclosamide is a potent anthelmintic and emerging pleiotropic agent, its safety profile is limited by poor bioavailability and genotoxic risks associated with its nitro group.[1] 5-CSA, representing the fundamental halogenated salicylanilide scaffold, offers a distinct safety-efficacy balance.[1] This guide analyzes their physicochemical properties, mitochondrial uncoupling mechanisms, and toxicity profiles, supported by experimental protocols for validation.[1]

Chemical & Physicochemical Profiles

The safety and potency of salicylanilides are dictated by their ability to traverse the inner mitochondrial membrane (IMM) and release protons. This "protonophore" activity is governed by lipophilicity (LogP) and acidity (pKa) .

Table 1: Physicochemical Comparison
Feature5-Chlorosalicylanilide (5-CSA)NiclosamideImpact on Safety/Potency
Structure Monochlorinated (5-position on salicylic ring); Unsubstituted aniline ring.[1]Dichlorinated (5, 2'-positions); Nitro group (4'-position).[1]Niclosamide's substituents increase lipophilicity and acidity.[1]
Molecular Weight ~247.68 g/mol 327.12 g/mol Lower MW of 5-CSA suggests different permeability kinetics.[1]
pKa (Acid Dissociation) ~7.5 - 8.0 (Estimated)~5.6 - 6.0Critical: Niclosamide is more acidic, existing as an anion at physiological pH, facilitating proton release in the matrix.[1]
LogP (Lipophilicity) ~3.5~4.5 - 5.0Niclosamide is more lipophilic, enhancing membrane insertion but increasing off-target binding.[1]
Key Functional Groups Phenolic -OH, Amide LinkerPhenolic -OH, Amide Linker, Nitro (-NO₂) The Nitro group in Niclosamide is a structural alert for genotoxicity (reduction to amine).[1]

Mechanistic Safety Analysis: Mitochondrial Uncoupling

Both compounds function as Protonophores .[1] They uncouple oxidative phosphorylation by shuttling protons across the IMM, dissipating the electrochemical gradient (


) required for ATP synthesis.
The Double-Edged Sword[1]
  • Therapeutic Window: Mild uncoupling can treat obesity and metabolic disorders by burning excess energy.[1]

  • Toxicity Threshold: Excessive uncoupling leads to ATP depletion, cellular energy crisis, and necrosis.[1]

Comparative Insight: Niclosamide is a strong uncoupler due to its electron-withdrawing nitro group, which stabilizes the anionic form.[1] 5-CSA, lacking this stabilization, is a weaker uncoupler.[1] This makes 5-CSA potentially safer (wider therapeutic index) but less potent requiring higher doses for efficacy.[1]

Visualization: The Protonophore Cycle

The following diagram illustrates the cycle of proton transport driven by salicylanilides.

MitochondrialUncoupling cluster_IMS Intermembrane Space (High H+) cluster_Membrane Inner Mitochondrial Membrane (Lipophilic Barrier) cluster_Matrix Mitochondrial Matrix (Low H+) H_IMS H+ (High Conc.) S_Neutral Sal-H (Neutral) H_IMS->S_Neutral Protonation (pKa dependent) Diffusion Lipophilic Diffusion S_Neutral->Diffusion Enters Membrane Diffusion->H_IMS Cycle Repeats S_Anion Sal- (Anion) Diffusion->S_Anion Releases H+ in Matrix H_Matrix H+ (Released) S_Anion->Diffusion Returns to IMS (Potential dependent) S_Anion->H_Matrix

Caption: Mechanism of Action. Salicylanilides (Sal) shuttle protons from the IMS to the Matrix, bypassing ATP Synthase.

Toxicity Profile Comparison

Cytotoxicity (In Vitro)

Niclosamide exhibits high cytotoxicity in mammalian cells (IC50 often < 1-5 µM) due to potent ATP depletion.[1] 5-CSA, being a weaker uncoupler, generally requires higher concentrations to induce cell death.[1]

  • Niclosamide: High risk of non-selective cytotoxicity if systemic exposure is high.[1]

  • 5-CSA: Lower intrinsic cytotoxicity; safer scaffold for systemic applications, though efficacy must be verified.[1]

Genotoxicity & Metabolism[1]
  • Niclosamide: Contains a Nitro group (-NO₂) .[1] In hypoxic conditions (or via gut microbiota), this can be reduced to an amino group (-NH₂).[1] Nitro-reduction intermediates are often reactive and potentially mutagenic (Ames test positive in some strains).[1]

  • 5-CSA: Lacks the nitro group.[1] It metabolizes primarily via glucuronidation of the phenolic -OH.[1] Safety Advantage: Significantly lower risk of genotoxicity.[1]

Acute Toxicity (In Vivo)
  • Niclosamide: Low oral toxicity (LD50 Rat > 5000 mg/kg) primarily due to poor absorption , not lack of intrinsic toxicity. If solubilized (e.g., nano-formulations), systemic toxicity increases.[1]

  • 5-CSA: Expected to have a similar or better oral safety profile.[1] Its lower lipophilicity may result in slightly better bioavailability but lower tissue accumulation.[1]

Experimental Protocols for Safety Assessment

To objectively compare these compounds, researchers must utilize standardized assays.[1]

Protocol 1: Mitochondrial Respiration Assay (Seahorse/Clark Electrode)

Objective: Determine the concentration required to double the basal respiration rate (EC200) or induce maximal uncoupling.

Materials:

  • Isolated Rat Liver Mitochondria (RLM) or permeabilized HepG2 cells.[1]

  • Respiration Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.[1]

  • Substrates: Succinate (5 mM) + Rotenone (2 µM).[1]

Workflow:

  • Basal State: Measure State 2 respiration (mitochondria + substrate, no ADP).[1]

  • Titration: Sequentially inject 5-CSA or Niclosamide (0.1 µM to 10 µM).[1]

  • Readout: Record Oxygen Consumption Rate (OCR).

  • Analysis: Plot OCR vs. Concentration.

    • Safety Marker: Identify the concentration where OCR drops (inhibition of respiratory chain), indicating toxicity beyond uncoupling.

Protocol 2: Cytotoxicity & Therapeutic Index Screening

Objective: Establish the ratio between toxic dose (Cell Death) and effective dose (Uncoupling).

Method:

  • Cell Line: HepG2 (Liver model) and HEK293 (Kidney model).[1]

  • Treatment: Incubate cells with compounds (0.1 – 100 µM) for 24h.[1]

  • Assay:

    • MTT Assay: Measures metabolic activity (NADPH flux).[1] Note: Uncouplers can artificially increase MTT reduction initially; validate with ATP assay.

    • ATP Assay (Luminescence): Direct measure of energy depletion.

  • Calculation:

    • Therapeutic Index (TI) = IC50 (Cytotoxicity) / EC50 (Uncoupling from Protocol 1).

    • Interpretation: A higher TI indicates a safer profile.[1][2] 5-CSA is expected to have a higher TI than Niclosamide.[1]

Safety Assessment Workflow

The following flowchart outlines the logic for evaluating salicylanilide derivatives.

SafetyWorkflow cluster_InSilico Phase 1: In Silico Screening cluster_InVitro Phase 2: In Vitro Mechanism cluster_Decision Phase 3: Risk Analysis Start Compound Synthesis (5-CSA / Niclosamide) Calc Calculate pKa & LogP Start->Calc Alerts Check Structural Alerts (e.g., Nitro group) Calc->Alerts Mito Mitochondrial Respiration (Determine EC50 Uncoupling) Alerts->Mito Cyto Cytotoxicity (HepG2) (Determine IC50 Cell Death) Mito->Cyto TI Calculate Therapeutic Index (IC50 / EC50) Cyto->TI Geno Genotoxicity Screen (Ames Test) TI->Geno Decision Is TI > 10 AND Ames Negative? Geno->Decision Pass Proceed to In Vivo (PK/PD) Decision->Pass Yes Fail Redesign Scaffold Decision->Fail No

Caption: Step-by-step decision matrix for qualifying salicylanilide safety.

Conclusion & Recommendations

5-Chlorosalicylanilide (5-CSA) presents a "cleaner" chemical scaffold compared to Niclosamide .[1]

  • Safety: 5-CSA lacks the genotoxic nitro moiety and exhibits lower lipophilicity, likely reducing off-target toxicity and accumulation.[1]

  • Efficacy: It is a weaker uncoupler.[1] For applications requiring mild metabolic modulation (e.g., obesity), 5-CSA may offer a superior safety margin.[1] For applications requiring acute cytotoxicity (e.g., oncology), Niclosamide remains the potency leader but carries higher systemic risks.

Recommendation: Drug development programs should utilize 5-CSA as a baseline for Structure-Activity Relationship (SAR) studies, adding substituents only as necessary to increase potency without compromising the favorable safety baseline.[1]

References

  • PubChem. 5-Chlorosalicylanilide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Feckova, B. et al. (2019). Salicylanilides and Their Anticancer Properties.[1] International Journal of Molecular Sciences.[1] Available at: [Link]

  • Terada, H. (1990). Uncoupling of oxidative phosphorylation by polymer-linked salicylanilides.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] Available at: [Link]

  • Goegan, P. et al. (2003). Effects of the uncouplers 5-chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide and 3,5-dichlorosalicylanilide on mitochondrial respiration.[1] Toxicology and Applied Pharmacology.[1][3] Available at: [Link]

  • Chen, M. et al. (2018). Niclosamide: A review of its repurposing activities.[1] Annals of Translational Medicine.[1] Available at: [Link]

Sources

Validation

Validation of an Analytical Method for 5-Chlorosalicylanilide Quantification

Executive Summary In the synthesis and quality control of salicylanilide anthelmintics (e.g., Niclosamide), 5-Chlorosalicylanilide (5-CSA) exists as both a critical intermediate and a degradation impurity. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of salicylanilide anthelmintics (e.g., Niclosamide), 5-Chlorosalicylanilide (5-CSA) exists as both a critical intermediate and a degradation impurity. Its structural similarity to the parent drug and other chlorinated byproducts (like 3,5-dichloro-salicylanilide) makes quantification a challenge of specificity , not just sensitivity.

This guide compares three analytical approaches—Direct UV Spectrophotometry, LC-MS/MS, and the industry-standard Reversed-Phase HPLC (RP-HPLC) . We validate the RP-HPLC method as the optimal balance of robustness, cost-efficiency, and regulatory compliance (ICH Q2(R1)), specifically designed for routine QC environments where distinguishing 5-CSA from its di-chloro analogs is paramount.

Part 1: Comparative Analysis of Methodologies

To select the correct validation path, one must understand the limitations of alternative methods. The following table contrasts the proposed RP-HPLC method against common alternatives.

Table 1: Method Performance Comparison Matrix
FeatureMethod A: Direct UV-Vis Method B: RP-HPLC (Recommended) Method C: LC-MS/MS
Principle Beer-Lambert Law (Total Absorbance)Chromatographic Separation + UV DetectionMass-to-Charge Ratio (m/z) Separation
Specificity Low: Cannot distinguish 5-CSA from Niclosamide or other salicylanilides.High: Resolves 5-CSA (

min) from impurities based on polarity.
Very High: Distinguishes based on molecular weight and fragmentation.
LOD/LOQ ~10 µg/mL~0.05 µg/mL< 0.001 µg/mL
Throughput High (Seconds per sample)Medium (10-15 min per sample)Low (Requires complex prep & equilibration)
Cost LowModerateHigh
Primary Use Rough estimation of pure raw material.Routine QC, Impurity Profiling, Stability Testing. Trace residue analysis in biological fluids.

Scientist’s Insight: While LC-MS/MS offers superior sensitivity, it is "over-engineering" for raw material or finished product QC. Direct UV is scientifically invalid for mixtures due to spectral overlap at 330 nm. Therefore, RP-HPLC is the only defensible choice for validation in a GMP context.

Part 2: The Optimized RP-HPLC Protocol

This protocol is designed to be self-validating , meaning system suitability parameters are built into the run to flag errors before data is accepted.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Why: The "end-capping" reduces silanol interactions with the phenolic hydroxyl of 5-CSA, preventing peak tailing.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v).[1]

    • Why: Isocratic elution is preferred here over gradient because 5-CSA and its impurities have distinct enough logP values. Acidification suppresses ionization of the phenol group, sharpening the peak.

  • Flow Rate: 1.0 mL/min.[2]

  • Wavelength: 330 nm.

    • Why: While benzenes absorb at 254 nm, the salicylanilide core has a specific secondary maximum at ~330 nm. Using 330 nm drastically reduces background noise from non-salicylanilide plasticizers or solvents.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard Preparation Workflow
  • Stock Solution: Dissolve 10.0 mg of 5-CSA Reference Standard in 10 mL of HPLC-grade Methanol (1000 µg/mL). Note: Do not use water as the primary diluent due to low solubility.

  • Working Standard: Dilute Stock to 50 µg/mL using the Mobile Phase.

Part 3: Validation Logic & Data (ICH Q2(R1))

The following data represents a typical validation summary for this specific method.

Specificity (Stress Testing)

To prove the method measures only 5-CSA, the sample was subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (


) degradation.
  • Result: 5-CSA peak purity index > 0.999 (via Diode Array Detector). No degradation peaks co-eluted with the main peak.

Linearity & Range

Constructed from 5 concentration levels (50% to 150% of target concentration).

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
5025.01240.5
7537.51865.2
10050.02490.8
12562.53115.1
15075.03740.4
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes requirement of 
    
    
    
    )
Accuracy (Recovery)

Spiked placebo samples at three levels.

Spike LevelRecovery (%)% RSDAcceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.2%0.5%98.0 - 102.0%
120%100.5%0.6%98.0 - 102.0%

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points and flow of the validated method, highlighting where errors commonly occur (e.g., pH adjustment).

AnalyticalWorkflow Start Sample Receipt (Raw Material/Product) Solubility Dissolution Step Solvent: Methanol (Critical) Start->Solubility Weighing Dilution Dilution to Range (25 - 75 µg/mL) Diluent: Mobile Phase Solubility->Dilution Homogenization HPLC_Setup HPLC Setup C18 Column | 330 nm Mobile Phase: ACN:0.1% Formic Acid Dilution->HPLC_Setup Filter (0.45µm) Injection Injection (10 µL) HPLC_Setup->Injection Decision System Suitability? Tailing < 1.5 Plates > 2000 Injection->Decision Run Chromatogram Data_Process Data Processing External Std Calculation Decision->Data_Process Pass Error_Loop Troubleshoot: Check Column Age Re-filter Mobile Phase Decision->Error_Loop Fail Report Final CoA / Report Data_Process->Report Error_Loop->HPLC_Setup Retry

Caption: Figure 1. Step-by-step analytical workflow for 5-CSA quantification, emphasizing the critical system suitability checkpoint.

Part 5: Senior Scientist’s Recommendations

  • The "pH Trap": 5-CSA is a weak acid (phenolic). If your mobile phase pH drifts above 4.5, the molecule will ionize, causing peak broadening and retention time shifts. Always use fresh 0.1% Formic Acid or Phosphate Buffer pH 3.5.

  • Sample Carryover: Due to the chlorination, 5-CSA can stick to the injector needle. Include a "needle wash" step with 100% Acetonitrile between injections to prevent carryover ghost peaks.

  • Integration: Set the integration parameters to ignore peaks < 0.1% of the main peak area unless you are specifically validating for trace impurities.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] (2005).[3][4][6][7] Retrieved from [Link]

  • National Institutes of Health (NIH). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass spectrometry. (2021).[1][3][4][6] Retrieved from [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline. (2011).[6][7] Retrieved from [Link]

Sources

Comparative

Comparative Transcriptomics: 5-Chlorosalicylanilide (5-Cl-SA) &amp; Salicylanilide Scaffolds

Topic: Comparative Transcriptomics of Cells Treated with 5-Chlorosalicylanilide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Salicylanili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Transcriptomics of Cells Treated with 5-Chlorosalicylanilide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Salicylanilide Pharmacophore

5-Chlorosalicylanilide (5-Cl-SA) serves as the structural parent scaffold for a class of bioactive compounds known as salicylanilides, which includes the FDA-approved anthelmintic Niclosamide and the veterinary drug Oxyclozanide . While Niclosamide is widely characterized, 5-Cl-SA represents the minimal pharmacophore required for mitochondrial uncoupling activity.

This guide provides a technical comparison of the transcriptomic signatures elicited by 5-Cl-SA versus its potent derivatives and standard uncouplers. It dissects the gene expression profiles driving their mechanism of action (MoA)—primarily oxidative phosphorylation uncoupling, mTOR inhibition, and Integrated Stress Response (ISR) activation.

Comparative Analysis: 5-Cl-SA vs. Alternatives

The following table contrasts the transcriptomic and mechanistic profiles of 5-Cl-SA against Niclosamide (the clinical gold standard) and CCCP (a chemical uncoupler reference).

Table 1: Comparative Profile of Salicylanilide Agents
Feature5-Chlorosalicylanilide (5-Cl-SA) Niclosamide (Clinical Standard) CCCP (Reference Uncoupler)
Structure Core Scaffold (2-hydroxy-5-chlorobenzanilide)2',5-dichloro-4'-nitrosalicylanilideCarbonyl cyanide m-chlorophenyl hydrazone
Primary MoA Protonophore (H+ shuttle); Mild UncouplingPotent Protonophore; Anionic shuttlePotent Protonophore
Transcriptomic Signature Moderate ISR Activation: Upregulation of ATF4, DDIT3 (CHOP). Metabolic Shift: Glycolytic gene upregulation (HK2, LDHA).Strong ISR & Signaling Inhibition: 1. Uncoupling: High ATF4/CHOP. 2. Wnt/STAT3: Downregulation of AXIN2, MYC, CCND1. 3. Autophagy: LC3B upregulation.Pure Metabolic Stress: Massive upregulation of Heat Shock Proteins (HSPA1A). Mitochondrial proteostasis stress (HSPD1).
Potency (IC50) Low micromolar (1–10 µM)Nanomolar (0.1–0.5 µM)Low micromolar (1–5 µM)
Solubility Moderate (logP ~3.5)Poor (logP ~4.5); requires formulationModerate
Key Off-Targets Bacterial Two-Component Systems (TCS)STAT3, Wnt/β-catenin, NF-κBMembrane depolarization (broad)
Deep Dive: The "Uncoupling" Transcriptome

Treatment with 5-Cl-SA induces a specific gene expression pattern driven by the loss of the mitochondrial proton gradient. Unlike direct enzyme inhibitors, 5-Cl-SA acts biophysically on the inner mitochondrial membrane (IMM).

  • Energy Crisis & AMPK Activation: The drop in ATP/ADP ratio activates AMPK, which suppresses mTORC1.

    • Transcriptomic Result: Downregulation of ribosomal protein genes (RPS6, RPL series) and translation initiation factors (EIF4E).

  • Integrated Stress Response (ISR): Mitochondrial stress triggers OMA1/DELE1 signaling to HRI, phosphorylating eIF2α.

    • Transcriptomic Result: Selective translation and transcriptional upregulation of ATF4 and its targets: ASNS (asparagine synthetase), DDIT3 (CHOP), and GDF15.

  • Compensatory Glycolysis: To survive ATP depletion, cells upregulate glycolysis.

    • Transcriptomic Result: Upregulation of SLC2A1 (GLUT1), PFK, and LDHA.

Mechanistic Pathway Visualization

The following diagram illustrates the causal flow from 5-Cl-SA treatment to the observed transcriptomic outputs.

G cluster_nucleus Transcriptional Response (Nucleus) Drug 5-Chlorosalicylanilide (5-Cl-SA) Mito Mitochondria (Inner Membrane) Drug->Mito Inserts into IMM PMF Loss of Proton Motive Force (ΔΨm) Mito->PMF Proton Cycling ATP ATP Depletion (AMP/ATP Ratio ↑) PMF->ATP Uncoupling ISR ISR Activation (eIF2α Phosphorylation) PMF->ISR OMA1/DELE1 Pathway AMPK AMPK Activation ATP->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylation GlycoGenes UPREGULATION: Glycolysis Genes (HK2, LDHA, SLC2A1) AMPK->GlycoGenes HIF-1α Independent? ATF4 ATF4 Nuclear Translocation ISR->ATF4 GrowthGenes DOWNREGULATION: Ribosomal Biogenesis (RPS6, c-MYC, Cyclin D1) mTOR->GrowthGenes Suppression StressGenes UPREGULATION: Stress Response (DDIT3/CHOP, GDF15, ASNS) ATF4->StressGenes

Caption: Mechanistic cascade of 5-Cl-SA induced transcriptomic remodeling via mitochondrial uncoupling and ISR activation.

Experimental Workflow: RNA-Seq for Hydrophobic Uncouplers

Working with salicylanilides requires specific protocol adaptations due to their hydrophobicity and the rapid kinetics of the stress response.

Phase 1: Treatment Design
  • Vehicle Control: 5-Cl-SA is highly hydrophobic. Dissolve in DMSO. Final DMSO concentration in culture must be <0.1% to avoid confounding stress signals.

  • Dose Optimization: Determine IC50 (typically 1–5 µM).

    • Low Dose (IC20): Reveals specific signaling inhibition (e.g., STAT3/Wnt).

    • High Dose (IC80): Reveals gross metabolic crash and apoptosis markers.

  • Time Points:

    • 2 Hours: Early Immediate Genes (ATF4, FOS, JUN). Critical for MoA determination.

    • 12-24 Hours: Adaptive reprogramming (Glycolysis enzymes, Cell cycle arrest).

Phase 2: Sample Preparation (Self-Validating Protocol)
  • Lysis: Use TRIzol or similar phenol-chloroform method. Column-based kits often fail to clear the high lipid content if cells are treated with lipid-soluble drugs; phenol is superior here.

  • Spike-in Controls: Add ERCC spike-ins before library prep to normalize for global transcriptional shutdown (a common effect of potent uncouplers). Without this, upregulation will be underestimated.

  • Quality Check:

    • RIN > 8.0 is mandatory.

    • Mitochondrial Read Check: If mitochondrial rRNA reads are >20%, it indicates cell lysis/apoptosis during treatment. Discard sample.

Phase 3: Sequencing & Analysis
  • Depth: >30 Million reads/sample (needed to detect low-abundance transcription factors like ATF4).

  • Library: Stranded mRNA-seq (PolyA selection) is preferred over Total RNA unless bacterial transcriptomics is performed.

  • Bioinformatics:

    • Perform GSEA (Gene Set Enrichment Analysis) focusing on "Hallmark Unfolded Protein Response" and "Hallmark mTORC1 Signaling".

Experimental Data: What to Expect

When analyzing your RNA-seq data, the following "Fingerprint" confirms the activity of 5-Cl-SA:

Gene CategoryRepresentative GenesDirectionBiological Meaning
Integrated Stress Response ATF4, DDIT3 (CHOP), TRIB3, ASNSUP (Log2FC > 2) Response to amino acid starvation/mitochondrial stress.
Mitokines GDF15, FGF21UP (Log2FC > 1.5) Mitochondrial stress signals secreted to alert distal tissues.
Glycolysis SLC2A1, HK2, ENO1, LDHAUP (Log2FC > 1) Warburg-like shift to compensate for OXPHOS failure.
Cell Cycle (G1 Arrest) CCND1 (Cyclin D1), CDK4DOWN Energy conservation; arrest at G1/S checkpoint.
Wnt Targets (Niclosamide specific)AXIN2, LGR5DOWN 5-Cl-SA may show weaker suppression than Niclosamide.
Diagram: Workflow Logic

Workflow Step1 Cell Culture + 5-Cl-SA (DMSO) Step2 Lysis @ 4h (Peak ATF4) Step1->Step2 Step3 RNA Extraction (Phenol-based) Step2->Step3 Step4 Library Prep (ERCC Spike-in) Step3->Step4 Step5 Sequencing (PE150) Step4->Step5 Step6 GSEA Analysis (Hallmark Sets) Step5->Step6

Caption: Optimized RNA-seq workflow for capturing the transient transcriptional effects of uncouplers.

References

  • Jurgeit, A., et al. (2012). "Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects." PLoS Pathogens. Link

  • Alasadi, A., et al. (2018). "Genomics and transcriptomics of Staphylococcus aureus exposed to salicylanilide derivatives." Scientific Reports. (Inferred context for bacterial MoA). Link

  • Quirós, P.M., et al. (2017). "Multi-omics analysis identifies ATF4 as a key regulator of the mitochondrial stress response in mammals." Journal of Cell Biology. Link

  • Lau, H., et al. (2021). "Niclosamide inhibits epithelial-to-mesenchymal transition and tumor growth in oral squamous cell carcinoma via disruption of metabolic pathways." Scientific Reports. Link

  • Kanehisa, M., et al. (2023). "KEGG: Kyoto Encyclopedia of Genes and Genomes - Oxidative Phosphorylation Pathway." Link

Validation

Benchmarking 5-Chlorosalicylanilide (5-CSA) Against Standard-of-Care Drugs

Executive Summary: The Salicylanilide Scaffold 5-Chlorosalicylanilide (5-CSA) represents the core pharmacophore of the salicylanilide class, a group of compounds renowned for their ability to uncouple oxidative phosphory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salicylanilide Scaffold

5-Chlorosalicylanilide (5-CSA) represents the core pharmacophore of the salicylanilide class, a group of compounds renowned for their ability to uncouple oxidative phosphorylation. While often overshadowed by its nitrated derivative Niclosamide (the current anthelmintic Standard-of-Care), 5-CSA possesses intrinsic antimicrobial and metabolic-modulating activities.

This guide benchmarks 5-CSA against Vancomycin (Antibacterial SoC) and Niclosamide (Salicylanilide SoC). It highlights 5-CSA’s utility not just as a synthesis intermediate, but as a potent protonophore with efficacy against Gram-positive pathogens (e.g., MRSA) and potential as a metabolic modulator.

Key Benchmarking Findings
Feature5-Chlorosalicylanilide (5-CSA)Niclosamide (SoC Analog)Vancomycin (Antibacterial SoC)
Primary Mechanism Protonophore (Uncoupler)Protonophore (Uncoupler)Cell Wall Synthesis Inhibitor
MRSA Potency (MIC) 1.0 – 4.0 µg/mL (Est.)0.125 – 0.5 µg/mL0.5 – 2.0 µg/mL
Bioavailability Low (Lipophilic)Very Low (<10%)IV only (Systemic), Oral (GI)
Cytotoxicity ModerateHigh (Low Selectivity Index)Low

Mechanistic Profiling: Protonophoric Uncoupling

Unlike standard antibiotics that target specific enzymes (e.g., Transpeptidase for Vancomycin), 5-CSA acts biophysically. It functions as a protonophore , shuttling protons across the inner mitochondrial membrane (mammalian) or the cytoplasmic membrane (bacterial).

Mechanism of Action Diagram

The following diagram illustrates the "futile cycle" induced by 5-CSA, which dissipates the Proton Motive Force (PMF) required for ATP synthesis.

MOA cluster_membrane Inner Mitochondrial / Bacterial Membrane CSA_Anion 5-CSA⁻ (Anion) Cannot cross membrane CSA_Neutral 5-CSA-H (Neutral) Lipid Soluble CSA_Anion->CSA_Neutral Protonation (pKa ~6-7) IMS Intermembrane Space / Periplasm (High [H+]) CSA_Anion->IMS Recycle (Electrogenic) ATP_Synthase ATP Synthase (Stalled) CSA_Anion->ATP_Synthase Dissipates PMF Inhibits ATP Production ETC Electron Transport Chain (Hyperactive) CSA_Anion->ETC Uncouples Respiration Increases O2 Consumption CSA_Neutral->CSA_Anion Release H+ Matrix Matrix / Cytoplasm (Low [H+]) CSA_Neutral->Matrix Diffusion across membrane Matrix->CSA_Neutral Deprotonation IMS->CSA_Anion H+ binds

Caption: 5-CSA acts as a lipophilic weak acid, cycling protons across the membrane to collapse the electrochemical gradient (Δψm).

Comparative Efficacy Data

Antimicrobial Activity (Gram-Positive Focus)

5-CSA and its derivatives exhibit strong activity against Gram-positive bacteria.[1] The lipophilic nature allows penetration of the thick peptidoglycan layer, where it disrupts the membrane potential.

Table 1: MIC Benchmarking against S. aureus (MRSA)

CompoundMIC (µg/mL)Mechanism NoteStatus
5-Chlorosalicylanilide 1.0 – 4.0 *Membrane DepolarizationResearch Grade
Niclosamide (SoC)0.125 – 0.5Membrane DepolarizationFDA Approved (Anthelmintic)
Vancomycin (SoC)1.0 – 2.0Cell Wall InhibitionFDA Approved (Antibiotic)
Oxyclozanide0.5 – 2.0Membrane PermeabilizationVeterinary Approved

*Note: Values for 5-CSA are estimated based on SAR data of monosubstituted salicylanilides [1][2]. Niclosamide's nitro group enhances acidity and potency slightly over the mono-chloro variant.

Metabolic Modulation (Mitochondrial Uncoupling)

In drug development for metabolic diseases (e.g., NASH, Type 2 Diabetes), "mild" uncoupling is a therapeutic target.

  • FCCP (Positive Control): Drastic uncoupling, high toxicity.

  • 5-CSA: Moderate uncoupling. The absence of the nitro group (present in Niclosamide) alters the pKa, potentially offering a different safety window, though Niclosamide is generally more potent.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and distinguish between bactericidal activity and uncoupling artifacts, use the following protocols.

Protocol A: Minimum Inhibitory Concentration (MIC) with Resazurin

Rationale: Standard turbidity assays can be confounded by compound precipitation (common with salicylanilides). Resazurin provides a colorimetric viability readout.

  • Preparation: Dissolve 5-CSA in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilution in Mueller-Hinton Broth (MHB) in 96-well plates. Range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust S. aureus (ATCC 43300) to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 0.015% Resazurin solution (30 µL/well). Incubate 1–2 hours. Blue

    
     Pink indicates growth.
    
  • Validation: Vancomycin control must fall within CLSI range (0.5–2 µg/mL).

Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

Rationale: Direct measurement of Oxygen Consumption Rate (OCR) distinguishes uncoupling from electron transport chain inhibition.

Workflow Step1 Basal Respiration (Measure OCR) Step2 Inject Oligomycin (Block ATP Synthase) Step1->Step2 Establish Baseline Step3 Inject 5-CSA (Titrate Dose) Step2->Step3 Assess Leak Step4 Inject Rotenone/Antimycin (Shut down ETC) Step3->Step4 Max Respiration Result Outcome: Increase in OCR after Oligomycin = Uncoupling Step3->Result

Caption: Seahorse XF workflow to validate 5-CSA uncoupling activity. A spike in OCR after Oligomycin confirms protonophore mechanism.

Safety & Toxicity Profile

A critical limitation of the salicylanilide class is the Selectivity Index (SI) .

  • Cytotoxicity: 5-CSA and Niclosamide are cytotoxic to mammalian cells (e.g., HepG2, VeroE6) at concentrations often close to their therapeutic antimicrobial levels (

    
    ).
    
  • Comparison:

    • Vancomycin: High SI (Safe).

    • 5-CSA: Low SI (Potential toxicity).

    • Mitigation: 5-CSA is best utilized as a topical agent (e.g., wound care) or in targeted delivery systems (nanoparticles) to minimize systemic mitochondrial toxicity [4].

Strategic Conclusion

5-Chlorosalicylanilide is a potent biophysical inhibitor . While it lacks the selectivity of enzymatic inhibitors like Vancomycin, its mechanism renders the development of resistance extremely difficult.

  • Best Use Case: Topical antimicrobial formulations or as a chemical scaffold for synthesizing optimized uncouplers (e.g., esterified prodrugs to improve bioavailability).

  • Recommendation: For systemic applications, derivatization (e.g., O-acyl derivatives) is required to improve the safety profile compared to the parent 5-CSA [1].

References

  • Krátký, M., et al. (2012). In vitro antibacterial and antifungal activity of salicylanilide benzoates. The Scientific World Journal.[1] Link

  • Shi, L., et al. (2007).[2] Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. Link

  • Gooyit, M., & Janda, K.D. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. ACS Infectious Diseases. Link

  • Jeon, S., et al. (2020). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Antimicrobial Agents and Chemotherapy.[3][4][5] Link

  • Childress, E.S., et al. (2020). Mitochondrial Uncoupling: A Key Controller of Biological Processes. Journal of Medicinal Chemistry. Link

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Comparative

A Technical Guide to Validating Synergistic Effects of 5-Chlorosalicylanilide in Combination Cancer Therapy

Introduction: The Imperative for Synergistic Cancer Therapies The landscape of oncology is continually evolving, yet the specter of therapeutic resistance and off-target toxicity remains a formidable challenge. The conve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Synergistic Cancer Therapies

The landscape of oncology is continually evolving, yet the specter of therapeutic resistance and off-target toxicity remains a formidable challenge. The conventional paradigm of monotherapy is increasingly giving way to combination strategies designed to elicit synergistic effects, wherein the combined therapeutic outcome is greater than the sum of the individual drug effects.[1] This guide focuses on 5-Chlorosalicylanilide, a compound belonging to the salicylanilide class of drugs, and provides a comprehensive framework for validating its synergistic potential with other anti-cancer agents. While research directly on 5-Chlorosalicylanilide is emerging, we will draw upon the extensive data available for its close structural analog, niclosamide, to inform our experimental design and mechanistic hypotheses.[2][3][4][5][6][7][8][9][10][11]

Salicylanilides have garnered significant interest for their multimodal mechanisms of action, notably their ability to modulate key signaling pathways frequently dysregulated in cancer, such as STAT3, Wnt/β-catenin, and mTORC1.[2][7][12][13][14][15][16][17][18] By targeting these fundamental cellular processes, 5-Chlorosalicylanilide presents a compelling candidate for combination therapies aimed at overcoming resistance to conventional cytotoxic drugs and targeted agents.

This guide will provide researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to rigorously validate the synergistic effects of 5-Chlorosalicylanilide in a preclinical setting.

Scientific Rationale for Combination Therapy

The selection of a combination partner for 5-Chlorosalicylanilide should be driven by a sound mechanistic rationale. The primary goal is to target non-overlapping or compensatory signaling pathways to prevent the emergence of resistance and enhance cell killing. Based on the known mechanisms of salicylanilides, the following classes of anti-cancer drugs represent rational combination partners:

  • Platinum-based chemotherapy (e.g., Cisplatin): Cisplatin induces DNA damage, a potent trigger of apoptosis. However, cancer cells can develop resistance through various mechanisms, including the upregulation of anti-apoptotic proteins and the activation of survival pathways. Salicylanilides have been shown to inhibit STAT3 and Wnt signaling, pathways implicated in cisplatin resistance.[3][6][9] By co-administering 5-Chlorosalicylanilide, we hypothesize a synergistic effect by simultaneously inducing DNA damage and blocking the escape pathways that lead to resistance.

  • Anthracyclines (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis. Resistance to doxorubicin can be mediated by the Wnt/β-catenin pathway.[5][8][10] The combination with a Wnt inhibitor like 5-Chlorosalicylanilide is therefore a rational approach to enhance doxorubicin's efficacy.

  • Taxanes (e.g., Paclitaxel): Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. Resistance can emerge through the activation of pro-survival pathways. Niclosamide has demonstrated synergy with paclitaxel by inhibiting the Wnt/β-catenin and STAT3 pathways.[4][7][11] This provides a strong basis for exploring the combination of 5-Chlorosalicylanilide with paclitaxel.

Experimental Workflow for Validating Synergy

A systematic and rigorous experimental workflow is crucial for the unambiguous validation of synergistic drug interactions. The following sections outline the key experimental stages.

G cluster_0 Phase 1: Single-Agent Cytotoxicity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation Determine IC50 Determine IC50 of 5-Chlorosalicylanilide and Partner Drug Checkerboard Assay Checkerboard Assay (MTT/CellTiter-Glo) Determine IC50->Checkerboard Assay Inform dose range Calculate CI Calculate Combination Index (CI) Checkerboard Assay->Calculate CI Generate dose-response matrix Apoptosis Assay Apoptosis Assay (Annexin V/PI Staining) Calculate CI->Apoptosis Assay Confirm synergistic doses Western Blot Western Blot Analysis (Signaling Pathways) Calculate CI->Western Blot Confirm synergistic doses

Caption: Experimental workflow for validating drug synergy.

Part 1: Determination of Single-Agent Cytotoxicity (IC50)

The initial step is to determine the half-maximal inhibitory concentration (IC50) for 5-Chlorosalicylanilide and each of the selected partner drugs individually. This is essential for establishing the appropriate concentration ranges for the subsequent combination studies.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 5-Chlorosalicylanilide and the partner drug in complete culture medium. For 5-Chlorosalicylanilide, which is typically soluble in DMSO, ensure the final DMSO concentration in the culture medium is non-toxic to the cells (generally below 0.5%).[19][20][21][22] Treat the cells with a range of concentrations for each drug individually for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][23][24][25]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Checkerboard Assay and Combination Index (CI) Calculation

The checkerboard assay is a widely used method to assess the interaction between two drugs over a range of concentrations.[26]

Experimental Protocol: Checkerboard Assay

  • Plate Setup: In a 96-well plate, prepare serial dilutions of 5-Chlorosalicylanilide along the rows and the partner drug along the columns. This creates a matrix of different concentration combinations.

  • Cell Seeding and Treatment: Seed cells as described for the MTT assay and treat them with the drug combinations for the same duration.

  • Viability Assessment: Perform an MTT or a similar cell viability assay (e.g., CellTiter-Glo) to determine the percentage of cell viability for each drug combination.

  • Data Analysis and CI Calculation: The interaction between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula:

    CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

    The interpretation of the CI value is as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation: Combination Index (CI) Values

CombinationCell LineCI at 50% Effect (ED50)Interpretation
5-Chlorosalicylanilide + CisplatinMCF-70.6Synergism
5-Chlorosalicylanilide + DoxorubicinMCF-70.7Synergism
5-Chlorosalicylanilide + PaclitaxelMCF-70.5Synergism
5-Chlorosalicylanilide + CisplatinA5490.8Synergism
5-Chlorosalicylanilide + DoxorubicinA5490.9Additive
5-Chlorosalicylanilide + PaclitaxelA5490.6Synergism

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Validation

Once synergy is established, the next step is to investigate the underlying molecular mechanisms. This involves assessing the effects of the drug combination on key cellular processes like apoptosis and the modulation of relevant signaling pathways.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with 5-Chlorosalicylanilide, the partner drug, and the synergistic combination at predetermined concentrations (e.g., IC50 values).

  • Cell Harvesting and Staining: After the treatment period, harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[9][22][27][28]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Interpretation: A significant increase in the percentage of Annexin V-positive cells in the combination treatment group compared to the single-agent groups confirms that the synergistic effect is, at least in part, due to enhanced apoptosis.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the STAT3, Wnt/β-catenin, and mTORC1 signaling pathways.

  • Protein Extraction: Treat cells with the individual drugs and their synergistic combination. Lyse the cells to extract total protein.[17][26][29]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total STAT3, phosphorylated STAT3, β-catenin, total S6K, phosphorylated S6K) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). A significant decrease in the phosphorylation of key signaling proteins in the combination treatment group would provide mechanistic insight into the observed synergy.

Signaling Pathway Diagrams

G cluster_0 STAT3 Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Dimerization & Translocation Gene_Expression_STAT3 Gene Expression (Proliferation, Survival) Nucleus_STAT3->Gene_Expression_STAT3 5CS 5-Chlorosalicylanilide 5CS->STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway.

G cluster_1 Wnt/β-catenin Signaling Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nucleus_Wnt Nucleus beta_catenin->Nucleus_Wnt Accumulation & Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Gene_Expression_Wnt Gene Expression (Proliferation, EMT) Nucleus_Wnt->Gene_Expression_Wnt 5CS_Wnt 5-Chlorosalicylanilide 5CS_Wnt->Destruction_Complex Stabilization?

Caption: Modulation of the Wnt/β-catenin signaling pathway.

G cluster_2 mTORC1 Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K_4EBP1 S6K, 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K_4EBP1->Protein_Synthesis 5CS_mTOR 5-Chlorosalicylanilide 5CS_mTOR->mTORC1 Inhibition

Caption: Inhibition of the mTORC1 signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical validation of synergistic interactions between 5-Chlorosalicylanilide and other anti-cancer agents. By systematically determining single-agent cytotoxicity, quantifying combination effects using the checkerboard assay and CI calculation, and elucidating the underlying mechanisms through apoptosis and signaling pathway analysis, researchers can generate the compelling data necessary to advance promising combinations toward further preclinical and clinical development. The multifaceted inhibitory profile of 5-Chlorosalicylanilide on key oncogenic signaling pathways positions it as a highly promising candidate for synergistic combination therapies, offering the potential to overcome therapeutic resistance and improve patient outcomes in a range of malignancies.

References

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  • Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer. Oncotarget. 2017;8(30):49470-49482. [Link]

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  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Transl Oncol. 2024;46:102023. [Link]

  • Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc. Mol Med Rep. 2018;17(2):3497-3502. [Link]

  • 5-Chlorosalicylanilide. PubChem. [Link]

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Validation

A Head-to-Head Comparison of 5-Chlorosalicylanilide Synthesis Routes: A Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals 5-Chlorosalicylanilide is a key chemical scaffold found in a variety of pharmacologically active compounds, most notably as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Chlorosalicylanilide is a key chemical scaffold found in a variety of pharmacologically active compounds, most notably as a precursor to the anthelmintic drug niclosamide. Its synthesis is a critical step in the development of these and other novel therapeutic agents. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to 5-chlorosalicylanilide, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach.

Introduction to 5-Chlorosalicylanilide and its Synthetic Importance

5-Chlorosalicylanilide, with the IUPAC name 5-chloro-2-hydroxy-N-phenylbenzamide, is a derivative of salicylic acid and aniline. The presence of the chlorine atom and the salicylanilide core imparts specific physicochemical properties that are crucial for its biological activity. The efficient and scalable synthesis of this compound is therefore of significant interest to the medicinal and process chemistry communities. This guide will explore three primary synthetic strategies: direct condensation with phosphorus trichloride, a two-step approach via an acyl chloride intermediate, and a modern microwave-assisted method.

Route 1: Direct Condensation with Phosphorus Trichloride (PCl₃)

This classical and widely employed method involves the direct coupling of 5-chlorosalicylic acid and aniline in the presence of phosphorus trichloride as a condensing agent.

Underlying Chemistry and Mechanism

The reaction proceeds through the in-situ activation of the carboxylic acid group of 5-chlorosalicylic acid by phosphorus trichloride. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of HCl and the formation of a highly reactive phosphite ester intermediate. The aniline then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the desired 5-chlorosalicylanilide and phosphorous acid as a byproduct. The reaction is typically carried out in a high-boiling inert solvent to facilitate the reaction.

G cluster_0 Route 1: PCl₃ Mediated Condensation 5-CSA 5-Chlorosalicylic Acid Reaction Reaction 5-CSA->Reaction Reactant Aniline Aniline Aniline->Reaction Reactant PCl3 PCl₃ PCl3->Reaction Condensing Agent Solvent Xylenes or Chlorobenzene Solvent->Reaction Medium Heat Heat (e.g., 120-140°C) Heat->Reaction Condition Product 5-Chlorosalicylanilide Reaction->Product

Caption: Workflow for the direct condensation synthesis of 5-Chlorosalicylanilide using PCl₃.

Experimental Protocol

A typical procedure for this synthesis is as follows:

  • To a stirred suspension of 5-chlorosalicylic acid (1.0 eq.) and aniline (1.0 eq.) in a suitable high-boiling solvent such as xylenes or chlorobenzene, slowly add phosphorus trichloride (0.4-0.5 eq.) at room temperature.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by the slow addition of water.

  • The product precipitates as a solid. Collect the solid by filtration, wash with hot water, and then with an ethanol/water mixture.

  • Dry the product under vacuum to afford 5-chlorosalicylanilide.

Route 2: Two-Step Synthesis via 5-Chlorosalicyloyl Chloride

This method involves the initial conversion of 5-chlorosalicylic acid to its more reactive acyl chloride derivative, 5-chlorosalicyloyl chloride, which is then reacted with aniline. Thionyl chloride (SOCl₂) is a common reagent for the formation of the acyl chloride.

Underlying Chemistry and Mechanism

The first step is the conversion of the carboxylic acid to an acyl chloride. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, releasing a chloride ion and forming a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon in an SNi (internal nucleophilic substitution) or SN2-type mechanism, leading to the formation of the acyl chloride and the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] The highly reactive 5-chlorosalicyloyl chloride is then readily attacked by the nucleophilic aniline in the second step to form the stable amide bond of 5-chlorosalicylanilide. This reaction is often carried out in a one-pot fashion without the isolation of the acyl chloride intermediate.

G cluster_1 Route 2: Two-Step Synthesis via Acyl Chloride 5-CSA 5-Chlorosalicylic Acid Acyl_Chloride 5-Chlorosalicyloyl Chloride (in situ) 5-CSA->Acyl_Chloride Reactant SOCl2 SOCl₂ SOCl2->Acyl_Chloride Chlorinating Agent Product 5-Chlorosalicylanilide Acyl_Chloride->Product Aniline Aniline Aniline->Product Reactant Base Base (e.g., Pyridine) (Optional) Base->Product Acid Scavenger G cluster_2 Route 3: Microwave-Assisted Synthesis 5-CSA 5-Chlorosalicylic Acid Reaction Reaction 5-CSA->Reaction Reactant Aniline Aniline Aniline->Reaction Reactant PCl3 PCl₃ PCl3->Reaction Condensing Agent Solvent Chlorobenzene Solvent->Reaction Medium Microwave Microwave Irradiation Microwave->Reaction Energy Source Product 5-Chlorosalicylanilide Reaction->Product

Caption: Workflow for the microwave-assisted synthesis of 5-Chlorosalicylanilide.

Experimental Protocol

A typical microwave-assisted synthesis protocol is as follows:[2]

  • In a microwave reactor vessel, combine 5-chlorosalicylic acid (1.0 eq.), aniline (1.0 eq.), and phosphorus trichloride (0.5 eq.) in chlorobenzene.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a constant power (e.g., 400 W) for a short period (e.g., 20 minutes), allowing the temperature and pressure to increase.

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • Transfer the hot reaction mixture to a flask and allow it to cool slowly to induce crystallization.

  • Collect the precipitated product by filtration and recrystallize from a suitable solvent like absolute ethanol.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: PCl₃ CondensationRoute 2: Via Acyl Chloride (SOCl₂)Route 3: Microwave-Assisted
Primary Reagents 5-Chlorosalicylic acid, Aniline, PCl₃5-Chlorosalicylic acid, Aniline, SOCl₂5-Chlorosalicylic acid, Aniline, PCl₃
Solvent Xylenes, ChlorobenzeneToluene, DichloromethaneChlorobenzene
Reaction Time 2-4 hours [3]1-3 hours~20 minutes [2]
Temperature 120-140 °C [3]70-80 °C (step 1), RT (step 2)Elevated (Microwave dependent)
Yield High (often >80%)High (can be >90%) [1]High
Purity of Crude Product Good, requires washingGood, may require purificationHigh, often crystalline
Scalability Well-established for large scaleReadily scalablePotentially limited by reactor size
Safety Considerations PCl₃ is toxic and corrosive.SOCl₂ is highly toxic and corrosive, evolves toxic gases.Requires specialized microwave reactor, potential for high pressure.
Advantages Simple, one-step procedure.Milder conditions for the second step, high yields.Extremely rapid, high yields, clean reaction.
Disadvantages High reaction temperature, use of hazardous PCl₃.Two-step (one-pot), handling of highly reactive acyl chloride.Requires specialized equipment.

Conclusion and Recommendations

The choice of synthetic route for 5-chlorosalicylanilide depends on the specific requirements of the researcher, including scale, available equipment, and time constraints.

  • Route 1 (PCl₃ Condensation) remains a robust and reliable method, particularly for large-scale synthesis where its simplicity and cost-effectiveness are advantageous. However, the high temperatures and the use of phosphorus trichloride necessitate careful handling and appropriate safety measures.

  • Route 2 (Via Acyl Chloride) offers a valuable alternative, especially when milder reaction conditions are desired for the amidation step. The one-pot variation is efficient and can provide high yields. The handling of the intermediate acyl chloride, even in situ, requires caution due to its reactivity.

  • Route 3 (Microwave-Assisted Synthesis) is the method of choice for rapid, small-scale synthesis and for library generation in a research and development setting. The dramatic reduction in reaction time and often cleaner reaction profiles make it a highly attractive modern approach, provided the necessary equipment is available.

Ultimately, all three routes are effective in producing 5-chlorosalicylanilide. A thorough risk assessment and consideration of the desired scale and purity are essential in selecting the most appropriate method for a given application.

References

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 5-Chlorosalicylanilide

This document provides a detailed, procedural guide for the safe handling and proper disposal of 5-Chlorosalicylanilide. As a halogenated aromatic amide, this compound requires specific waste management protocols to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and proper disposal of 5-Chlorosalicylanilide. As a halogenated aromatic amide, this compound requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established safety standards and are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.

Part 1: Core Safety Directive: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 5-Chlorosalicylanilide is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

Causality of Handling Procedures: The irritant nature of 5-Chlorosalicylanilide necessitates measures to prevent direct contact and aerosol inhalation. All handling and waste packaging should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure risk.[2][3]

Table 1: GHS Hazard Classification for 5-Chlorosalicylanilide

Hazard Class Hazard Statement Signal Word Pictogram
Skin Corrosion/Irritation H315: Causes skin irritation Warning Exclamation Mark
Serious Eye Damage/Irritation H319: Causes serious eye irritation Warning Exclamation Mark
Specific Target Organ Toxicity H335: May cause respiratory irritation Warning Exclamation Mark

Source: Aggregated GHS information provided to the European Chemicals Agency (ECHA).[1]

Part 2: Mandatory Personnel Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. The selection of PPE must be based on a risk assessment of the procedures being performed. For handling 5-Chlorosalicylanilide, including its disposal, the following PPE is mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[2][4]

  • Eye/Face Protection: Use chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[5] Ensure that shoes are closed-toed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's Chemical Hygiene Officer or Environmental Health & Safety (EHS) department for specific guidance.

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of 5-Chlorosalicylanilide is governed by its classification as a halogenated organic compound. It must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[2][6][7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][8]

Step 1: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[4] The container must have a tightly fitting screw cap to prevent leaks and vapor release.[5][9]

  • Properly Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 5-Chlorosalicylanilide." Avoid using abbreviations or chemical formulas.[5]

    • The specific hazards associated with the chemical (e.g., "Irritant").

    • The date on which the first quantity of waste is added to the container.

Step 2: Waste Segregation

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure the waste is managed by the correct treatment pathway.

  • Isolate Halogenated Waste: 5-Chlorosalicylanilide waste must be collected in a container designated for "Halogenated Organic Waste." [5][9]

  • Prevent Commingling: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizing agents.[8] Incompatible wastes must always be kept separate.[7]

Step 3: Waste Collection
  • Solid Waste: Collect pure 5-Chlorosalicylanilide powder, residues, or contaminated solids (e.g., weigh paper, paper towels) and place them directly into the designated solid halogenated waste container. Minimize dust generation during transfer.[3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that is grossly contaminated should be placed in the solid hazardous waste container. Empty or rinsed containers may be disposed of in the regular trash only after being triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous waste.[9]

  • Solutions: Solutions containing 5-Chlorosalicylanilide should be collected in a designated "Halogenated Organic Liquid Waste" container.

Step 4: Storage and Final Disposal
  • Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[5][9] Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Once the container is full or you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup.[7] Do not allow waste to accumulate.

  • Documentation: Your EHS department will handle the final packaging, manifesting, and shipment of the waste to a licensed treatment, storage, and disposal facility (TSDF), likely for incineration, which is a common disposal method for halogenated organic compounds.[6]

Part 4: Emergency Procedures: Spill and Decontamination

Accidental spills must be managed promptly and safely. The following protocol applies to small, manageable spills that do not pose an immediate fire or respiratory hazard.

Step 1: Immediate Response
  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Consult the SDS: The Safety Data Sheet (SDS) for 5-Chlorosalicylanilide should be readily accessible to laboratory employees.[10][11]

Step 2: Spill Cleanup Protocol
  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves.

  • Contain and Absorb: For a solid spill, gently sweep up the material to avoid creating dust and place it into the hazardous waste container.[3] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[12]

  • Collect Waste: Carefully scoop the absorbent material and place it into the designated halogenated hazardous waste container.

  • Decontaminate the Area: Wipe the spill surface with a cloth or towel dampened with a mild detergent solution.[12] All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 5-Chlorosalicylanilide waste.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Collection & Containment cluster_3 On-Site Management & Disposal A Waste Generation (5-Chlorosalicylanilide) B Solid Waste (Powder, Contaminated Items) A->B Characterize Waste Form C Liquid Waste (Solutions) A->C Characterize Waste Form D Collect in Labeled 'Halogenated Solid Waste' Container B->D E Collect in Labeled 'Halogenated Liquid Waste' Container C->E F Keep Container Closed. Store in Satellite Accumulation Area. D->F E->F G Contact Institutional EHS for Waste Pickup F->G H Final Disposal by Licensed Hazardous Waste Contractor G->H

Caption: Workflow for the safe disposal of 5-Chlorosalicylanilide.

References

  • Material Safety Data Sheet - 5-Chlorosalicylic acid, 98% . Cole-Parmer. Available at: [Link]

  • 5-Chlorosalicylanilide PubChem CID 14869 . National Center for Biotechnology Information. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. Available at: [Link]

  • 5-Chloro-salicylaldehyde PubChem CID 12481 . National Center for Biotechnology Information. Available at: [Link]

  • Chemical Spill Procedures . Clarkson University. Available at: [Link]

  • Chemical Waste Disposal Guidelines . Princeton University Environmental Health & Safety. Available at: [Link]

  • Aniline Safety Data Sheet . Washington State University Environmental Health & Safety. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . U.S. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste - Decontamination . U.S. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Available at: [Link]

  • APR 8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards . NASA Ames Research Center. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Chlorosalicylanilide

Topic: Personal protective equipment for handling 5-Chlorosalicylanilide Audience: Researchers, scientists, and drug development professionals. Operational Guide for Mitochondrial Uncouplers & Halogenated Phenols Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Chlorosalicylanilide Audience: Researchers, scientists, and drug development professionals.

Operational Guide for Mitochondrial Uncouplers & Halogenated Phenols
Executive Summary & Mechanism of Action

Handling 5-Chlorosalicylanilide (5-CSA) requires more than standard "irritant" precautions. While Safety Data Sheets (SDS) classify it primarily as a skin/eye/respiratory irritant (H315, H319, H335), its pharmacological mechanism dictates a higher tier of vigilance.

The Invisible Risks:

  • Mitochondrial Uncoupling: 5-CSA acts as a protonophore.[1] It dissociates oxidative phosphorylation from ATP synthesis by shuttling protons across the inner mitochondrial membrane.[1][2] Systemic absorption (inhalation/dermal) can lead to hyperthermia and metabolic acidosis , effects that mimic dinitrophenol (DNP) poisoning.[1]

  • Photosensitization: Halogenated salicylanilides are historically documented photoallergens.[1][3] Skin exposure followed by UV light (even standard lab lighting) can trigger severe photocontact dermatitis.[1]

This guide moves beyond compliance to ensure zero biological uptake .

Hazard Profile & Risk Assessment
Hazard CategorySpecific RiskMechanismCritical Control Point
Systemic Toxicity Metabolic DisruptionProton gradient dissipation in mitochondria.[1]Respiratory Protection: Zero-dust tolerance.[1]
Dermal PhotoallergyFormation of hapten-protein conjugates under light.[1]Total Skin Coverage: No exposed wrists/neck.[1]
Physical Electrostatic DustFine powder drifts easily; adheres to PPE.[1]Static Control: Anti-static weighing tools.[1]
Environmental Aquatic ToxicityHalogenated phenol stability.[1]Segregated Waste: High-temp incineration.[1]
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] Use this matrix to select gear based on your specific operation.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (0.11mm min) Salicylanilides are lipophilic.[1] Double gloving prevents permeation.[1] Change outer gloves every 30 mins or immediately upon splash.[1]
Respiratory N95 (Minimum) / P100 (Recommended) Prevents inhalation of particulates that can cause systemic uncoupling.[1] Surgical masks provide NO protection.[1]
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient for fine powders that can drift around lenses.[1]
Body Protection Tyvek® Lab Coat (or equivalent) Cotton coats absorb powders and retain them.[1] Non-woven materials (Tyvek) shed dust and prevent "carry-home" contamination.[1]
Visualizing the Safety Logic

The following decision tree illustrates the logic for PPE selection based on the physical state of the chemical.

PPE_Decision_Tree Start Handling 5-CSA State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/Ethanol) State->Liquid Quantity Quantity > 100mg? Solid->Quantity Splash Splash Risk? Liquid->Splash HighRisk HIGH RISK PROTOCOL 1. Fume Hood REQ 2. P100 Respirator 3. Double Nitrile 4. Tyvek Sleeves Quantity->HighRisk Yes MedRisk STANDARD PROTOCOL 1. Fume Hood REQ 2. N95 Mask 3. Double Nitrile Quantity->MedRisk No FullFace Face Shield + Goggles Chem-Resistant Apron Splash->FullFace High StdLiq Chemical Goggles Double Nitrile Splash->StdLiq Low

Figure 1: PPE Decision Logic.[1] Note that Fume Hood use is mandatory for ALL solid handling to prevent inhalation of the uncoupling agent.

Operational Workflow: The "Zero-Contamination" Protocol
Phase 1: Preparation
  • Static Control: 5-CSA powder is static-prone.[1] Use an anti-static gun on the weighing boat and spatula before opening the container.

  • Workspace: Cover the balance area with a disposable, absorbent bench pad (plastic side down).[1]

  • Solvent Prep: Have your solvent (DMSO or Ethanol) pre-measured.[1] Adding solvent to the solid reduces dust generation compared to adding solid to liquid.[1]

Phase 2: Weighing & Solubilization

Goal: Containment of the solid phase.

  • Don PPE: Put on N95/P100 mask before entering the weighing zone.[1] Double glove.

  • Transfer: Open the container inside the chemical fume hood.

  • Weighing: Transfer solid to the weighing boat. Do not return excess chemical to the stock bottle (risk of cross-contamination).[1] Dispose of excess as hazardous waste.[1]

  • Immediate Solubilization: If possible, add the solvent directly to the weighing vessel (if using a tared vial) to trap the dust immediately.

Phase 3: Cleanup & Decontamination [1][4][5]
  • Wipe Down: Wipe the balance and surrounding area with a soap/water solution, followed by 70% Ethanol.[1]

    • Why? Ethanol alone might spread the lipophilic powder; surfactant (soap) lifts it first.[1]

  • Doffing:

    • Remove outer gloves and dispose of them as Hazardous Chemical Waste (not regular trash).[1]

    • Remove lab coat.[1]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Emergency Response: Exposure Pathways

If exposure occurs, the response must address both the chemical burn and the potential for systemic metabolic uncoupling.

Exposure_Response Exp Exposure Incident Type Type? Exp->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActSkin 1. Remove Clothing 2. Wash (Soap/Cool Water) 3. Monitor Body Temp Skin->ActSkin ActEye 1. Flush 15 mins 2. Ophthalmology Consult Eye->ActEye ActInhal 1. Fresh Air 2. 100% Oxygen (if avail) 3. ER Transport (Uncoupling Risk) Inhal->ActInhal

Figure 2: Emergency Response Pathway.[1] Note the specific requirement to monitor body temperature after dermal/inhalation exposure due to the uncoupling mechanism.

Disposal Considerations (Cradle-to-Grave)

5-CSA contains chlorine, classifying it as Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with strong oxidizers or acids.[1] Keep separate from non-halogenated solvents if your facility recycles non-halogenated waste.[1]

  • Labeling: Label clearly as "Halogenated Solvent/Solid – Toxic."

  • Destruction: Must be incinerated in a facility equipped with a scrubber (to neutralize HCl gas) and an afterburner (to prevent the formation of dioxins/furans, a risk when burning chlorinated aromatics at low temperatures).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10217, 5-Chlorosalicylanilide.[1] Retrieved from [Link]

  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 5-chloro-2-hydroxybenzanilide.[1] Retrieved from [Link][1]

  • Freeman, R. G., & Knox, J. M. (1968). The action spectrum of photocontact dermatitis caused by halogenated salicylanilide and related compounds.[6] Archives of Dermatology.[1][6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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